molecular formula C18H34O5 B10796929 9(S)10(S)13(S)-TriHOME

9(S)10(S)13(S)-TriHOME

Número de catálogo: B10796929
Peso molecular: 330.5 g/mol
Clave InChI: NTVFQBIHLSPEGQ-MVFSOIOZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

9(S)10(S)13(S)-TriHOME is a useful research compound. Its molecular formula is C18H34O5 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C18H34O5

Peso molecular

330.5 g/mol

Nombre IUPAC

(E,9S,10S,13S)-9,10,13-trihydroxyoctadec-11-enoic acid

InChI

InChI=1S/C18H34O5/c1-2-3-7-10-15(19)13-14-17(21)16(20)11-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17-/m0/s1

Clave InChI

NTVFQBIHLSPEGQ-MVFSOIOZSA-N

SMILES isomérico

CCCCC[C@@H](/C=C/[C@@H]([C@H](CCCCCCCC(=O)O)O)O)O

SMILES canónico

CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O

Origen del producto

United States

Foundational & Exploratory

The Discovery and Significance of Trihydroxyoctadecenoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihydroxyoctadecenoic acids (THOAs) are a class of oxidized lipid mediators derived from linoleic acid, an essential omega-6 fatty acid. These molecules are increasingly recognized for their significant roles in a variety of physiological and pathological processes, particularly in the context of inflammation. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological functions of THOAs, with a focus on their involvement in inflammatory diseases. Detailed experimental protocols for their analysis and visualizations of their signaling pathways are presented to serve as a valuable resource for the scientific community.

The Discovery of Trihydroxyoctadecenoic Acids

Trihydroxyoctadecenoic acids are metabolites of linoleic acid, a major fatty acid component of lipids. Their discovery is linked to investigations into the complex pathways of lipid metabolism and inflammation. It was found that vascular tissues can convert various polyunsaturated fatty acids into monohydroxy and trihydroxy metabolites.[1] These metabolites, including THOAs, are derived from hydroperoxides and are thought to be involved in regulating prostaglandin (B15479496) synthesis.[1]

Subsequent research identified specific isomers of THOAs, such as 9,10,13-TriHOME and 9,12,13-TriHOME, and began to elucidate their biological significance.[1][2] A pivotal finding was the discovery that eosinophils, a type of white blood cell involved in allergic responses and parasitic infections, are a primary source of THOAs in humans.[3][4] This discovery firmly linked THOAs to inflammatory pathways and diseases.

Biosynthesis of Trihydroxyoctadecenoic Acids

The primary pathway for the biosynthesis of THOAs in humans involves the enzyme 15-lipoxygenase (15-LOX).[3][4] Eosinophils, which highly express 15-LOX, synthesize THOAs when incubated with linoleic acid.[3] The process is initiated by the 15-LOX-dependent oxygenation of linoleic acid to form 13-hydroperoxyoctadecadienoic acid (13-HpODE).[3][5] This intermediate is then further metabolized to form epoxy alcohols, which are subsequently hydrolyzed to the various THOA isomers.[3]

Stereochemical analysis has revealed that THOAs produced by eosinophils predominantly have the 13(S) configuration, which is consistent with a 15-LOX-mediated synthesis.[3] The formation of THOAs can be blocked by 15-LOX inhibitors, further confirming the central role of this enzyme.[3] While the 15-LOX pathway is the major route in eosinophils, other cell types, such as the mast cell line LAD2, can produce THOAs with a different stereochemistry, suggesting the existence of multiple synthetic routes for these molecules.[3]

The signaling cascade leading to and stemming from 15-LOX activation in immune cells is complex. Upstream, cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) can induce the expression of 15-LOX. Downstream, the products of the 15-LOX pathway, including THOAs, can act as signaling molecules themselves, for instance, by activating peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate gene expression involved in lipid metabolism and inflammation.[1][6]

15-Lipoxygenase Signaling Pathway for THOA Synthesis cluster_upstream Upstream Regulation cluster_core Core Biosynthesis cluster_downstream Downstream Effects IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R IL-13 IL-13 IL-13R IL-13 Receptor IL-13->IL-13R STAT6 STAT6 IL-4R->STAT6 Activation IL-13R->STAT6 Activation 15-LOX 15-Lipoxygenase STAT6->15-LOX Induces Expression Linoleic_Acid Linoleic Acid Linoleic_Acid->15-LOX Substrate 13-HpODE 13(S)-HpODE 15-LOX->13-HpODE Oxygenation Epoxy_Alcohols Epoxy Alcohols 13-HpODE->Epoxy_Alcohols THOAs Trihydroxyoctadecenoic Acids (THOAs) Epoxy_Alcohols->THOAs Hydrolysis PPARg PPARγ THOAs->PPARg Activation Gene_Expression Modulation of Gene Expression (Inflammation, Lipid Metabolism) PPARg->Gene_Expression

Caption: 15-Lipoxygenase signaling pathway for THOA synthesis.

Quantitative Analysis of Trihydroxyoctadecenoic Acids

The quantification of THOAs in biological samples is crucial for understanding their role in disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique used for this purpose.[3][4] Studies have shown that the levels of THOA isomers are altered in inflammatory conditions. For instance, in individuals with chronic obstructive pulmonary disease (COPD), the levels of all THOA isomers were found to be increased in bronchoalveolar lavage fluid (BALF) compared to smokers with normal lung function.[3] Furthermore, in a mouse model of chronic inflammatory pain, the concentrations of 9,10,13-TriHOME, 9,12,13-TriHOME, and 9,10,11-TriHOME were significantly reduced in the amygdala of mice with chronic inflammation compared to control animals.[7]

THOA IsomerBiological MatrixConditionChange in ConcentrationReference
All IsomersBronchoalveolar Lavage Fluid (Human)Chronic Obstructive Pulmonary DiseaseIncreased in COPD patients relative to smokers with normal lung function (P ≤ 0.06)[3]
9,10,13-TriHOMEAmygdala (Mouse)Chronic Inflammatory Pain210.5 (189.5–590.6) pmol/g in sham vs. 48.58 (21.63–186.1) pmol/g in CFA-treated mice (trending, p = 0.0507)[7]
9,12,13-TriHOMEAmygdala (Mouse)Chronic Inflammatory Pain83.33 (81.46–203.1) pmol/g in sham vs. 11.2 (7.844–41.92) pmol/g in CFA-treated mice (p = 0.0098)[7]
9,10,11-TriHOMEAmygdala (Mouse)Chronic Inflammatory Pain64.24 (25.59–85.30) pmol/g in sham vs. 14.29 (7.04–33.57) pmol/g in CFA-treated mice (p = 0.0250)[7]

Experimental Protocols

Quantification of THOAs by LC-MS/MS

A robust and sensitive method for the quantification of THOA isomers involves reversed-phase ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The following is a generalized protocol based on established methods.[3][8]

1. Sample Preparation (from BALF or Plasma):

  • Internal Standards: Spike samples with a mixture of deuterated internal standards for accurate quantification.

  • Protein Precipitation: For plasma samples, precipitate proteins by adding cold methanol (B129727) or isopropanol. Centrifuge to pellet the proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with methanol and then water.

    • Load the supernatant from the protein precipitation step or the BALF sample onto the cartridge.

    • Wash the cartridge with a low-percentage methanol solution to remove interfering substances.

    • Elute the oxylipins, including THOAs, with an appropriate organic solvent (e.g., methanol with a small percentage of formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 150 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.01% formic acid.

    • Mobile Phase B: Acetonitrile with 0.01% formic acid.

    • Gradient: Employ a suitable gradient to separate the different THOA isomers. A typical gradient might start at a lower percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.

    • Flow Rate: A flow rate of 0.3-0.4 mL/min is commonly used.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 35-40 °C).

  • Mass Spectrometry Detection:

    • Ionization Mode: Use negative electrospray ionization (ESI-).

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Define specific precursor-to-product ion transitions for each THOA isomer and their corresponding internal standards. For example, a common transition for THOAs is m/z 329.2 -> 171.2.

    • Optimization: Optimize the collision energy and other MS parameters for each transition to achieve maximum signal intensity.

3. Data Analysis:

  • Quantification: Generate calibration curves using authentic standards of the THOA isomers. Quantify the endogenous levels in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

LC-MS_MS_Workflow Sample Biological Sample (BALF, Plasma) IS_Spike Spike with Internal Standards Sample->IS_Spike Protein_Precipitation Protein Precipitation (for Plasma) IS_Spike->Protein_Precipitation SPE Solid-Phase Extraction (SPE) IS_Spike->SPE for BALF Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation UPLC UPLC Separation (Reversed-Phase C18) Evaporation->UPLC MS_MS Tandem Mass Spectrometry (MRM, ESI-) UPLC->MS_MS Data_Analysis Data Analysis (Quantification) MS_MS->Data_Analysis

Caption: Experimental workflow for THOA analysis by LC-MS/MS.

Biological Activities and Significance

THOAs have been implicated in a range of biological activities, primarily related to inflammation. Their increased levels in the BALF of COPD patients suggest a role in the pathophysiology of this disease.[3] The stereochemistry of THOAs is crucial for their biological activity, as different isomers can have distinct effects.[9] For example, the predominance of the 13(S) configuration in eosinophil-derived THOAs points to a specific enzymatic pathway and potentially a targeted biological function.[3]

The activation of PPARγ by 15-LOX metabolites, a pathway in which THOAs are likely involved, can modulate the expression of genes related to inflammation and lipid metabolism.[6] This suggests that THOAs may have both pro- and anti-inflammatory roles depending on the specific context and isomer. The reduced levels of THOAs in a mouse model of chronic pain also suggest a potential role in nociception and neurological processes.[7]

Conclusion

The discovery of trihydroxyoctadecenoic acids has opened up a new avenue of research into the complex roles of lipid mediators in health and disease. As products of the 15-lipoxygenase pathway, THOAs are intrinsically linked to inflammatory processes, particularly in diseases such as COPD and asthma where eosinophils play a significant role. The development of sensitive and specific analytical methods, such as LC-MS/MS, has been instrumental in advancing our understanding of these molecules. Further research into the specific biological activities of different THOA isomers and their downstream signaling pathways will be crucial for elucidating their full therapeutic potential. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to explore this promising area of lipid research.

References

A Historical and Technical Guide to 9,10,13-Trihydroxy-11-octadecenoic Acid (9,10,13-TriHOME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Historical Perspective on a Bioactive Linoleic Acid Metabolite

First identified in 1970 by Graveland, 9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) emerged from studies on the lipoxygenase-catalyzed oxidation of linoleic acid in wheat flour-water suspensions.[1] For decades, research on this and related trihydroxy fatty acids, known as TriHOMEs, was primarily confined to the realm of plant biochemistry, with their presence noted in various plant species. These molecules are part of a larger class of signaling molecules called oxylipins, which are derived from the oxygenation of polyunsaturated fatty acids.

The turn of the 21st century saw a renewed interest in TriHOMEs as their potential physiological significance in mammals became more apparent. A significant advancement in the field was the discovery that human eosinophils can synthesize TriHOMEs, including 9,10,13-TriHOME, highlighting their potential role in the human immune system. This endogenous production suggested that these compounds are not merely products of dietary intake but may function as signaling molecules in human health and disease. Subsequent research has implicated TriHOMEs in a range of biological processes, including inflammation and the maintenance of the skin's barrier function. Their dysregulation has been observed in inflammatory conditions, further underscoring their potential as therapeutic targets and disease biomarkers.

Quantitative Data Summary

The following tables summarize the available quantitative data for 9,10,13-TriHOME and its related isomers.

Table 1: Concentrations of 9,10,13-TriHOME in Biological Samples

Biological MatrixSpeciesConditionConcentration RangeAnalytical Method
Human PlasmaHumanHealthy227 ± 102 pMMicro-LC-MS/MS
Bronchoalveolar Lavage Fluid (BALF)HumanSmokers with normal lung functionRelative abundance of stereoisomers varied between 8% and 18%Chiral LC-MS
Bronchoalveolar Lavage Fluid (BALF)HumanSmokers with COPDAll TriHOME isomers were increased relative to smokers with normal lung function (P ≤ 0.06)Chiral LC-MS
AmygdalaMouseSham-treated (control)210.5 (189.5–590.6) pmol/gLC-MS/MS
AmygdalaMouseChronic inflammatory pain (CFA treated)48.58 (21.63–186.1) pmol/gLC-MS/MS

Table 2: In Vitro Bioactivity of TriHOME Isomers

Biological ActivityCell LineTriHOME IsomerIC50 / Effective Concentration
Inhibition of antigen-induced β-hexosaminidase releaseRBL-2H3 mast cells9(S),12(S),13(S)-TriHOME28.7 µg/mL
Inhibition of LPS-induced nitric oxide (NO) productionBV-2 microglia9(S),12(S),13(S)-TriHOME40.95 µM

Key Experimental Protocols

Protocol 1: Quantification of 9,10,13-TriHOME in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of 9,10,13-TriHOME from biological matrices like plasma or tissue homogenates.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., a deuterated analog of TriHOME).

  • Add 3 volumes of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Acidify the supernatant to pH 3 with 0.1% formic acid.

  • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the acidified supernatant.

    • Wash with water to remove polar impurities.

    • Elute the lipids with methanol or ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the TriHOMEs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9,10,13-TriHOME and the internal standard. A common transition for TriHOMEs is m/z 329 -> 171.

    • Optimization: Optimize cone voltage and collision energy for maximum sensitivity.

3. Data Analysis:

  • Generate a standard curve using authentic 9,10,13-TriHOME standards of known concentrations.

  • Quantify the amount of 9,10,13-TriHOME in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This assay measures the ability of 9,10,13-TriHOME to inhibit the release of β-hexosaminidase, a marker of degranulation, from RBL-2H3 mast cells.

1. Cell Culture and Sensitization:

  • Culture RBL-2H3 cells in appropriate media (e.g., DMEM with 10% FBS).

  • Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Sensitize the cells by incubating with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 24 hours.

2. Treatment and Stimulation:

  • Wash the sensitized cells twice with Tyrode's buffer.

  • Add 100 µL of Tyrode's buffer containing various concentrations of 9,10,13-TriHOME or vehicle control to the wells.

  • Incubate for 30 minutes at 37°C.

  • Stimulate degranulation by adding 10 µL of DNP-BSA (100 ng/mL) to each well.

  • For total β-hexosaminidase release (positive control), add 10 µL of 0.5% Triton X-100 to unstimulated cells.

  • For spontaneous release (negative control), add 10 µL of buffer instead of DNP-BSA.

  • Incubate the plate for 1 hour at 37°C.

3. Measurement of β-Hexosaminidase Activity:

  • Centrifuge the plate at 400 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.

  • Incubate for 1 hour at 37°C.

  • Stop the reaction by adding 100 µL of 0.1 M carbonate/bicarbonate buffer, pH 10.0.

  • Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

    • % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

  • Plot the percentage of inhibition (100 - % Release) against the concentration of 9,10,13-TriHOME to determine the IC50 value.

Protocol 3: Inhibition of Nitric Oxide (NO) Production in BV-2 Microglia

This protocol assesses the effect of 9,10,13-TriHOME on lipopolysaccharide (LPS)-induced nitric oxide production in BV-2 microglial cells using the Griess assay.

1. Cell Culture:

  • Culture BV-2 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Treatment and Stimulation:

  • Replace the medium with fresh medium containing various concentrations of 9,10,13-TriHOME or vehicle control.

  • Pre-incubate for 1 hour at 37°C.

  • Stimulate the cells by adding LPS (1 µg/mL).

  • Incubate for 24 hours at 37°C.

3. Griess Assay:

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite (B80452).

  • Calculate the nitrite concentration in each sample from the standard curve.

  • Determine the percentage of inhibition of NO production for each concentration of 9,10,13-TriHOME compared to the LPS-only treated cells.

  • Plot the percentage of inhibition against the concentration of 9,10,13-TriHOME to calculate the IC50 value.

Signaling Pathways and Logical Relationships

The precise signaling pathways initiated by 9,10,13-TriHOME are still under active investigation. However, based on its structure as a linoleic acid-derived oxylipin and the known mechanisms of related molecules, we can propose several putative pathways.

Biosynthesis of 9,10,13-TriHOME

The formation of 9,10,13-TriHOME from linoleic acid involves a series of enzymatic steps.

Biosynthesis of 9,10,13-TriHOME Linoleic Acid Linoleic Acid 9-HPODE 9-HPODE Linoleic Acid->9-HPODE Oxygenation Lipoxygenase (LOX) Lipoxygenase (LOX) Lipoxygenase (LOX)->9-HPODE Epoxy Alcohol Intermediate Epoxy Alcohol Intermediate 9-HPODE->Epoxy Alcohol Intermediate Isomerization Epoxy Alcohol Synthase Epoxy Alcohol Synthase Epoxy Alcohol Synthase->Epoxy Alcohol Intermediate 9,10,13-TriHOME 9,10,13-TriHOME Epoxy Alcohol Intermediate->9,10,13-TriHOME Hydrolysis Epoxide Hydrolase Epoxide Hydrolase Epoxide Hydrolase->9,10,13-TriHOME

Caption: Proposed enzymatic pathway for the biosynthesis of 9,10,13-TriHOME from linoleic acid.

Proposed Anti-inflammatory Signaling Pathway

Based on the observed inhibition of mast cell degranulation and nitric oxide production, 9,10,13-TriHOME likely modulates inflammatory signaling cascades. One plausible mechanism is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are known to be regulated by fatty acid metabolites and have anti-inflammatory effects.

Proposed Anti-inflammatory Signaling of 9,10,13-TriHOME cluster_extracellular Extracellular cluster_intracellular Intracellular 9,10,13-TriHOME 9,10,13-TriHOME PPARγ PPARγ 9,10,13-TriHOME->PPARγ Activation NF-κB Pathway NF-κB Pathway PPARγ->NF-κB Pathway Inhibition Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression iNOS Expression iNOS Expression Pro-inflammatory Gene Expression->iNOS Expression Mast Cell Degranulation Mast Cell Degranulation Pro-inflammatory Gene Expression->Mast Cell Degranulation NO Production NO Production iNOS Expression->NO Production

Caption: Hypothetical anti-inflammatory signaling pathway of 9,10,13-TriHOME via PPARγ activation.

Experimental Workflow for Investigating Bioactivity

This diagram outlines the logical flow of experiments to characterize the biological effects of 9,10,13-TriHOME.

Experimental Workflow for 9,10,13-TriHOME Bioactivity Source of 9,10,13-TriHOME\n(Synthesis or Isolation) Source of 9,10,13-TriHOME (Synthesis or Isolation) Purity and Structural Confirmation\n(LC-MS, NMR) Purity and Structural Confirmation (LC-MS, NMR) Source of 9,10,13-TriHOME\n(Synthesis or Isolation)->Purity and Structural Confirmation\n(LC-MS, NMR) In Vitro Bioassays In Vitro Bioassays Purity and Structural Confirmation\n(LC-MS, NMR)->In Vitro Bioassays Mast Cell Degranulation Assay Mast Cell Degranulation Assay In Vitro Bioassays->Mast Cell Degranulation Assay Nitric Oxide Production Assay Nitric Oxide Production Assay In Vitro Bioassays->Nitric Oxide Production Assay Cytotoxicity Assay Cytotoxicity Assay In Vitro Bioassays->Cytotoxicity Assay Mechanism of Action Studies Mechanism of Action Studies In Vitro Bioassays->Mechanism of Action Studies Receptor Binding Assays\n(e.g., PPARγ) Receptor Binding Assays (e.g., PPARγ) Mechanism of Action Studies->Receptor Binding Assays\n(e.g., PPARγ) Signaling Pathway Analysis\n(Western Blot for MAPK, NF-κB) Signaling Pathway Analysis (Western Blot for MAPK, NF-κB) Mechanism of Action Studies->Signaling Pathway Analysis\n(Western Blot for MAPK, NF-κB) In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Animal Models of Inflammation Animal Models of Inflammation In Vivo Studies->Animal Models of Inflammation

Caption: A logical workflow for the comprehensive investigation of 9,10,13-TriHOME's biological activities.

References

The Biosynthesis of 9(S),10(S),13(S)-Trihydroxy-11(E)-octadecenoic Acid (9(S),10(S),13(S)-TriHOME) in Humans: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 9(S),10(S),13(S)-Trihydroxy-11(E)-octadecenoic acid (9(S),10(S),13(S)-TriHOME), a trihydroxy-specialized pro-resolving mediator derived from linoleic acid in humans. The primary focus is on the well-characterized 15-lipoxygenase (15-LOX) pathway prevalent in eosinophils. This document details the enzymatic cascade, key intermediates, and stereochemical specificity of this pathway. Furthermore, it outlines detailed experimental protocols for the investigation of this biosynthetic route, including enzyme assays and advanced analytical techniques for the separation and quantification of TriHOME isomers. Quantitative data from the literature is summarized, and signaling pathways regulating the expression of key enzymes are visualized. This guide is intended to serve as a valuable resource for researchers in the fields of lipid biochemistry, inflammation, and drug discovery.

Introduction

Trihydroxyoctadecenoic acids (TriHOMEs) are a class of oxidized lipid mediators derived from the essential fatty acid, linoleic acid. These molecules are increasingly recognized for their roles in various physiological and pathophysiological processes, including inflammation and its resolution. One specific stereoisomer, 9(S),10(S),13(S)-TriHOME, has been identified as a product of enzymatic pathways in human immune cells. Understanding the precise biosynthetic pathways of this molecule is crucial for elucidating its biological functions and for the development of novel therapeutic strategies targeting inflammatory diseases. In humans, the biosynthesis of 9(S),10(S),13(S)-TriHOME is predominantly carried out by eosinophils through a 15-lipoxygenase-dependent mechanism.[1][2][3] This pathway is distinct from other routes of linoleic acid metabolism, such as those involving cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH), which lead to the formation of other dihydroxy- and trihydroxy-octadecenoic acid isomers.[4][5]

The Core Biosynthetic Pathway in Human Eosinophils

The primary route for the synthesis of 9(S),10(S),13(S)-TriHOME in humans involves a series of enzymatic reactions initiated by 15-lipoxygenase-1 (15-LOX-1, also known as ALOX15) in eosinophils.[1][2][3] This pathway is characterized by its high degree of stereospecificity.

The key steps are as follows:

  • Oxygenation of Linoleic Acid: The pathway begins with the enzymatic oxygenation of linoleic acid by 15-LOX-1. This enzyme abstracts a hydrogen atom from the C-11 position of linoleic acid, leading to the insertion of molecular oxygen at the C-13 position. This reaction is stereospecific, yielding (13S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE).[6][7]

  • Formation of an Epoxy Alcohol Intermediate: The 13(S)-HpODE is then further metabolized. Evidence suggests the formation of an epoxy alcohol intermediate, which is a crucial step in the pathway leading to the trihydroxy product.[1][3]

  • Hydrolysis to 9(S),10(S),13(S)-TriHOME: The final step involves the hydrolysis of the epoxy alcohol intermediate to form the stable trihydroxy product, 9(S),10(S),13(S)-TriHOME.

This pathway in eosinophils has been shown to be largely independent of sEH and CYP activities, highlighting the central role of 15-LOX-1.[1][3]

Regulation of the Biosynthetic Pathway

The expression of 15-LOX-1, the rate-limiting enzyme in this pathway, is tightly regulated, particularly in immune cells. The Th2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13), are potent inducers of ALOX15 gene expression in human monocytes, macrophages, and epithelial cells.[1][2][6][8][9] This induction is mediated through the activation of the STAT6 signaling pathway.[2][9]

G Regulation of 15-LOX-1 Expression by IL-4/IL-13 cluster_receptor Cell Membrane cluster_nucleus IL4 IL-4 IL4R IL-4Rα IL4->IL4R IL13 IL-13 IL13R IL-13Rα1 IL13->IL13R JAK1 JAK1 IL4R->JAK1 JAK2 JAK2 IL13R->JAK2 TYK2 TYK2 IL13R->TYK2 STAT6 STAT6 JAK1->STAT6 phosphorylates JAK2->STAT6 phosphorylates TYK2->STAT6 phosphorylates STAT6_dimer STAT6 Dimer (Phosphorylated) STAT6->STAT6_dimer dimerizes Nucleus Nucleus STAT6_dimer->Nucleus translocates to ALOX15_gene ALOX15 Gene STAT6_dimer->ALOX15_gene binds to promoter ALOX15_mRNA ALOX15 mRNA ALOX15_gene->ALOX15_mRNA transcription ALOX15_protein 15-LOX-1 Protein ALOX15_mRNA->ALOX15_protein translation G Experimental Workflow for TriHOME Analysis start Eosinophil Suspension + Linoleic Acid incubation Incubation at 37°C start->incubation termination Reaction Termination (Methanol + Internal Standard) incubation->termination extraction Solid Phase Extraction (SPE) termination->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution rp_lcms Reversed-Phase UHPLC-MS/MS (Diastereomer Separation) reconstitution->rp_lcms chiral_lcms Chiral LC-MS/MS (Enantiomer Separation) rp_lcms->chiral_lcms for full stereochemistry data_analysis Data Analysis and Quantification rp_lcms->data_analysis chiral_lcms->data_analysis

References

The Enzymatic Formation of 9,10,13-Trihydroxy-11-octadecenoic Acid (9,10,13-TriHOME): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) is a bioactive lipid mediator derived from the essential fatty acid, linoleic acid. As a member of the oxidized linoleic acid metabolites (OXLAMs), 9,10,13-TriHOME is implicated in a variety of physiological and pathophysiological processes, including inflammation, skin barrier function, and respiratory diseases. Its enzymatic synthesis is complex, involving multiple pathways that are cell- and tissue-specific. This technical guide provides an in-depth overview of the core enzymatic pathways leading to the formation of 9,10,13-TriHOME, detailed experimental protocols for its study, and a summary of available quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the roles of 9,10,13-TriHOME in health and disease.

Biosynthetic Pathways of 9,10,13-TriHOME

The enzymatic formation of 9,10,13-TriHOME from linoleic acid is primarily accomplished through two main pathways: the 15-lipoxygenase (15-LOX) pathway, predominantly active in eosinophils, and the 12R-lipoxygenase (12R-LOX)/epidermal lipoxygenase 3 (eLOX3) pathway, which is characteristic of the epidermis. A potential, albeit less defined, contribution from the cytochrome P450 (CYP) epoxygenase pathway also exists.

The 15-Lipoxygenase (15-LOX) Pathway in Eosinophils

In human eosinophils, the biosynthesis of 9,10,13-TriHOME is initiated by the action of arachidonate (B1239269) 15-lipoxygenase (15-LOX-1) on linoleic acid.[1][2] This pathway is characterized by the initial formation of a hydroperoxy intermediate, which is subsequently converted to an epoxy alcohol that is then hydrolyzed to the final trihydroxy product. Stereochemical analysis of TriHOMEs produced by eosinophils reveals a predominance of the 13(S) configuration, strongly suggesting a 15-LOX-mediated synthesis.[1] The formation of TriHOME via this pathway has been shown to be largely independent of soluble epoxide hydrolase and cytochrome P450 activities.[1]

The key steps in this pathway are:

  • Oxygenation: 15-LOX-1 catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to form 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE).

  • Conversion to Epoxy-alcohol: 13(S)-HpODE serves as a substrate for the intrinsic hydroperoxide isomerase activity of 15-LOX-1, leading to the formation of an unstable epoxy-alcohol intermediate.[1]

  • Hydrolysis: This epoxy-alcohol is subsequently hydrolyzed to 9,10,13-TriHOME.

LOX_Pathway

The 12R-Lipoxygenase (12R-LOX) / Epidermal Lipoxygenase 3 (eLOX3) Pathway in the Epidermis

In the human epidermis, a distinct pathway involving the sequential action of 12R-lipoxygenase (12R-LOX) and the atypical lipoxygenase, eLOX3, is responsible for the synthesis of specific TriHOME stereoisomers that are crucial for skin barrier function.[3] This pathway primarily utilizes linoleic acid esterified in ceramides.

The key steps are:

  • Initial Oxygenation: 12R-LOX oxygenates linoleic acid (often esterified in ceramides) to produce 9R-hydroperoxyoctadecadienoic acid (9R-HpODE).[4]

  • Isomerization by eLOX3: eLOX3, which lacks conventional lipoxygenase activity, functions as a hydroperoxide isomerase.[5] It specifically converts 9R-HpODE into epoxy-alcohol intermediates.[4]

  • Hydrolysis: These epoxy-alcohols are then hydrolyzed by epoxide hydrolases, such as soluble epoxide hydrolase (sEH), to form various TriHOME isomers, with a predominance of 9(R),10(S),13(R)-TriHOME in the human epidermis.[3]

Epidermal_Pathway

Cytochrome P450 (CYP) Pathway

While the lipoxygenase pathways are well-established, the involvement of cytochrome P450 (CYP) monooxygenases represents another potential route for the formation of TriHOME precursors. CYP enzymes can metabolize linoleic acid to form epoxy fatty acids, such as 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME). These epoxides can be further metabolized. Although the direct pathway to 9,10,13-TriHOME from these intermediates is less characterized, it is plausible that subsequent enzymatic reactions, including further oxidation and hydrolysis, could lead to the formation of trihydroxy metabolites.

Quantitative Data

Quantitative analysis of 9,10,13-TriHOME and the enzymes involved in its biosynthesis is crucial for understanding its physiological and pathological roles. The following tables summarize the available quantitative data.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxSource Organism/EnzymeReference
Soybean Lipoxygenase-1Linoleic Acid114.9 µM12 s⁻¹Glycine max (cucumber lipid body LOX)[6]
Murine sEH4-Nitrophenyl (2S,3S)-2,3-epoxy-3-phenylpropyl carbonate16 µM22 µmol min⁻¹ mg⁻¹Murine liver (purified)[7]
Murine sEH(3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)--Recombinant human sEH (for HTS assay development)[8]

Note: Kinetic data for human enzymes directly involved in 9,10,13-TriHOME synthesis with their specific physiological substrates are limited in the reviewed literature.

Table 2: Concentrations of 9,10,13-TriHOME in Biological Samples

AnalyteBiological MatrixConditionConcentration (ng/mg tissue)Reference
9,10,13-TriHOMEHuman EpidermisHealthy5.6[3]
9,12,13-TriHOMEHuman EpidermisHealthy4.4[3]

Experimental Protocols

Quantification of 9,10,13-TriHOME by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a validated workflow for the analysis of TriHOME isomers.

3.1.1. Sample Preparation (from Bronchoalveolar Lavage Fluid - BALF)

  • To 500 µL of BALF, add 10 µL of an internal standard solution containing deuterated TriHOME analogs.

  • Add 500 µL of methanol (B129727) and vortex for 30 seconds.

  • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.

3.1.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Instrument: Waters ACQUITY UPLC I-Class system.

    • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile/methanol (80:20, v/v) with 0.1% acetic acid.

    • Gradient: Start with 30% B, increase to 70% B over 10 minutes, then to 98% B over 2 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Instrument: Waters Xevo TQ-S triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Capillary Voltage: 2.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Cone Gas Flow: 150 L/h.

    • Desolvation Gas Flow: 1000 L/h.

    • MRM Transitions:

      • 9,10,13-TriHOME: precursor ion m/z 329.2 > product ion m/z 171.1.

      • Internal Standard (e.g., d4-9,10,13-TriHOME): precursor ion m/z 333.2 > product ion m/z 171.1.

15-Lipoxygenase Activity Assay

This spectrophotometric assay measures the activity of 15-LOX by monitoring the formation of conjugated dienes from linoleic acid.

3.2.1. Reagents

  • Assay Buffer: 0.1 M Borate buffer, pH 9.0.

  • Substrate Stock Solution: 10 mM linoleic acid in ethanol.

  • Enzyme Solution: Purified 15-lipoxygenase (e.g., from soybean) diluted in assay buffer to the desired concentration.

3.2.2. Procedure

  • Prepare the substrate working solution by diluting the linoleic acid stock solution in the assay buffer to a final concentration of 100 µM.

  • In a quartz cuvette, add 950 µL of the substrate working solution.

  • Place the cuvette in a spectrophotometer and set the wavelength to 234 nm.

  • Initiate the reaction by adding 50 µL of the enzyme solution to the cuvette and mix immediately.

  • Record the increase in absorbance at 234 nm for 5 minutes.

  • The rate of reaction is proportional to the enzyme activity and can be calculated using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹).

Soluble Epoxide Hydrolase (sEH) Activity Assay

This is a fluorometric assay for measuring sEH activity using a non-fluorescent substrate that is converted to a fluorescent product.

3.3.1. Reagents

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.

  • Substrate: (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). Prepare a stock solution in DMSO.

  • Enzyme: Purified recombinant human sEH.

3.3.2. Procedure

  • Prepare a working solution of PHOME in the assay buffer.

  • In a 96-well black microplate, add 180 µL of the assay buffer to each well.

  • Add 10 µL of the enzyme solution (or cell lysate) to the wells.

  • Initiate the reaction by adding 10 µL of the PHOME working solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Measure the fluorescence using a microplate reader with excitation at ~330 nm and emission at ~465 nm.

  • The fluorescence intensity is proportional to the sEH activity.

Logical Relationships and Experimental Workflows

The following diagram illustrates the overall experimental workflow for investigating the enzymatic formation of 9,10,13-TriHOME.

Workflow

Conclusion

The enzymatic formation of 9,10,13-TriHOME is a multifaceted process involving distinct pathways in different tissues, primarily driven by lipoxygenases. The 15-LOX pathway in eosinophils and the 12R-LOX/eLOX3 pathway in the epidermis are the most well-characterized routes. Understanding these pathways is critical for elucidating the role of 9,10,13-TriHOME in health and disease. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers in this field. Further investigation is warranted to fully characterize the kinetics of the human enzymes involved and to expand the quantitative profiling of 9,10,13-TriHOME in a wider range of biological systems, which will be instrumental for the development of novel therapeutic strategies targeting this bioactive lipid mediator.

References

The 15-Lipoxygenase Pathway: A Technical Guide to TriHOME Synthesis and Related Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 15-lipoxygenase (15-LOX) pathway plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs), leading to the generation of a diverse array of bioactive lipid mediators. These molecules are implicated in the regulation of inflammatory processes, immune responses, and cellular signaling. This technical guide provides an in-depth exploration of the 15-LOX pathway, with a core focus on the synthesis of trihydroxyeicosatrienoic acids (THETAs) from arachidonic acid and trihydroxyoctadecenoic acids (TriHOMEs) from linoleic acid.

This document details the enzymatic cascades, presents quantitative data on enzyme kinetics and product formation, and offers comprehensive experimental protocols for the study of this pathway. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the 15-LOX pathway for therapeutic intervention.

The 15-Lipoxygenase (15-LOX) Pathway

The 15-LOX family of enzymes, primarily 15-LOX-1 and 15-LOX-2, are non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene moiety. The two most physiologically relevant substrates for 15-LOX in this context are arachidonic acid (AA) and linoleic acid (LA).

Metabolism of Arachidonic Acid (AA)

When acting on arachidonic acid, 15-LOX-1 predominantly produces 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), with smaller amounts of 12(S)-HpETE.[1] These hydroperoxy fatty acids are unstable and are rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidases, to their more stable hydroxy derivatives, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and 12(S)-HETE, respectively.

The formation of trihydroxyeicosatrienoic acids (THETAs) from 15(S)-HpETE is a multi-step process. In vascular tissues, 15-HpETE can be enzymatically rearranged by a hydroperoxide isomerase activity, potentially mediated by cytochrome P450 (CYP) enzymes like CYP2J2, to form epoxy alcohol intermediates: 11-hydroxy-14,15-epoxyeicosatrienoic acid (11-H-14,15-EETA) and 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA).[2] Subsequent hydrolysis of the epoxide group, a reaction that can be catalyzed by epoxide hydrolases, leads to the formation of vicinal diols, resulting in the final THETA products: 11,14,15-THETA and 11,12,15-THETA.[2] These molecules have been identified as endothelium-derived relaxing factors.[3]

Metabolism of Linoleic Acid (LA)

The action of 15-LOX on linoleic acid is crucial for the synthesis of trihydroxyoctadecenoic acids (TriHOMEs). 15-LOX-1 oxygenates linoleic acid primarily at the carbon-13 position to form 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE).[4] In specific cell types, such as eosinophils, 13(S)-HpODE is further metabolized to generate TriHOMEs.[5] This process is thought to proceed through the formation of epoxy alcohol intermediates from 13-HpODE.[5][6] The subsequent hydrolysis of these epoxides yields the various TriHOME isomers, including 9,10,13-TriHOMEs and 9,12,13-TriHOMEs.[5] The stereochemistry of the resulting TriHOMEs is predominantly the 13(S) configuration in eosinophils, which is indicative of a 15-LOX-mediated synthesis.[5]

Quantitative Data

The following tables summarize key quantitative data related to the 15-LOX pathway. It is important to note that kinetic parameters can vary significantly based on the specific enzyme isoform, source (recombinant vs. native), and experimental conditions (pH, temperature, buffer composition).

Table 1: 15-Lipoxygenase Substrate Specificity and Product Distribution
EnzymeSubstratePrimary Product(s)Product Ratio (approx.)Reference(s)
Human 15-LOX-1Arachidonic Acid15(S)-HETE, 12(S)-HETE9:1[1]
Human 15-LOX-1Linoleic Acid13(S)-HODEMajor Product[7]
Murine 12/15-LOXArachidonic Acid12(S)-HETE, 15(S)-HETE3:1[1]
Human 15-LOX-2Arachidonic Acid15(S)-HETEExclusive Product
Table 2: Kinetic Parameters of 15-Lipoxygenases
EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)ConditionsReference(s)
Human 15-LOX-2Arachidonic Acid-0.75 ± 0.020.15 ± 0.02pH 7.5[8]
Rabbit 15-LOX-1Linoleic Acid3.4 (IC50)--Not specified[9]
Rabbit 15-LOX-1Arachidonic Acid3.4 (IC50)--Not specified[9]
Table 3: LC-MS/MS Parameters for TriHOME Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference(s)
9,10,13-TriHOME329.1139.021[10]
9,12,13-TriHOME329.1211.018[10]

Signaling Pathways and Experimental Workflows

Visual representations of the biochemical pathways and common experimental procedures are provided below using Graphviz (DOT language).

15-Lipoxygenase Pathway for THETA and TriHOME Synthesis

G cluster_AA Arachidonic Acid Metabolism cluster_LA Linoleic Acid Metabolism AA Arachidonic Acid HpETE15 15(S)-HpETE AA->HpETE15 15-LOX-1 HETE15 15(S)-HETE HpETE15->HETE15 GSH Peroxidase EpoxyAlcohols_AA Epoxy Alcohol Intermediates (e.g., 11-H-14,15-EETA) HpETE15->EpoxyAlcohols_AA CYP450 (Hydroperoxide Isomerase) THETAs 11,12,15-THETA & 11,14,15-THETA EpoxyAlcohols_AA->THETAs Epoxide Hydrolase LA Linoleic Acid HpODE13 13(S)-HpODE LA->HpODE13 15-LOX-1 HODE13 13(S)-HODE HpODE13->HODE13 GSH Peroxidase EpoxyAlcohols_LA Epoxy Alcohol Intermediates HpODE13->EpoxyAlcohols_LA 15-LOX (in Eosinophils) TriHOMEs 9,10,13-TriHOMEs & 9,12,13-TriHOMEs EpoxyAlcohols_LA->TriHOMEs Hydrolysis

Caption: 15-LOX metabolic pathways for THETA and TriHOME synthesis.

Experimental Workflow for 15-LOX Product Analysis

G start Biological Sample (e.g., Cell Culture, Tissue) extraction Solid-Phase Extraction (SPE) - Condition Column - Load Sample - Wash - Elute start->extraction analysis LC-MS/MS Analysis extraction->analysis Inject Eluate quant Data Processing & Quantification analysis->quant end Results quant->end

Caption: Workflow for extraction and analysis of 15-LOX products.

Experimental Protocols

Spectrophotometric Assay for 15-Lipoxygenase Activity

This protocol is adapted from standard methods for measuring lipoxygenase activity by monitoring the formation of conjugated dienes.

Materials:

  • Soybean Lipoxygenase (Type I-B, as a standard) or purified recombinant/native 15-LOX

  • Linoleic acid or Arachidonic acid substrate

  • 0.2 M Borate (B1201080) buffer, pH 9.0

  • Ethanol

  • Dimethyl sulfoxide (B87167) (DMSO) for inhibitor studies

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Substrate Preparation (250 µM): a. Mix 10 µL of linoleic acid with 30 µL of ethanol. b. Add this mixture to 120 mL of 0.2 M borate buffer (pH 9.0) and mix thoroughly. This solution should be prepared fresh daily.

  • Enzyme Preparation: a. Prepare a stock solution of the 15-LOX enzyme in cold 0.2 M borate buffer. The final concentration in the assay should be optimized to give a linear rate of absorbance change (e.g., a final concentration of ~200 U/mL). b. Keep the enzyme solution on ice throughout the experiment.

  • Assay Measurement: a. Set the spectrophotometer to read absorbance at 234 nm. b. To a quartz cuvette, add 500 µL of the 250 µM substrate solution. c. Add 490 µL of 0.2 M borate buffer. d. To initiate the reaction, add 10 µL of the enzyme solution and mix immediately by inversion. e. Monitor the increase in absorbance at 234 nm for 3-5 minutes, taking readings every 15-30 seconds.

  • Data Analysis: a. Calculate the rate of reaction (ΔA234/min) from the linear portion of the curve. b. Enzyme activity can be calculated using the Beer-Lambert law (ε for conjugated dienes is ~25,000 M-1cm-1).

For inhibitor screening, the enzyme can be pre-incubated with the inhibitor (dissolved in DMSO) for a set period before the addition of the substrate.

Solid-Phase Extraction (SPE) of Eicosanoids from Cell Culture Media

This protocol provides a general method for extracting eicosanoids and other oxylipins from aqueous samples prior to LC-MS/MS analysis.

Materials:

Procedure:

  • Sample Preparation: a. Collect cell culture supernatant and clarify by centrifugation (e.g., 1000 x g for 10 min at 4°C) to remove cells and debris. b. Acidify the sample to pH ~3.5 with formic acid or acetic acid to ensure the analytes are in their protonated form.

  • SPE Cartridge Conditioning: a. Wash the C18 cartridge sequentially with 3 mL of ethyl acetate, 3 mL of methanol, and finally equilibrate with 3 mL of acidified ultrapure water (pH ~3.5). Do not let the cartridge run dry.

  • Sample Loading: a. Load the acidified sample onto the conditioned C18 cartridge at a slow flow rate (e.g., ~1 mL/min).

  • Washing: a. Wash the cartridge with 3 mL of acidified ultrapure water to remove salts and other polar interferences. b. Perform a second wash with 3 mL of 15% methanol in water to remove more polar, non-target compounds. c. A final wash with 3 mL of hexane can be used to remove non-polar lipids that are not of interest.

  • Elution: a. Elute the eicosanoids from the cartridge with 2 mL of ethyl acetate or methanol into a clean collection tube.

  • Drying and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. b. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water).

HPLC-MS/MS Analysis of TriHOMEs and THETAs

This is a general guideline for the analysis of TriHOMEs and THETAs. Specific parameters should be optimized for the instrument and column used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, <2.6 µm particle size).

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example Gradient):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-14.1 min: 95% to 30% B

    • 14.1-16.5 min: Hold at 30% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters to Optimize:

    • Capillary voltage

    • Source temperature

    • Nebulizer and drying gas flows

    • Collision energy (CE) for each MRM transition (see Table 3 for examples)

    • Declustering potential (DP)

Data Analysis:

  • Identify peaks based on retention time and the specific MRM transition for each analyte.

  • Quantify analytes by comparing the peak area to that of a stable isotope-labeled internal standard and using a calibration curve generated with authentic standards.

Conclusion

The 15-lipoxygenase pathway represents a complex and crucial area of lipid biochemistry with significant implications for human health and disease. The synthesis of TriHOMEs and THETAs are key examples of the diverse bioactive molecules generated through this pathway. A thorough understanding of the enzymatic steps, kinetics, and cellular context of their production is essential for the development of novel therapeutic strategies targeting inflammation and other 15-LOX-related pathologies. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate this pathway and its products, ultimately contributing to the advancement of drug discovery and development in this field.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Endogenous Sources of 9(S),10(S),13(S)-TriHOME

This guide provides a comprehensive overview of the endogenous origins of 9(S),10(S),13(S)-Trihydroxy-11E-octadecenoic acid (9(S),10(S),13(S)-TriHOME), a bioactive lipid mediator derived from linoleic acid.

Introduction

Trihydroxyoctadecenoic acids (TriHOMEs) are oxidized metabolites of linoleic acid, the most abundant polyunsaturated fatty acid in humans.[1] These molecules are gaining attention for their potential roles in inflammatory processes and the maintenance of epithelial barriers.[2] Among the various regio- and stereoisomers, 9(S),10(S),13(S)-TriHOME is a specific isomer whose biosynthetic pathways and physiological concentrations are of significant interest to researchers exploring inflammatory diseases and drug development. This document details the known endogenous sources, biosynthetic pathways, quantitative data, and relevant experimental protocols for 9(S),10(S),13(S)-TriHOME.

Biosynthesis of 9(S),10(S),13(S)-TriHOME

The primary endogenous synthesis of TriHOMEs with a 13(S) configuration is initiated by the enzymatic action of 15-lipoxygenase (15-LOX) on linoleic acid.[3] Eosinophils have been identified as a primary cellular source for this specific biosynthetic pathway.[3]

The process is understood to proceed through the formation of an epoxy alcohol intermediate.[3] Studies have demonstrated that the synthesis is significantly increased when 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE) is provided as a substrate, while it is abolished if 13-hydroxyoctadecadienoic acid (13-HODE) is used, pointing to the crucial role of the hydroperoxy intermediate.[3] Notably, this synthesis route in eosinophils appears to be largely independent of cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH) activities, which are involved in the metabolism of other linoleic acid-derived epoxides and diols.[3]

While eosinophils are a key source of 13(S)-configured TriHOMEs, other cell types and pathways can produce different stereoisomers. For instance, the mast cell line LAD2 produces TriHOMEs with a predominant 13(R) configuration, indicating the existence of multiple synthetic routes.[3] In the epidermis, the enzyme eLOX3 can metabolize 13(S)-HpODE into hydroxy-epoxides, which can be further hydrolyzed to various TriHOME isomers, including 9,10,13-TriHOME.[4]

Below is a diagram illustrating the 15-LOX-dependent biosynthetic pathway of 9(S),10(S),13(S)-TriHOME in eosinophils.

Biosynthesis of 9(S),10(S),13(S)-TriHOME cluster_0 Cellular Environment (Eosinophil) Linoleic Acid Linoleic Acid 13(S)-HpODE 13(S)-HpODE Linoleic Acid->13(S)-HpODE 15-Lipoxygenase (15-LOX) Epoxy alcohol intermediate Epoxy alcohol intermediate 13(S)-HpODE->Epoxy alcohol intermediate Peroxygenase activity 9(S),10(S),13(S)-TriHOME 9(S),10(S),13(S)-TriHOME Epoxy alcohol intermediate->9(S),10(S),13(S)-TriHOME Hydrolysis

Biosynthesis of 9(S),10(S),13(S)-TriHOME in eosinophils.

Quantitative Data

Quantitative analysis of TriHOME isomers in biological matrices is challenging due to the large number of potential stereoisomers. However, recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled their quantification. A study by Fuchs et al. (2018) provides quantitative data on 9,10,13-TriHOME diastereomers in bronchoalveolar lavage fluid (BALF) from female smokers and individuals with chronic obstructive pulmonary disease (COPD).[1]

AnalyteSmoker (pg/mL) (Median ± IQR)COPD (pg/mL) (Median ± IQR)
9(S),10(S),13(S)-TriHOME10.1 ± 11.422.1 ± 28.9
9(R),10(R),13(S)-TriHOME8.7 ± 10.119.8 ± 25.4
9(S),10(S),13(R)-TriHOME5.9 ± 7.113.9 ± 18.2
9(R),10(R),13(R)-TriHOME5.2 ± 6.212.1 ± 16.3
Data presented as median with interquartile range (IQR). The asterisks indicate that the specific stereochemistry at positions 9 and 10 was not resolved for all diastereomers in the quantitative analysis part of the cited study, but the 13S/R configuration was determined.

The study found that all TriHOME isomers were increased in the BALF of COPD patients compared to smokers.[1][2] Furthermore, TriHOMEs with the 13(S) configuration were enantiomerically enriched in both groups, supporting the involvement of enzymatic synthesis.[1][2] In female COPD patients, the levels of 9,10,13-TriHOME have been shown to correlate with neutrophil abundance in BALF.[5]

Experimental Protocols

Quantification of 9,10,13-TriHOME Diastereomers by LC-MS/MS

The following protocol is a summary of the method developed by Fuchs et al. (2018) for the quantification of TriHOME diastereomers in biological samples.[1]

1. Sample Preparation (Solid-Phase Extraction):

  • Acidify the biological sample (e.g., BALF) with HCl.

  • Add an internal standard mixture (e.g., deuterated TriHOME analogs).

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).

  • Wash the cartridge with an organic solvent/water mixture (e.g., 15% methanol).

  • Elute the analytes with an appropriate organic solvent (e.g., methanol (B129727) followed by ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Instrument: Waters Acquity UPLC system.[1]

    • Column: Reversed-phase Acquity UPLC BEH C18 column (2.1 × 150 mm, 1.7 µm particle size).[1]

    • Mobile Phase A: 0.1% acetic acid in water.[1]

    • Mobile Phase B: 5% methanol in acetonitrile.[1]

    • Elution: Isocratic elution with 30% mobile phase B for 12.5 minutes.[1]

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Instrument: Waters Xevo TQ-XS triple quadrupole mass spectrometer.[1]

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each TriHOME diastereomer and internal standard. For 9,10,13-TriHOME, a representative transition is m/z 329.1 → 139.0.[6]

3. Data Analysis:

  • Quantification is performed by constructing a calibration curve using authentic standards and the internal standard for normalization.

Signaling and Biological Activity

The specific signaling pathways of 9(S),10(S),13(S)-TriHOME are not yet fully elucidated. However, studies on TriHOMEs and related linoleic acid metabolites suggest potential biological activities. TriHOMEs have been reported to exhibit prostaglandin (B15479496) E2-like activity, causing relaxation of vascular smooth muscle cells in vitro.[5] While the direct effects of 9(S),10(S),13(S)-TriHOME are still under investigation, a closely related isomer, 9(S),12(S),13(S)-TriHOME, has been shown to inhibit antigen-induced degranulation of mast cells and lipopolysaccharide (LPS)-induced nitric oxide (NO) production in microglia.[7]

Below is a conceptual diagram of the known biological activities of TriHOMEs, which may provide a framework for future investigation into the specific signaling of 9(S),10(S),13(S)-TriHOME.

Biological Activities of TriHOMEs cluster_effects Observed Biological Effects 9(S),10(S),13(S)-TriHOME 9(S),10(S),13(S)-TriHOME Vascular Smooth Muscle Relaxation Vascular Smooth Muscle Relaxation 9(S),10(S),13(S)-TriHOME->Vascular Smooth Muscle Relaxation PGE2-like activity (postulated) Inhibition of Mast Cell Degranulation Inhibition of Mast Cell Degranulation 9(S),10(S),13(S)-TriHOME->Inhibition of Mast Cell Degranulation Anti-allergic effect (inferred from related isomers) Inhibition of NO Production Inhibition of NO Production 9(S),10(S),13(S)-TriHOME->Inhibition of NO Production Anti-inflammatory effect (inferred from related isomers)

Postulated biological activities of 9(S),10(S),13(S)-TriHOME.

Conclusion

9(S),10(S),13(S)-TriHOME is an endogenously produced oxylipin derived from linoleic acid, with eosinophils being a key cellular source through a 15-LOX-dependent pathway. Its levels are elevated in the bronchoalveolar lavage fluid of individuals with COPD, suggesting a potential role in the pathophysiology of this disease. While robust analytical methods for its quantification are now available, further research is required to fully elucidate the specific signaling pathways and biological functions of 9(S),10(S),13(S)-TriHOME. This knowledge will be crucial for understanding its role in health and disease and for exploring its potential as a therapeutic target or biomarker.

References

The Physiological Role of 9,10,13-Trihydroxy-11-octadecenoic Acid (9,10,13-TriHOME): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) is a trihydroxy-octadecenoic acid derived from the enzymatic oxidation of linoleic acid. As a member of the growing class of oxidized lipid mediators known as oxylipins, 9,10,13-TriHOME has garnered interest for its potential physiological roles in a variety of biological processes, particularly in the context of inflammation and tissue homeostasis. This technical guide provides a comprehensive overview of the current understanding of 9,10,13-TriHOME, including its biosynthesis, and known biological activities. While direct signaling pathways for 9,10,13-TriHOME remain to be fully elucidated, this guide will also explore the signaling mechanisms of closely related linoleic acid metabolites to provide a contextual framework for future research. Detailed experimental protocols for the analysis of 9,10,13-TriHOME are also presented, alongside a summary of available quantitative data from various biological matrices.

Introduction

Oxylipins are a diverse family of signaling molecules derived from the oxidation of polyunsaturated fatty acids. While the roles of eicosanoids derived from arachidonic acid are well-established, the physiological significance of linoleic acid-derived metabolites is an expanding area of research. 9,10,13-TriHOME is a linoleic acid metabolite that has been identified in various biological systems and is increasingly implicated in inflammatory diseases.[1] This guide aims to consolidate the current knowledge of 9,10,13-TriHOME to serve as a resource for researchers and professionals in drug development.

Biosynthesis of 9,10,13-TriHOME

9,10,13-TriHOME is synthesized from linoleic acid through enzymatic pathways. One of the primary routes involves the action of 15-lipoxygenase (15-LOX), which is prominently expressed in eosinophils.[2] The synthesis can proceed through the formation of an epoxy alcohol intermediate, which is subsequently hydrolyzed to the trihydroxy form.[2]

9_10_13_TriHOME_Synthesis Biosynthesis of 9,10,13-TriHOME linoleic_acid Linoleic Acid hpode 13(S)-HpODE linoleic_acid->hpode 15-Lipoxygenase (15-LOX) epoxy_alcohol Epoxy-alcohol Intermediate hpode->epoxy_alcohol trihome 9,10,13-TriHOME epoxy_alcohol->trihome Hydrolysis

Biosynthesis pathway of 9,10,13-TriHOME from linoleic acid.

Physiological and Pathophysiological Roles

The precise physiological functions of 9,10,13-TriHOME are still under investigation. However, its presence and altered levels in various disease states suggest its involvement in key biological processes.

Inflammation

Elevated levels of 9,10,13-TriHOME have been observed in the bronchoalveolar lavage fluid (BALF) of patients with Chronic Obstructive Pulmonary Disease (COPD), suggesting a potential role in the inflammatory processes of the lung.[1] Some studies on specific isomers, such as 9(S),12(S),13(S)-TriHOME, have shown inhibitory effects on nitric oxide (NO) production in microglia and degranulation in mast cells, indicating potential anti-inflammatory or immunomodulatory properties.[3]

Neuronal Function

The role of 9,10,13-TriHOME in the nervous system is not yet clear. One study investigating the effects of various oxidized linoleic acid metabolites on neuronal morphogenesis found that 9,10,13-TriHOME did not significantly alter axonal length in primary rat cortical neurons.[4]

Signaling Pathways: A Contextual Overview

Direct receptor-mediated signaling pathways for 9,10,13-TriHOME have not yet been definitively identified. However, the signaling mechanisms of the structurally related dihydroxy-octadecenoic acids (DiHOMEs) have been more extensively studied and may provide insights into potential pathways for TriHOMEs.

Peroxisome Proliferator-Activated Receptors (PPARs)

9,10-DiHOME and 12,13-DiHOME, have been identified as ligands for PPARγ.[5] Activation of PPARγ by these DiHOMEs can influence the expression of genes involved in fatty acid uptake and metabolism.[5] It is plausible that 9,10,13-TriHOME could also interact with PPARs, but this requires experimental validation.

PPAR_Signaling Hypothetical PPARγ Signaling for 9,10,13-TriHOME trihome 9,10,13-TriHOME (Hypothetical) pparg PPARγ trihome->pparg Binds nucleus Nucleus pparg->nucleus rxr RXR rxr->nucleus ppre PPRE nucleus->ppre Heterodimer binds gene_expression Target Gene Expression ppre->gene_expression Regulates cellular_response Cellular Response (e.g., altered lipid metabolism) gene_expression->cellular_response

Hypothetical PPARγ signaling pathway for 9,10,13-TriHOME.
G-Protein Coupled Receptors (GPCRs) and Ion Channels

While no specific GPCR has been identified for 9,10,13-TriHOME, related DiHOMEs have been shown to activate transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, which are involved in pain sensation.[5]

Quantitative Data

The concentration of 9,10,13-TriHOME has been quantified in various biological samples, with levels often changing in response to disease.

Biological MatrixConditionConcentration (pmol/g or other units)Reference
Bronchoalveolar Lavage Fluid (BALF)Healthy Smokers (female)Median ~100 pg/mL[1]
Bronchoalveolar Lavage Fluid (BALF)COPD Patients (female smokers)Median ~300 pg/mL[1]
Mouse AmygdalaSham Treated210.5 (189.5–590.6) pmol/g[6]
Mouse AmygdalaChronic Inflammatory Pain (CFA treated)48.58 (21.63–186.1) pmol/g[6]
Human PlasmaHealthy Adults0.000513 ± 0.000083 µM[7]
Human PlasmaWomen with Chronic Neck Pain~0.4 nM[8]

Experimental Protocols

Quantification of 9,10,13-TriHOME by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 9,10,13-TriHOME in biological samples.

Sample Preparation:

  • Lipid Extraction: Solid-phase extraction (SPE) is commonly used to extract lipids from biological matrices like plasma, serum, or BALF.

  • Hydrolysis: For the analysis of total 9,10,13-TriHOME (free and esterified), a hydrolysis step is required to release the fatty acid from complex lipids.

  • Internal Standard: A deuterated internal standard of 9,10,13-TriHOME or a related compound is added at the beginning of the sample preparation to correct for extraction losses and matrix effects.

LC-MS/MS Analysis:

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate 9,10,13-TriHOME from other isomers and lipids.[1]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative ionization mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transition for 9,10,13-TriHOME is monitored for quantification.[1]

LC_MS_Workflow LC-MS/MS Workflow for 9,10,13-TriHOME Quantification sample Biological Sample (Plasma, BALF, etc.) extraction Solid-Phase Extraction sample->extraction hydrolysis Hydrolysis (optional) extraction->hydrolysis lc Reversed-Phase LC hydrolysis->lc ms Tandem Mass Spectrometry (MRM) lc->ms quantification Quantification ms->quantification

Workflow for the quantification of 9,10,13-TriHOME.
In Vitro Cell-Based Assays (General Framework)

While specific protocols for 9,10,13-TriHOME are not widely published, a general approach based on studies of other oxylipins can be followed.

Cell Culture and Treatment:

  • Culture relevant cell lines (e.g., macrophages, microglia, endothelial cells) in appropriate media.

  • Treat cells with varying concentrations of 9,10,13-TriHOME (typically in the nM to µM range) for a specified duration.

  • Include a vehicle control (e.g., ethanol, the solvent for the lipid).

Endpoint Analysis:

  • Cytokine Production: Measure the levels of pro- and anti-inflammatory cytokines in the cell culture supernatant using ELISA or multiplex assays.

  • Nitric Oxide Production: Quantify nitric oxide production using the Griess assay.[3]

  • Gene Expression Analysis: Analyze changes in the expression of target genes (e.g., inflammatory markers, PPAR target genes) using RT-qPCR or RNA sequencing.

  • Receptor Binding Assays: To determine if 9,10,13-TriHOME binds to a specific receptor, competitive binding assays with a radiolabeled ligand can be performed.

  • Second Messenger Assays: Measure changes in intracellular calcium or cAMP levels to investigate potential GPCR activation.

Conclusion and Future Directions

9,10,13-TriHOME is an emerging lipid mediator with potential roles in inflammation and other physiological processes. While its association with diseases like COPD is established, a clear understanding of its specific molecular targets and signaling pathways is currently lacking. Future research should focus on:

  • Receptor Identification: Elucidating the specific receptors that bind to 9,10,13-TriHOME is crucial to understanding its mechanism of action.

  • In Vivo Studies: More extensive in vivo studies using animal models are needed to delineate the physiological and pathophysiological roles of 9,10,13-TriHOME.

  • Stereospecific Activities: Investigating the distinct biological activities of the different stereoisomers of 9,10,13-TriHOME will provide a more nuanced understanding of its function.

The development of more specific tools and a deeper understanding of its signaling pathways will be essential for evaluating 9,10,13-TriHOME as a potential therapeutic target or biomarker in various diseases.

References

Cellular Targets of 9,10,13-Trihydroxy-11-octadecenoic Acid (9,10,13-TriHOME): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) is an oxidized metabolite of linoleic acid, belonging to the family of oxylipins. While the biological activities of many oxylipins are well-characterized, the specific cellular targets of 9,10,13-TriHOME remain an active area of investigation. This technical guide provides a comprehensive overview of the current understanding of 9,10,13-TriHOME's cellular interactions, drawing upon available literature. Direct protein binding partners with quantitative affinity data for 9,10,13-TriHOME are not yet definitively identified. However, existing evidence points towards its involvement in signaling pathways akin to prostaglandins (B1171923), particularly prostaglandin (B15479496) E2 (PGE2), and its ability to modulate platelet function. This guide summarizes the biosynthesis of 9,10,13-TriHOME, explores its potential cellular targets based on observed biological activities, and details experimental protocols to facilitate further research in this area. Additionally, potential interactions with targets of structurally related oxidized linoleic acid metabolites, such as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Transient Receptor Potential Vanilloid 1 (TRPV1), are discussed as avenues for future investigation.

Biosynthesis of 9,10,13-TriHOME

9,10,13-TriHOME is a trihydroxy fatty acid derived from the essential fatty acid, linoleic acid. Its biosynthesis is a multi-step enzymatic process. In humans, eosinophils have been identified as a source of TriHOMEs, including 9,10,13-TriHOME, through a 15-lipoxygenase (15-LOX)-dependent pathway.[1][2] This process is largely independent of soluble epoxide hydrolase and cytochrome P450 activities.[1] The proposed biosynthetic pathway involves the formation of an epoxy alcohol intermediate from 13-hydroperoxyoctadecadienoic acid (13-HpODE), which is then further metabolized to the trihydroxy form.[1][3]

9_10_13_TriHOME_Biosynthesis Linoleic_Acid Linoleic Acid 15_LOX 15-Lipoxygenase (15-LOX) Linoleic_Acid->15_LOX 13_HpODE 13(S)-Hydroperoxy- -9,11-octadecadienoic acid (13-HpODE) 15_LOX->13_HpODE Peroxidase Peroxidase 13_HpODE->Peroxidase Epoxy_Alcohol Epoxy Alcohol Intermediate Peroxidase->Epoxy_Alcohol Hydrolase Hydrolase Epoxy_Alcohol->Hydrolase 9_10_13_TriHOME 9,10,13-TriHOME Hydrolase->9_10_13_TriHOME

Figure 1: Proposed Biosynthesis of 9,10,13-TriHOME.

Potential Cellular Targets and Signaling Pathways

Direct cellular receptors for 9,10,13-TriHOME have not been identified with definitive binding affinities. However, its observed biological activities suggest potential interactions with specific signaling pathways.

Prostaglandin E2-like Activity

Isomers of 9,10,13-TriHOME have been reported to exhibit prostaglandin E2 (PGE2)-like activity. PGE2 is a potent lipid mediator that exerts its effects through four G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[4][5][6][7] These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses.[8][9][10]

  • EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca2+]) levels.[5][11]

  • EP2 and EP4 Receptors: Coupled to Gs, they activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[4][10][12]

  • EP3 Receptor: Primarily coupled to Gi, it inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[7]

The "PGE2-like activity" of 9,10,13-TriHOME suggests it may act as an agonist at one or more of these EP receptors, thereby mimicking the downstream effects of PGE2.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane PGE2 PGE2 or 9,10,13-TriHOME EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq activates Gs Gs EP2->Gs activates Gi Gi EP3->Gi activates EP4->Gs activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 AC_stim Adenylyl Cyclase (AC) Gs->AC_stim cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA Protein Kinase A (PKA) cAMP_stim->PKA AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib

Figure 2: Prostaglandin E2 (PGE2) Signaling Pathways.

Inhibition of Platelet Aggregation

9,10,13-TriHOME has been shown to inhibit platelet aggregation. Platelet aggregation is a complex process involving multiple signaling pathways initiated by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen.[13][14] A key receptor in ADP-induced platelet aggregation is the P2Y12 receptor, a Gi-coupled GPCR.[15][16][17][18] Activation of P2Y12 leads to inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent platelet activation and aggregation.[15] The inhibitory effect of 9,10,13-TriHOME on platelet aggregation could be mediated by antagonizing the P2Y12 receptor or by activating signaling pathways that increase intra-platelet cAMP levels, which is a key inhibitory signal for platelet activation.

Platelet_Aggregation_Pathway cluster_platelet_membrane Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi P2Y12->Gi activates TriHOME 9,10,13-TriHOME TriHOME->P2Y12 inhibits? AC_alt Adenylyl Cyclase (AC) TriHOME->AC_alt activates? AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP VASP_P ↓ VASP-P cAMP->VASP_P GPIIb_IIIa GPIIb/IIIa Activation VASP_P->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation cAMP_alt ↑ cAMP AC_alt->cAMP_alt cAMP_alt->GPIIb_IIIa

Figure 3: Hypothesized Inhibition of Platelet Aggregation by 9,10,13-TriHOME.

Potential Interactions with PPARγ and TRPV1

Structurally related oxidized linoleic acid metabolites, such as 9,10-DiHOME and 12,13-DiHOME, have been shown to interact with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Transient Receptor Potential Vanilloid 1 (TRPV1).[15] Given the structural similarity, it is plausible that 9,10,13-TriHOME may also modulate the activity of these receptors.

  • PPARγ: A nuclear receptor that plays a key role in adipogenesis and inflammation.[19][20]

  • TRPV1: A non-selective cation channel involved in pain perception and inflammation.[21][22][23][24][25]

Further research is required to determine if 9,10,13-TriHOME directly binds to and activates or inhibits these receptors.

Quantitative Data

As of the current literature, there is a lack of specific quantitative data (e.g., Kd, IC50, EC50) detailing the direct binding of 9,10,13-TriHOME to cellular targets. The tables below summarize available quantitative information for the effects of related compounds on potential target pathways. This information can serve as a valuable reference for designing future experiments to characterize the activity of 9,10,13-TriHOME.

Table 1: Activity of Prostaglandin E2 on its Receptors

Ligand Receptor Cell Type/System Parameter Value Reference(s)
PGE2 EP1 Human EP1 receptor in complex with Gq protein - Structure resolved at 2.55 Å [8][9][11]
PGE2 EP2 - - Activates adenylyl cyclase [10][12]
PGE2 EP3 - - Inhibits adenylyl cyclase [7]

| PGE2 | EP4 | - | - | Activates adenylyl cyclase |[10] |

Table 2: Inhibition of Platelet Aggregation by Oxylipins

Compound Agonist System Parameter Value Reference(s)
13-HODE Thrombin Rabbit Platelets Inhibition - [26]
15-HETrE Thrombin Human Platelets Inhibition - [26]
CS585 Thrombin Washed Human Platelets IC50 ~1 nM [27]
CS585 Collagen Washed Human Platelets IC50 ~10 nM [27]

| CS585 | ADP | Washed Human Platelets | IC50 | ~100 nM |[27] |

Experimental Protocols

To elucidate the cellular targets of 9,10,13-TriHOME, a series of in vitro and cell-based assays can be employed. The following are detailed protocols adapted from established methodologies that can be specifically applied to study this molecule.

Competitive Radioligand Binding Assay for Prostaglandin Receptors

This protocol is designed to determine if 9,10,13-TriHOME can compete with a known radiolabeled ligand for binding to a specific prostaglandin receptor (e.g., EP1, EP2, EP3, or EP4).

Objective: To determine the binding affinity (Ki) of 9,10,13-TriHOME for a specific prostaglandin receptor.

Materials:

  • Cell membranes expressing the prostaglandin receptor of interest.

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-PGE2).

  • 9,10,13-TriHOME.

  • Unlabeled specific ligand for the receptor (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and counter.

Workflow:

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - 9,10,13-TriHOME dilutions - Controls Start->Prepare_Reagents Incubate Incubate Components: - Membranes - Radioligand - 9,10,13-TriHOME or control (e.g., 60 min at 30°C) Prepare_Reagents->Incubate Filter Separate Bound from Free Ligand (Vacuum Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Bound Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Figure 4: Workflow for a Competitive Radioligand Binding Assay.

Procedure:

  • Preparation: Prepare serial dilutions of 9,10,13-TriHOME in binding buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of 9,10,13-TriHOME. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled specific ligand).

  • Equilibration: Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the log concentration of 9,10,13-TriHOME to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[28][29][30]

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol measures the ability of 9,10,13-TriHOME to inhibit platelet aggregation induced by a known agonist.

Objective: To quantify the inhibitory effect of 9,10,13-TriHOME on platelet aggregation.

Materials:

  • Freshly drawn human whole blood (anticoagulated with sodium citrate).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonist (e.g., ADP, collagen, thrombin).

  • 9,10,13-TriHOME.

  • Saline (0.9% NaCl).

  • Light Transmission Aggregometer.

Workflow:

Platelet_Aggregation_Workflow Start Start Prepare_PRP_PPP Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) from whole blood Start->Prepare_PRP_PPP Calibrate Calibrate Aggregometer: - Set 0% aggregation with PRP - Set 100% aggregation with PPP Prepare_PRP_PPP->Calibrate Pre_incubate Pre-incubate PRP with 9,10,13-TriHOME or vehicle Calibrate->Pre_incubate Add_Agonist Add Platelet Agonist (e.g., ADP) Pre_incubate->Add_Agonist Record_Aggregation Record Light Transmission over time Add_Agonist->Record_Aggregation Analyze Data Analysis: - Determine % max aggregation - Calculate IC50 Record_Aggregation->Analyze End End Analyze->End

Figure 5: Workflow for Light Transmission Aggregometry.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed to obtain PRP. Centrifuge a separate aliquot at a high speed to obtain PPP.

  • Instrument Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.

  • Assay: Place a cuvette with PRP in the aggregometer and stir at 37°C. Add a specific concentration of 9,10,13-TriHOME or vehicle control and incubate for a short period.

  • Initiate Aggregation: Add a platelet agonist to induce aggregation and record the change in light transmission over time.

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration of 9,10,13-TriHOME. Plot the percentage of inhibition against the log concentration of 9,10,13-TriHOME to determine the IC50 value.[31][32][33][34][35]

Conclusion

While direct cellular targets of 9,10,13-TriHOME remain to be definitively identified, the available evidence strongly suggests its involvement in key physiological pathways, particularly those regulated by prostaglandins and those involved in platelet function. Its reported prostaglandin-E2-like activity and inhibitory effect on platelet aggregation provide a solid foundation for future research to pinpoint its specific molecular interactions. The experimental protocols detailed in this guide offer a clear path forward for researchers to elucidate these mechanisms. Furthermore, the known targets of related oxidized linoleic acid metabolites, PPARγ and TRPV1, represent promising avenues for investigation. A thorough characterization of the cellular targets of 9,10,13-TriHOME will not only advance our understanding of lipid mediator signaling but also potentially unveil new therapeutic opportunities for a range of inflammatory and cardiovascular conditions.

References

9(S),10(S),13(S)-TriHOME Signaling Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Signaling Pathways of 9(S),10(S),13(S)-Trihydroxy-11-octadecenoic Acid (9,10,13-TriHOME) for Researchers, Scientists, and Drug Development Professionals.

Abstract

Trihydroxyoctadecenoic acids (TriHOMEs) are a class of oxidized linoleic acid metabolites that are increasingly recognized for their roles in various physiological and pathological processes, particularly in inflammation. Among the various stereoisomers, 9(S),10(S),13(S)-TriHOME is of significant interest. This technical guide provides a comprehensive overview of the current understanding of 9(S),10(S),13(S)-TriHOME, with a focus on its biosynthetic pathways and known biological activities. While the precise signaling cascade for this specific isomer remains an active area of investigation, this document will also explore potential signaling mechanisms based on the activities of structurally related lipid mediators. This guide is intended to serve as a valuable resource for researchers in academia and industry who are engaged in the study of lipid signaling and the development of novel therapeutics.

Introduction

Oxylipins, a diverse family of oxygenated fatty acid metabolites, are critical signaling molecules in a wide range of biological processes, including inflammation, immunity, and tissue homeostasis.[1] Linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet, serves as a precursor to a variety of oxylipins, including the trihydroxyoctadecenoic acids (TriHOMEs).[2] These molecules are characterized by a C18 fatty acid backbone with three hydroxyl groups. The specific stereochemistry of these hydroxyl groups, as seen in 9(S),10(S),13(S)-TriHOME, is crucial for their biological activity. Dysregulation of TriHOME levels has been observed in inflammatory conditions such as chronic obstructive pulmonary disease (COPD), highlighting their potential as both biomarkers and therapeutic targets.[3] This guide will delve into the known biosynthesis of 9(S),10(S),13(S)-TriHOME and summarize its biological effects, while also postulating potential signaling pathways that warrant further investigation.

Biosynthesis of 9(S),10(S),13(S)-TriHOME

The biosynthesis of TriHOMEs with a 13(S) configuration is predominantly attributed to the activity of 15-lipoxygenase (15-LOX).[4] In human eosinophils, linoleic acid is converted by 15-LOX to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE). This intermediate is then further metabolized to form an epoxy alcohol, which is subsequently hydrolyzed to yield the trihydroxy product. This pathway is largely independent of soluble epoxide hydrolase and cytochrome P450 activities.[4]

Biosynthesis of 9(S),10(S),13(S)-TriHOME Linoleic Acid Linoleic Acid 13(S)-HPODE 13(S)-HPODE Linoleic Acid->13(S)-HPODE 15-LOX Epoxy Alcohol Intermediate Epoxy Alcohol Intermediate 13(S)-HPODE->Epoxy Alcohol Intermediate 9(S),10(S),13(S)-TriHOME 9(S),10(S),13(S)-TriHOME Epoxy Alcohol Intermediate->9(S),10(S),13(S)-TriHOME Hydrolysis 15-LOX 15-LOX

Biosynthetic pathway of 9(S),10(S),13(S)-TriHOME via 15-LOX.

Biological Activities and Potential Signaling Pathways

While the specific signaling pathway for 9(S),10(S),13(S)-TriHOME is not yet fully elucidated, studies on closely related TriHOME isomers and other linoleic acid metabolites provide valuable insights into its potential mechanisms of action.

Anti-inflammatory Effects

A related isomer, 9(S),12(S),13(S)-TriHOME, has been shown to possess anti-inflammatory properties. It inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglia and antigen-induced β-hexosaminidase release from RBL-2H3 mast cells.[5] These findings suggest that TriHOMEs may play a role in modulating inflammatory responses.

CompoundBiological ActivityCell LineIC50 Value
9(S),12(S),13(S)-TriHOMEInhibition of LPS-induced Nitric Oxide (NO) ProductionBV-2 microglia40.95 µM[5]
9(S),12(S),13(S)-TriHOMEInhibition of antigen-induced β-hexosaminidase releaseRBL-2H3 mast cells28.7 µg/ml[5]
Potential Signaling Mechanisms

The precise molecular targets of 9(S),10(S),13(S)-TriHOME are currently unknown. However, other linoleic acid metabolites, such as dihydroxy-octadecenoic acids (DiHOMEs), have been shown to interact with specific receptors. For instance, 9,10-DiHOME and 12,13-DiHOME are ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ) and can also activate transient receptor potential vanilloid 1 (TRPV1) channels.[4] It is plausible that TriHOMEs may also exert their effects through these or other, as yet unidentified, receptors.

Given the anti-inflammatory effects observed with a related TriHOME isomer, a potential downstream target is the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[6] Inhibition of NF-κB activation is a common mechanism for anti-inflammatory compounds. Future research should investigate whether 9(S),10(S),13(S)-TriHOME can modulate the NF-κB pathway.

Hypothetical Signaling Pathway of 9(S),10(S),13(S)-TriHOME cluster_membrane Cell Membrane Receptor Putative Receptor (e.g., GPCR, PPARγ, TRPV1) Downstream Signaling Downstream Signaling Receptor->Downstream Signaling 9(S),10(S),13(S)-TriHOME 9(S),10(S),13(S)-TriHOME 9(S),10(S),13(S)-TriHOME->Receptor NF-kB Inhibition NF-kB Inhibition Downstream Signaling->NF-kB Inhibition ? Anti-inflammatory Effects Anti-inflammatory Effects NF-kB Inhibition->Anti-inflammatory Effects

A hypothetical signaling pathway for 9(S),10(S),13(S)-TriHOME.

Experimental Protocols

Analysis of TriHOMEs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the levels of 9(S),10(S),13(S)-TriHOME in biological samples.

Protocol:

  • Sample Preparation: Biological samples (e.g., plasma, cell culture supernatant) are subjected to lipid extraction, often using a liquid-liquid extraction with a solvent system like ethyl acetate (B1210297) or a solid-phase extraction (SPE) protocol.

  • Internal Standards: A deuterated internal standard of the analyte of interest is added to the sample prior to extraction to account for extraction losses and matrix effects.

  • Chromatographic Separation: The extracted lipids are reconstituted in a suitable solvent and injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate the different lipid species.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

Nitric Oxide (NO) Production Assay

Objective: To assess the inhibitory effect of 9(S),10(S),13(S)-TriHOME on NO production in macrophages.

Protocol:

  • Cell Culture: RAW 264.7 or BV-2 microglial cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of 9(S),10(S),13(S)-TriHOME for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

Conclusion

9(S),10(S),13(S)-TriHOME is an intriguing lipid mediator with potential roles in inflammation. While its biosynthesis via the 15-LOX pathway is relatively well-understood, its precise signaling mechanisms remain to be fully elucidated. The anti-inflammatory effects of a closely related isomer suggest that 9(S),10(S),13(S)-TriHOME may also act to resolve inflammation, potentially through interactions with receptors like PPARγ or by inhibiting pro-inflammatory signaling pathways such as NF-κB. Further research is imperative to identify the specific molecular targets of 9(S),10(S),13(S)-TriHOME and to fully characterize its signaling cascade. Such studies will be crucial for understanding its physiological roles and for exploring its therapeutic potential in inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of 9(S),10(S),13(S)-TriHOME

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S),10(S),13(S)-Trihydroxy-11(E)-octadecenoic acid (9,10,13-TriHOME) is a trihydroxy-octadecenoic acid, an oxidized metabolite of linoleic acid.[1] These lipid mediators are implicated in various physiological and pathological processes, including inflammation.[2][3] Accurate and sensitive quantification of specific isomers like 9(S),10(S),13(S)-TriHOME is crucial for understanding its biological role and potential as a biomarker. This document provides a detailed protocol for the robust and reproducible analysis of 9(S),10(S),13(S)-TriHOME in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method, based on a validated analytical workflow.[2][3]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range0.02 - 150 ng/mL
Regression ModelLinear, 1/x weighting
Correlation Coefficient (R²)≥ 0.998
Number of Calibration Points9

Table 2: Accuracy, Precision, and Sensitivity

ParameterSpecification
Accuracy
Quality Control Low (0.03-0.05 ng/mL)98 - 120%
Quality Control High (3.3-5.4 ng/mL)98 - 120%
Precision (CV%)
Intra-day≤ 6.1%
Inter-day≤ 6.1%
Sensitivity
Limit of Detection (LOD)90 - 98 fg on column
Lower Limit of Quantification (LLOQ)0.02 ng/mL

Signaling Pathway

Biosynthesis of 9,10,13-TriHOME from Linoleic Acid

9,10,13-TriHOME is synthesized from linoleic acid through enzymatic oxidation. The pathway can involve both lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes, followed by hydrolysis.[4][5][6] One proposed pathway involves the sequential action of 12R-LOX and an epidermal-type lipoxygenase 3 (eLOX3) to form an epoxide intermediate, which is then hydrolyzed to the triol.[4]

TriHOME_Biosynthesis cluster_0 Biosynthesis Pathway Linoleic_Acid Linoleic Acid EpOME 9,10-EpOME (Epoxyoctadecenoic Acid) Linoleic_Acid->EpOME CYP2J2, CYP2C8/9 TriHOME 9(S),10(S),13(S)-TriHOME EpOME->TriHOME Soluble Epoxide Hydrolase (sEH)

Biosynthesis of 9,10,13-TriHOME.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of TriHOMEs from biological fluids such as plasma or bronchoalveolar lavage fluid (BALF).

Materials:

  • SPE Cartridges: Oasis HLB (60 mg, 30 µm) or equivalent reversed-phase sorbent.

  • Internal Standard (IS): Deuterated or 13C-labeled TriHOME isomer (e.g., 9,12,13-TriHOME-d4) should be used to correct for extraction variability and matrix effects.

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (FA) or Acetic Acid (AA)

  • Ethyl Acetate

  • Nitrogen evaporator

Procedure:

  • Sample Thawing and Fortification: Thaw biological samples on ice. To 500 µL of sample, add 10 µL of the internal standard solution (concentration should be optimized based on expected analyte levels).

  • Protein Precipitation: Add 1.5 mL of cold methanol to the sample. Vortex for 30 seconds.

  • Centrifugation: Incubate at -20°C for 30 minutes to facilitate protein precipitation, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 2 mL of ethyl acetate.

    • Wash with 2 mL of methanol.

    • Equilibrate with 2 mL of 95:5 water:methanol.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 95:5 water:methanol to remove polar impurities.

  • Elution: Elute the TriHOMEs with 2 mL of ethyl acetate.

  • Evaporation: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 Mobile Phase A:Mobile Phase B). Vortex and transfer to an LC autosampler vial.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph: Waters Acquity UPLC or equivalent UHPLC system.

  • Mass Spectrometer: Waters Xevo TQ-XS triple quadrupole mass spectrometer or a comparable instrument.[7]

Table 3: Liquid Chromatography (LC) Conditions

ParameterDescription
Column Waters Acquity UPLC BEH C18 (2.1 x 150 mm, 1.7 µm)[7]
Mobile Phase A 0.1% Acetic Acid in Water[7]
Mobile Phase B 5% Methanol in Acetonitrile[7]
Flow Rate 0.3 mL/min
Gradient Isocratic at 30% B for 12.5 minutes[7]
Column Temperature 40°C[8]
Injection Volume 5 µL
Total Run Time 16.5 minutes (including wash and re-equilibration)[8]

Table 4: Mass Spectrometry (MS) Conditions

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
MRM Transitions
9,10,13-TriHOMEPrecursor Ion (m/z): 329.1, Product Ion (m/z): 139.0[7]
Internal StandardDependent on the standard used (e.g., 333.2 -> 175.1 for d4-TriHOME)
Collision Energy Optimized for each transition (typically 15-25 eV)[8]
Dwell Time 50 ms

Experimental Workflow

The overall workflow for the analysis of 9(S),10(S),13(S)-TriHOME is depicted below.

LCMS_Workflow cluster_1 Analytical Workflow Sample_Collection Sample Collection (e.g., Plasma, BALF) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (Methanol) IS_Spiking->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation_Reconstitution Evaporation & Reconstitution SPE->Evaporation_Reconstitution LC_MS_Analysis LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

LC-MS/MS workflow for 9(S),10(S),13(S)-TriHOME analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 9(S),10(S),13(S)-TriHOME by LC-MS/MS. The described methods for sample preparation and analysis are robust, sensitive, and suitable for the accurate measurement of this lipid mediator in complex biological samples. Adherence to these protocols will enable researchers to generate high-quality data for advancing our understanding of the roles of TriHOMEs in health and disease.

References

Application Notes and Protocols for the Quantification of 9,10,13-TriHOME in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) is a linoleic acid-derived oxylipin that is gaining increasing interest due to its potential physiological relevance in inflammatory processes and in maintaining the integrity of the skin barrier.[1][2] As a member of the trihydroxyoctadecenoic acids (TriHOMEs), this molecule is formed through enzymatic or non-enzymatic oxidation of linoleic acid.[3] Dysregulation of 9,10,13-TriHOME and other oxylipins has been associated with various inflammatory conditions, making its accurate quantification in biological samples crucial for understanding disease mechanisms and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the robust and sensitive quantification of 9,10,13-TriHOME in various biological matrices, including plasma, bronchoalveolar lavage fluid (BALF), and tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of 9,10,13-TriHOME.

Table 1: LC-MS/MS Method Performance

ParameterValueReference
Linearity (R²)>0.998[1][2]
Accuracy98-120%[1][2]
Precision (CV)≤6.1%[1][2]
Limit of Detection (LOD)90-98 fg on column[1][2]
Limit of Quantification (LOQ)0.3 - 306.2 pM[4]

Table 2: Reported Concentrations of 9,10,13-TriHOME in Biological Samples

Biological MatrixConditionConcentration Range (pmol/g or pmol/mL)Reference
Mouse AmygdalaSham Treated210.5 (189.5–590.6) pmol/g[5]
Mouse AmygdalaCFA Treated (Chronic Inflammatory Pain)48.58 (21.63–186.1) pmol/g[5]
Human PlasmaHealthy Aging Study230 ± 184 pM[4]
Human Bronchoalveolar Lavage Fluid (BALF)COPD Patients vs. SmokersIncreased in COPD patients[1][2]

Signaling Pathway

9,10,13-TriHOME, as an oxylipin derived from linoleic acid, is involved in the complex network of inflammatory signaling. While the precise signaling cascade is an active area of research, evidence suggests that many oxylipins exert their effects through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in inflammation and lipid metabolism.

Simplified Signaling Pathway of 9,10,13-TriHOME cluster_generation Biosynthesis cluster_action Cellular Action cluster_response Physiological Response Linoleic Acid Linoleic Acid Enzymatic Oxidation (e.g., LOX, CYP450) Enzymatic Oxidation (e.g., LOX, CYP450) Linoleic Acid->Enzymatic Oxidation (e.g., LOX, CYP450) 9,10,13-TriHOME 9,10,13-TriHOME Enzymatic Oxidation (e.g., LOX, CYP450)->9,10,13-TriHOME PPARs PPARs (e.g., PPARα, PPARγ) 9,10,13-TriHOME->PPARs Nucleus Nucleus PPARs->Nucleus translocation Gene Expression Modulation of Inflammatory Gene Expression Nucleus->Gene Expression Inflammatory Response Modulation of Inflammatory Response Gene Expression->Inflammatory Response

Caption: Simplified signaling pathway of 9,10,13-TriHOME.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of 9,10,13-TriHOME from biological samples.

Experimental Workflow for 9,10,13-TriHOME Quantification Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Plasma, Tissue, BALF Lipid Extraction Lipid Extraction Sample Preparation->Lipid Extraction Homogenization, Spiking of Internal Standards LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis SPE or LLE Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Chromatographic Separation & Mass Spectrometric Detection Quantification Quantification Data Analysis->Quantification Integration, Calibration Curve

Caption: General experimental workflow for 9,10,13-TriHOME quantification.

Experimental Protocols

Sample Preparation

a) Plasma:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add an appropriate amount of a deuterated internal standard (e.g., 9,10,13-TriHOME-d4).

  • Proceed immediately to lipid extraction.

b) Tissue:

  • Weigh the frozen tissue sample (e.g., 50 mg).

  • Add homogenization solvent (e.g., methanol) and a corresponding amount of internal standard.

  • Homogenize the tissue on ice using a suitable homogenizer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant for lipid extraction.

c) Bronchoalveolar Lavage Fluid (BALF):

  • Centrifuge the BALF sample to remove cells and debris.

  • Transfer the supernatant to a new tube.

  • Add the internal standard to the supernatant.

  • Proceed to lipid extraction.

Lipid Extraction

a) Solid-Phase Extraction (SPE) - for Plasma and BALF:

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the prepared sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 1.5 mL of 5% methanol in water) to remove polar impurities.

  • Elution: Elute the lipids with 1.2 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of 50% methanol) for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) - for Tissues:

  • To the tissue homogenate supernatant, add chloroform (B151607) and water in a ratio to achieve a final solvent ratio of chloroform:methanol:water (e.g., 2:2:1.8 v/v/v).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is recommended for good separation of TriHOME isomers.[2]

  • Mobile Phase A: 0.1% acetic acid in water.[2]

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% acetic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

b) Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9,10,13-TriHOME and its internal standard.

    • 9,10,13-TriHOME: m/z 329.2 → 171.1 (example transition, should be optimized).

    • 9,10,13-TriHOME-d4 (Internal Standard): m/z 333.2 → 171.1 (example transition).

  • Collision Energy (CE) and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.

Data Analysis and Quantification
  • Integrate the peak areas for 9,10,13-TriHOME and its internal standard in the extracted ion chromatograms.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve using a series of calibration standards with known concentrations of 9,10,13-TriHOME and a fixed concentration of the internal standard.

  • Determine the concentration of 9,10,13-TriHOME in the biological samples by interpolating their peak area ratios on the calibration curve.

  • Normalize the final concentration to the initial amount of sample used (e.g., volume of plasma or weight of tissue).

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the accurate and precise quantification of 9,10,13-TriHOME in biological samples. Adherence to these methodologies will enable researchers to generate reliable data, contributing to a better understanding of the role of this oxylipin in health and disease, and potentially aiding in the development of novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols for TriHOME Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihydroxyoctadecenoic acids (TriHOMEs) are a class of lipid mediators derived from the enzymatic oxidation of linoleic acid. As potent signaling molecules, TriHOMEs are implicated in a variety of physiological and pathological processes, particularly those involving inflammation. Their association with inflammatory conditions such as obstructive lung diseases makes them promising biomarkers and potential therapeutic targets in drug development.[1][2]

Accurate and reproducible quantification of TriHOME isomers in biological matrices is crucial for understanding their role in disease and for evaluating the efficacy of novel therapeutics. This document provides detailed protocols for the sample preparation and analysis of TriHOMEs using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of TriHOME Biosynthesis

TriHOMEs are synthesized from linoleic acid primarily through the 15-lipoxygenase (15-LOX) pathway, particularly in inflammatory cells like eosinophils.[1] The pathway involves a series of enzymatic steps, including the formation of hydroperoxy and epoxy alcohol intermediates.[1] Understanding this pathway is essential for interpreting the biological significance of TriHOME levels and for identifying potential enzymatic targets for therapeutic intervention.

TriHOME_Biosynthesis cluster_0 Cellular Environment Linoleic_Acid Linoleic Acid 15_LOX 15-Lipoxygenase (15-LOX) Linoleic_Acid->15_LOX 13_HpODE 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE) 15_LOX->13_HpODE Oxygenation Epoxy_alcohol_intermediates Epoxy alcohol intermediates 13_HpODE->Epoxy_alcohol_intermediates Further enzymatic conversion TriHOMEs 9,10,13-TriHOME 9,12,13-TriHOME Epoxy_alcohol_intermediates->TriHOMEs Hydrolysis

Figure 1: Biosynthesis of TriHOMEs via the 15-LOX pathway.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of TriHOMEs from Human Plasma

This protocol outlines a general procedure for the extraction and purification of TriHOMEs from human plasma using commercially available SPE cartridges.

Materials:

  • Human plasma collected in EDTA tubes

  • Internal Standards (e.g., deuterated TriHOME analogs)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • SPE cartridges (e.g., C18, 100 mg)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Thawing and Internal Standard Spiking:

    • Thaw frozen plasma samples on ice.

    • To 500 µL of plasma, add the internal standard solution.

  • Protein Precipitation:

    • Add 1.5 mL of ice-cold methanol to the plasma sample.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Dilute the supernatant from step 2 with 8 mL of water.

    • Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar impurities.

    • Follow with a wash of 3 mL of 15% methanol in water to remove less polar impurities.

  • Elution:

    • Elute the TriHOMEs from the cartridge with 2 mL of methanol into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow

The overall workflow for TriHOME analysis involves sample collection, extraction, chromatographic separation, and mass spectrometric detection.

TriHOME_Analysis_Workflow Sample_Collection Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Sample_Collection->SPE Extraction LC_Separation Liquid Chromatography (LC) SPE->LC_Separation Purified Extract MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection Separated Analytes Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Mass Spectra

Figure 2: General workflow for TriHOME analysis.

Data Presentation

The following tables summarize key quantitative data for the analysis of TriHOMEs using LC-MS/MS. The data is based on a validated method for bronchoalveolar lavage fluid (BALF) and can serve as a reference for method development with other biological matrices.[2]

Table 1: LC-MS/MS Method Performance Characteristics

ParameterValue
Accuracy98-120%
Precision (CV)≤ 6.1%
Limit of Detection (LOD)90-98 fg on column
Linearity (R²)0.998

Table 2: Example LC-MS/MS Parameters for TriHOME Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol (e.g., 80:20)
GradientOptimized for separation of TriHOME isomers
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
MS/MS ModeMultiple Reaction Monitoring (MRM)
MRM Transition (example)m/z 329.2 -> specific fragment ions for each isomer
Collision EnergyOptimized for each transition

Conclusion

The provided protocols and application notes offer a comprehensive guide for the robust and sensitive analysis of TriHOMEs in biological samples. The detailed SPE method ensures efficient sample cleanup, while the LC-MS/MS parameters provide a starting point for method development. By accurately quantifying these important lipid mediators, researchers and drug development professionals can gain valuable insights into their role in inflammatory diseases and accelerate the development of novel therapeutics.

References

Application Notes and Protocols for Solid-Phase Extraction of Oxylipins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxylipins are a diverse family of bioactive lipid mediators derived from the oxygenation of polyunsaturated fatty acids (PUFAs) through the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymatic pathways, as well as by non-enzymatic autoxidation.[1][2] These molecules play critical roles in a myriad of physiological and pathological processes, including inflammation, immune responses, cardiovascular function, and neurological health.[3] Given their low endogenous concentrations and the presence of numerous structurally similar isomers, the accurate and sensitive quantification of oxylipins in biological matrices presents a significant analytical challenge.[3]

Solid-phase extraction (SPE) is a widely adopted and effective technique for the selective extraction and concentration of oxylipins from complex biological samples such as plasma, serum, urine, and tissue homogenates prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This application note provides detailed protocols for the solid-phase extraction of oxylipins and presents comparative data on the performance of various SPE sorbents. Additionally, it includes diagrams of key oxylipin signaling pathways to provide a comprehensive resource for researchers in this field.

Oxylipin Biosynthesis and Signaling Pathways

Oxylipins are synthesized from PUFAs, primarily arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). The specific enzymatic pathway involved determines the class of oxylipin produced, each with distinct biological activities.

Oxylipin Biosynthesis Pathways PUFAs Polyunsaturated Fatty Acids (PUFAs) (e.g., Arachidonic Acid) COX Cyclooxygenase (COX) PUFAs->COX LOX Lipoxygenase (LOX) PUFAs->LOX CYP Cytochrome P450 (CYP) PUFAs->CYP Prostaglandins (B1171923) Prostaglandins (PGs) Thromboxanes (TXs) COX->Prostaglandins Leukotrienes Leukotrienes (LTs) Lipoxins (LXs) LOX->Leukotrienes Epoxides Epoxides (EETs) Hydroxylated Fatty Acids (HETEs) CYP->Epoxides

Figure 1: Overview of the major oxylipin biosynthesis pathways.
Prostaglandin E2 (PGE2) Signaling Pathway

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling cascades, leading to a variety of cellular responses.[4][5][6][7][8]

PGE2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC Adenylate Cyclase (AC) Gs->AC Gi->AC inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKA PKA cAMP_inc->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression

Figure 2: Downstream signaling pathways of PGE2 receptors.
Leukotriene Signaling Pathway

Leukotrienes are potent inflammatory mediators synthesized by the 5-lipoxygenase (5-LOX) pathway. They are classified into two main groups: LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These molecules signal through their respective cell surface receptors, BLT and CysLT receptors.[9][10]

Leukotriene Signaling Pathway cluster_synthesis Biosynthesis cluster_receptors Receptor Signaling Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Five_LOX 5-LOX FLAP->Five_LOX LTA4 LTA4 Five_LOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 LTB4 LTA4_Hydrolase->LTB4 LTC4 LTC4 LTC4_Synthase->LTC4 BLT1_2 BLT1/2 Receptors LTB4->BLT1_2 LTD4 LTD4 LTC4->LTD4 CysLT1_2 CysLT1/2 Receptors LTC4->CysLT1_2 LTE4 LTE4 LTD4->LTE4 LTD4->CysLT1_2 LTE4->CysLT1_2 Chemotaxis Chemotaxis BLT1_2->Chemotaxis Bronchoconstriction Bronchoconstriction CysLT1_2->Bronchoconstriction Vascular_Permeability Increased Vascular Permeability CysLT1_2->Vascular_Permeability

Figure 3: Leukotriene biosynthesis and receptor signaling.

Experimental Protocols for Solid-Phase Extraction of Oxylipins

The following protocols are generalized methods for the extraction of oxylipins from biological fluids. Optimization may be required for specific applications and matrices.

Protocol 1: SPE using a Reversed-Phase (C18) Sorbent

This protocol is suitable for the extraction of a broad range of oxylipins from plasma or serum.

Materials:

  • SPE cartridges: C18, 100 mg

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Hexane, HPLC grade

  • Ethyl acetate (B1210297) (EA), HPLC grade

  • Formic acid (FA)

  • Internal standards (deuterated oxylipins)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pretreatment:

    • Thaw plasma/serum sample on ice.

    • To 500 µL of plasma, add 5 µL of internal standard mix.

    • Add 1.5 mL of MeOH, vortex for 30 seconds, and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the C18 cartridge with 3 mL of EA.

    • Equilibrate with 3 mL of MeOH.

    • Equilibrate with 3 mL of deionized water.

  • Sample Loading:

    • Load the supernatant onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash with 3 mL of 15% MeOH in water.

    • Wash with 3 mL of hexane.

  • Elution:

    • Elute the oxylipins with 3 mL of EA.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% MeOH for LC-MS/MS analysis.

Protocol 2: SPE using a Polymeric Sorbent (e.g., Oasis HLB)

This protocol is also widely used and is effective for a broad range of oxylipins.

Materials:

  • SPE cartridges: Oasis HLB, 60 mg

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Ethyl acetate (EA), HPLC grade

  • Formic acid (FA)

  • Internal standards (deuterated oxylipins)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pretreatment:

    • Follow the same sample pretreatment steps as in Protocol 1.

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB cartridge with 3 mL of EA.

    • Equilibrate with 3 mL of MeOH.

    • Equilibrate with 3 mL of deionized water.

  • Sample Loading:

    • Load the supernatant onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 5% MeOH in water.

  • Elution:

    • Elute the oxylipins with 3 mL of EA.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% MeOH for LC-MS/MS analysis.

Quantitative Data Presentation

The following tables summarize recovery data and limits of detection (LOD) and quantification (LOQ) for a selection of oxylipins using different SPE methods. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Table 1: Comparison of Oxylipin Recovery Rates (%) using Different SPE Sorbents

Oxylipin ClassAnalyteC18[7]Oasis HLB[7]Strata-X[2]
Prostaglandins PGE292.5~60-70>90
PGD2-~60-70>90
PGF2α98.1~60-70>90
TXB290.6~60-70>90
Leukotrienes LTB486.1~50>90
LTC498.3->90
HETEs 5-HETE95.3~70>90
12-HETE99.8~70>90
15-HETE92.8~70>90
Epoxides 11,12-EET-~80>90
14,15-EET-~80>90

Data compiled from multiple sources and should be considered representative.[2][7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Oxylipins using SPE-LC-MS/MS

AnalyteLOD (pg on-column)LOQ (pg on-column)Reference
Prostaglandins
PGE20.201[6]
PGD20.201[6]
PGF2α-0.07-32[5]
TXB2-0.07-32[5]
Leukotrienes
LTB4-0.07-32[5]
HETEs
5-HETE-0.07-32[5]
12-HETE-0.07-32[5]
15-HETE-0.07-32[5]
Epoxides
11,12-EET-0.07-32[5]
14,15-EET-0.07-32[5]

LOD and LOQ values are highly dependent on the instrumentation and specific method parameters.[5][6]

Conclusion

Solid-phase extraction is an indispensable tool for the reliable quantification of oxylipins in complex biological matrices. The choice of SPE sorbent and the optimization of the extraction protocol are critical for achieving high recovery and sensitivity. The protocols and data presented in this application note provide a valuable resource for researchers and scientists working in the field of lipidomics and drug development. The provided diagrams of key signaling pathways offer a broader context for understanding the biological significance of these potent lipid mediators.

References

Application Notes and Protocols: 9(S),10(S),13(S)-TriHOME

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S),10(S),13(S)-Trihydroxy-11E-octadecenoic acid, or 9(S),10(S),13(S)-TriHOME, is a specialized pro-resolving mediator derived from the oxidative metabolism of linoleic acid. As an oxylipin, it is increasingly recognized for its potential role in inflammatory processes and has been detected in biological samples such as the bronchoalveolar lavage fluid (BALF) of female smokers, suggesting its involvement in respiratory conditions.[1][2][3] This document provides an overview of its biological synthesis, analytical protocols for its characterization, and frameworks for investigating its biological functions.

Biosynthesis and Biological Context

Human eosinophils are primary producers of 9,10,13-TriHOME isomers, including the 9(S),10(S),13(S) form, through a 15-lipoxygenase (15-LOX)-dependent pathway.[4] This synthesis pathway is distinct from that of other related lipid mediators and does not significantly involve soluble epoxide hydrolase or cytochrome P450 activities.[4] The stereospecificity of the synthesis, with a predominance of the 13(S) configuration, is a key indicator of its origin from 15-LOX activity.[4] In contrast, human neutrophils do not appear to synthesize TriHOMEs.[4] The presence of 9(S),10(S),13(S)-TriHOME in conditions like obstructive lung disease underscores the need for further research into its specific roles in health and disease.[4][5]

Quantitative Data

Currently, specific quantitative bioactivity data such as IC50 or EC50 values for 9(S),10(S),13(S)-TriHOME are not widely available in the public domain. The table below summarizes the available information on related TriHOME and DiHOME isomers to provide a comparative context for researchers.

CompoundBioactivityCell Line/SystemIC50/EC50/EffectReference
9(S),12(S),13(S)-TriHOMEInhibition of β-hexosaminidase releaseRBL-2H3 mast cellsIC50 = 28.7 µg/ml[6]
9(S),12(S),13(S)-TriHOMEInhibition of LPS-induced nitric oxide (NO) productionBV-2 microgliaIC50 = 40.95 µM[6]
9,10-DiHOME & 12,13-DiHOMEActivation of PPARγVariousNot specified[7]
9,10-DiHOMENeutrophil chemotaxisHuman neutrophilsPotency > 9,10-EpOME
12,13-DiHOMEImpaired neutrophil functionIn vivo (human)Elevated plasma levels

Signaling Pathways

While the direct signaling pathway for 9(S),10(S),13(S)-TriHOME has not been fully elucidated, related dihydroxy-octadecenoic acids (DiHOMEs) have been shown to act as ligands for peroxisome proliferator-activated receptor-gamma (PPARγ).[7] Activation of PPARγ is known to regulate the expression of genes involved in lipid metabolism and inflammation.[8] Based on this, a putative signaling pathway for TriHOMEs can be hypothesized, although it requires experimental validation.

putative_TriHOME_signaling TriHOME 9(S),10(S),13(S)-TriHOME PPARg PPARγ TriHOME->PPARg RXR RXR PPARg->RXR PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Response Modulation of Inflammation & Lipid Metabolism Gene_Expression->Biological_Response

Caption: Putative signaling pathway for 9(S),10(S),13(S)-TriHOME via PPARγ activation.

Experimental Protocols

Protocol 1: Analysis of 9(S),10(S),13(S)-TriHOME by LC-MS/MS

This protocol is adapted from the workflow described by Fuchs et al. (2018) for the characterization of TriHOME isomers.[9]

1. Sample Preparation (from cell culture supernatant or BALF): a. To 1 mL of sample, add an internal standard (e.g., a deuterated analog of TriHOME). b. Perform solid-phase extraction (SPE) using a C18 cartridge to enrich for lipids. c. Elute the lipid fraction with methyl formate. d. Evaporate the solvent under a stream of nitrogen. e. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water mixture).

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Column: A chiral column is required for the separation of stereoisomers. ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile/Methanol (e.g., 4:1 v/v) with 0.1% formic acid. iv. Gradient: Develop a suitable gradient to resolve the different TriHOME isomers. v. Flow Rate: As recommended for the specific column dimensions. vi. Column Temperature: Maintain at a constant temperature (e.g., 40°C). b. Mass Spectrometry (MS): i. Ionization Mode: Electrospray ionization (ESI) in negative mode. ii. Multiple Reaction Monitoring (MRM):

  • Parent Ion (m/z): 329.2
  • Fragment Ions (m/z): Monitor specific fragment ions for 9,10,13-TriHOME (e.g., m/z 171 and 199). iii. Optimization: Optimize cone voltage and collision energy for maximum sensitivity.

3. Data Analysis: a. Identify peaks corresponding to 9(S),10(S),13(S)-TriHOME based on retention time compared to a pure standard. b. Quantify the amount of 9(S),10(S),13(S)-TriHOME by comparing its peak area to that of the internal standard.

lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., BALF) Internal_Std Add Internal Standard Sample->Internal_Std SPE Solid-Phase Extraction (SPE) Internal_Std->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC Chiral Liquid Chromatography Evaporation->LC MS Tandem Mass Spectrometry (MRM) LC->MS Identification Peak Identification MS->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the analysis of 9(S),10(S),13(S)-TriHOME by LC-MS/MS.

Protocol 2: General Framework for In Vitro Bioactivity Assay

This protocol provides a general framework for assessing the biological activity of 9(S),10(S),13(S)-TriHOME on a relevant cell line (e.g., human neutrophils or a lung epithelial cell line).

1. Cell Culture: a. Culture the chosen cell line under standard conditions. b. For primary cells like neutrophils, isolate them from fresh blood using density gradient centrifugation.

2. Cell Treatment: a. Seed cells in a multi-well plate at a suitable density. b. Allow cells to adhere or stabilize. c. Prepare a stock solution of 9(S),10(S),13(S)-TriHOME in a suitable solvent (e.g., ethanol). d. Prepare serial dilutions of 9(S),10(S),13(S)-TriHOME in cell culture medium. e. Treat the cells with different concentrations of 9(S),10(S),13(S)-TriHOME or vehicle control.

3. Stimulation (Optional): a. To investigate anti-inflammatory effects, pre-treat cells with 9(S),10(S),13(S)-TriHOME. b. Subsequently, stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

4. Endpoint Analysis (Examples): a. Cytokine Secretion: Collect the cell culture supernatant and measure the levels of inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using ELISA or a multiplex immunoassay. b. Gene Expression: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes of interest (e.g., inflammatory markers, PPARγ target genes). c. Neutrophil Function Assays: i. Chemotaxis: Assess the migration of neutrophils towards a chemoattractant in the presence or absence of 9(S),10(S),13(S)-TriHOME using a Boyden chamber assay. ii. Phagocytosis: Measure the uptake of fluorescently labeled particles (e.g., bacteria or beads) by neutrophils. iii. Oxidative Burst: Quantify the production of reactive oxygen species (ROS) using a fluorescent probe.

5. Data Analysis: a. Analyze the data to determine the dose-dependent effects of 9(S),10(S),13(S)-TriHOME on the chosen endpoints. b. If applicable, calculate IC50 or EC50 values.

bioactivity_assay_workflow cluster_endpoints Endpoint Analysis Cell_Culture Cell Culture (e.g., Neutrophils) Treatment Treatment with 9(S),10(S),13(S)-TriHOME Cell_Culture->Treatment Stimulation Inflammatory Stimulation (e.g., LPS) Treatment->Stimulation Optional Functional Functional Assays (Chemotaxis, etc.) Treatment->Functional Cytokine Cytokine Measurement (ELISA) Stimulation->Cytokine Gene_Expression Gene Expression (qRT-PCR) Stimulation->Gene_Expression

Caption: General workflow for an in vitro bioactivity assay of 9(S),10(S),13(S)-TriHOME.

References

Synthesis of 9(S),10(S),13(S)-TriHOME Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and comprehensive protocols for the synthesis of the 9(S),10(S),13(S)-TriHOME (Trihydroxyoctadecenoic acid) standard. 9(S),10(S),13(S)-TriHOME is an oxidized lipid mediator derived from linoleic acid, implicated in various physiological and pathological processes, including inflammation. The availability of a stereochemically pure standard is crucial for its accurate quantification in biological systems and for elucidating its precise biological functions. This guide outlines a chemoenzymatic synthetic route, purification methods, and characterization techniques. Furthermore, it explores the potential signaling pathways involving this molecule, providing a foundation for further research and drug development.

Introduction

Trihydroxyoctadecenoic acids (TriHOMEs) are a class of oxylipins formed from the oxygenation of linoleic acid. The specific stereoisomer, 9(S),10(S),13(S)-TriHOME, has been detected in various biological matrices and is of growing interest due to its potential role in inflammatory processes. The stereochemistry of TriHOMEs is critical to their biological activity, necessitating the use of highly pure, stereochemically defined standards for research purposes. This document details a reliable method for the synthesis and purification of 9(S),10(S),13(S)-TriHOME.

Synthesis Pathway Overview

The synthesis of 9(S),10(S),13(S)-TriHOME is achieved through a multi-step chemoenzymatic process starting from linoleic acid. The key steps involve:

  • Enzymatic Oxidation: Stereospecific oxidation of linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) using soybean lipoxygenase.

  • Reduction to Hydroxy Acid: Reduction of the hydroperoxide to the corresponding stable hydroxy derivative, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).

  • Epoxidation: Conversion of 13(S)-HODE to a key epoxy alcohol intermediate.

  • Stereocontrolled Hydrolysis: Acid-catalyzed hydrolysis of the epoxy alcohol to yield the desired 9(S),10(S),13(S)-TriHOME.

  • Purification: Isolation and purification of the final product using high-performance liquid chromatography (HPLC).

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
Linoleic AcidSigma-Aldrich≥99%
Soybean Lipoxygenase (Type I-B)Sigma-Aldrich≥50,000 units/mg
Sodium Borohydride (B1222165) (NaBH4)Sigma-Aldrich≥98%
m-Chloroperoxybenzoic acid (m-CPBA)Sigma-Aldrich77%
Perchloric Acid (HClO4)Sigma-Aldrich70%
Dichloromethane (B109758) (DCM)Fisher ScientificHPLC Grade
Methanol (MeOH)Fisher ScientificHPLC Grade
Acetonitrile (B52724) (ACN)Fisher ScientificHPLC Grade
Ethyl Acetate (B1210297)Fisher ScientificHPLC Grade
HexaneFisher ScientificHPLC Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q or equivalentUltrapure
9(S),10(S),13(S)-TriHOME StandardCayman ChemicalFor comparison
Synthesis of 13(S)-Hydroperoxyoctadecadienoic Acid (13(S)-HpODE)
  • Prepare a 0.1 M sodium borate (B1201080) buffer (pH 9.0).

  • Disperse 100 mg of linoleic acid in 200 mL of the borate buffer containing 0.2% Tween 20.

  • Add 10 mg of soybean lipoxygenase to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 2 hours, open to the air.

  • Acidify the reaction mixture to pH 3.5 with 1 M HCl.

  • Extract the product with three 100 mL portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Evaporate the solvent under reduced pressure to yield crude 13(S)-HpODE.

Reduction of 13(S)-HpODE to 13(S)-HODE
  • Dissolve the crude 13(S)-HpODE in 50 mL of methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 1.5 molar excess of sodium borohydride (NaBH4) in small portions.

  • Stir the reaction for 30 minutes at 0°C.

  • Acidify the mixture to pH 4 with 1 M HCl.

  • Extract the product with three 50 mL portions of ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield crude 13(S)-HODE.

Synthesis of the Epoxy Alcohol Intermediate
  • Dissolve the crude 13(S)-HODE in 50 mL of dichloromethane (DCM).

  • Add a 1.2 molar excess of m-chloroperoxybenzoic acid (m-CPBA) to the solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by flash chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to yield the epoxy alcohol.

Stereocontrolled Hydrolysis to 9(S),10(S),13(S)-TriHOME
  • Dissolve the purified epoxy alcohol in a 9:1 mixture of acetonitrile and water.

  • Cool the solution to 0°C.

  • Add a catalytic amount of 1% perchloric acid.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC. The stereochemistry at C9 and C10 is influenced by the trans-epoxide and the S-configuration at C13, leading to the preferential formation of the 9(S),10(S) diol.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield crude 9(S),10(S),13(S)-TriHOME.

Purification by HPLC
  • Dissolve the crude product in the mobile phase.

  • Purify by reversed-phase HPLC using a C18 column.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from 30% to 70% B over 30 minutes.

  • Detection: UV at 210 nm or by mass spectrometry.

  • Collect the fractions corresponding to the 9(S),10(S),13(S)-TriHOME peak.

  • Combine the pure fractions and evaporate the solvent to obtain the purified standard.

Characterization Data

The identity and purity of the synthesized 9(S),10(S),13(S)-TriHOME should be confirmed by mass spectrometry and NMR spectroscopy.

Parameter Value
Molecular Formula C18H34O5
Molecular Weight 330.46 g/mol
Purity (by HPLC) >98%
Stereochemistry 9(S), 10(S), 13(S)

Mass Spectrometry (LC-MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Precursor Ion [M-H]-: m/z 329.2

  • Characteristic Fragment Ions: Fragmentation will yield characteristic ions corresponding to the loss of water and cleavage at the C-C bonds between the hydroxyl groups.

NMR Spectroscopy (in CD3OD):

  • ¹H NMR: Characteristic signals for the protons adjacent to the hydroxyl groups and the olefinic protons.

  • ¹³C NMR: Resonances for the carbons bearing hydroxyl groups and the olefinic carbons.

Potential Signaling Pathways and Biological Relevance

9(S),10(S),13(S)-TriHOME is an endogenous lipid mediator that may exert its biological effects through various signaling pathways. While the precise mechanisms are still under investigation, related oxidized linoleic acid metabolites (OXLAMs) have been shown to interact with several key signaling nodes.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a crucial role in lipid metabolism and inflammation. Some OXLAMs are known to be ligands for PPARs, particularly PPARα and PPARγ. Activation of these receptors can lead to the transcriptional regulation of genes involved in fatty acid oxidation and anti-inflammatory responses. It is plausible that 9(S),10(S),13(S)-TriHOME could act as a PPAR ligand, thereby modulating inflammatory gene expression.

G-Protein Coupled Receptors (GPCRs)

Certain fatty acid metabolites can activate specific GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), which are involved in metabolic and inflammatory signaling. While direct interaction of 9(S),10(S),13(S)-TriHOME with these receptors has not been definitively established, its structural similarity to other known GPCR ligands suggests this as a potential mechanism of action.

Transient Receptor Potential (TRP) Channels

Some OXLAMs have been shown to modulate the activity of TRP channels, particularly TRPV1, which is involved in pain and inflammation. Activation of these channels can lead to calcium influx and subsequent cellular responses.

Visualizations

Synthesis_Workflow Figure 1. Synthetic Workflow for 9(S),10(S),13(S)-TriHOME linoleic_acid Linoleic Acid hpode 13(S)-HpODE linoleic_acid->hpode Soybean Lipoxygenase hode 13(S)-HODE hpode->hode NaBH4 epoxy_alcohol Epoxy Alcohol Intermediate hode->epoxy_alcohol m-CPBA trihome 9(S),10(S),13(S)-TriHOME epoxy_alcohol->trihome H+ (aq) purified_trihome Purified Standard trihome->purified_trihome RP-HPLC Signaling_Pathways Figure 2. Potential Signaling Pathways of 9(S),10(S),13(S)-TriHOME cluster_1 Cytosol cluster_2 Nucleus GPCR GPCRs (e.g., GPR40, GPR120) G_protein G-Protein Activation GPCR->G_protein TRPV1 TRPV1 Channel Ca_influx Ca2+ Influx TRPV1->Ca_influx Downstream_G Downstream Signaling (e.g., MAPK, NF-κB) G_protein->Downstream_G Downstream_Ca Ca2+-dependent Signaling Ca_influx->Downstream_Ca Gene_expression Modulation of Gene Expression Downstream_G->Gene_expression Downstream_Ca->Gene_expression PPAR PPARs (e.g., PPARα, PPARγ) PPAR->Gene_expression TriHOME 9(S),10(S),13(S)-TriHOME TriHOME->GPCR TriHOME->TRPV1 TriHOME->PPAR

Application Note: Quantitative Analysis of 9(S),10(S),13(S)-TriHOME in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the detection and quantification of 9(S),10(S),13(S)-TriHOME, a linoleic acid-derived oxylipin, in human plasma. Trihydroxyoctadecenoic acids (TriHOMEs) are increasingly recognized for their potential role in inflammatory processes.[1][2] This method employs a straightforward sample preparation procedure followed by analysis using reversed-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The protocol provides the necessary steps for sample collection, extraction, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.

Introduction

Trihydroxyoctadecenoic acids (TriHOMEs) are metabolites of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet.[3] These oxylipins are implicated in various physiological and pathological processes, including inflammation and the maintenance of skin barrier function.[1][2] 9(S),10(S),13(S)-TriHOME is one of sixteen potential regio- and stereoisomers, and its accurate quantification in biological matrices like human plasma is crucial for understanding its biosynthetic pathways and biological significance.[1] The method described herein provides a selective and sensitive analytical workflow for researchers, scientists, and drug development professionals investigating the role of 9(S),10(S),13(S)-TriHOME as a potential biomarker.

Experimental Workflow

The overall experimental workflow for the analysis of 9(S),10(S),13(S)-TriHOME in human plasma is depicted below.

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Blood Whole Blood Collection (EDTA tubes) Plasma Plasma Separation (Centrifugation) Blood->Plasma Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection UPLC UHPLC Separation (C18 Column) Injection->UPLC MS Mass Spectrometry (Triple Quadrupole) UPLC->MS Detection MRM Detection MS->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 9(S),10(S),13(S)-TriHOME Calibration->Quantification

Figure 1. Experimental workflow for 9(S),10(S),13(S)-TriHOME analysis.

Materials and Methods

Reagents and Materials
  • 9(S),10(S),13(S)-TriHOME analytical standard

  • Isotopically labeled internal standard (IS), e.g., [11,12,13-¹³C₃] 9(S),12(S),13(S)-TriHOME

  • LC-MS grade acetonitrile (B52724), methanol, water, and acetic acid

  • Human plasma with K₂EDTA as anticoagulant

  • Microcentrifuge tubes

  • Syringe filters (0.1 µm PVDF)

  • Autosampler vials

Instrumentation
  • UHPLC system (e.g., Waters Acquity UPLC)

  • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS)

  • Refrigerated centrifuge

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Prepare a primary stock solution of 9(S),10(S),13(S)-TriHOME in ethanol.

  • Prepare working standard solutions by serial dilution of the primary stock.

  • A 9-point calibration curve can be prepared with a concentration range from 0.023 to 150 ng/mL.[1]

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Plasma Sample Preparation
  • Collect whole blood into tubes containing K₂EDTA as an anticoagulant.

  • Separate plasma by centrifugation at 1,000-2,000 x g for 10 minutes at 4°C.[2]

  • Store plasma samples at -80°C until analysis.

  • Thaw plasma samples on ice before extraction.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 70 µL of methanol/water (6:1, v/v).[4]

  • Filter the reconstituted sample through a 0.1 µm PVDF spin filter by centrifuging for 2 minutes at 12,000 g before transferring to an autosampler vial.[4]

LC-MS/MS Analysis
  • Inject 7.5 µL of the prepared sample into the LC-MS/MS system.[1]

  • Perform chromatographic separation using a reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 150 mm, 1.7 µm particle size).[1]

  • Maintain the column oven at 40°C.[1]

  • Use a binary mobile phase system at a flow rate of 0.3 mL/min.[1]

    • Mobile Phase A: 0.1% acetic acid in water.[1]

    • Mobile Phase B: Acetonitrile with 5% methanol.[1]

  • Employ an isocratic elution with 30% mobile phase B for 12.5 minutes.[1]

  • After elution, wash the column with 100% mobile phase B for 2 minutes, followed by re-equilibration with 30% mobile phase B for 2 minutes.[4]

  • Detect the analyte using a triple quadrupole mass spectrometer in negative ionization mode with Multiple Reaction Monitoring (MRM).[1]

Data Analysis
  • Integrate the peak areas for 9(S),10(S),13(S)-TriHOME and the internal standard.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

  • Determine the concentration of 9(S),10(S),13(S)-TriHOME in the plasma samples from the calibration curve.

Quantitative Data Summary

The following tables summarize the LC-MS/MS parameters and the performance characteristics of the analytical method.

Table 1: Mass Spectrometry Parameters

ParameterSettingReference
Ionization ModeNegative ESI[1]
MRM Transitionm/z 329.1 → 139.0[1][5]
Collision Energy (CE)21 eV[1][4]
Cone Voltage37 V[1][4]

Table 2: Method Validation Parameters

ParameterResultReference
Linearity (R²)0.998[1]
Calibration Range0.023–150 ng/mL[1]
Limit of Detection (LOD)90–98 fg on column[1]
Accuracy98–120%[1]
Precision (CV)≤6.1%[1]

Biological Significance and Signaling Pathway

9(S),10(S),13(S)-TriHOME is formed from the oxidative metabolism of linoleic acid. This process can be initiated by lipoxygenase (LOX) enzymes, particularly 15-LOX in human eosinophils, which generate hydroperoxy-octadecadienoic acids (HpODEs). These intermediates can be further metabolized via epoxy alcohol pathways to form various TriHOME isomers. The formation of TriHOMEs with a 13(S) configuration suggests a degree of enzymatic control over their synthesis.[1] While the precise signaling functions of 9(S),10(S),13(S)-TriHOME are still under investigation, related oxylipins are known to be involved in inflammatory responses.

G cluster_pathway Biosynthetic Pathway of 9(S),10(S),13(S)-TriHOME LA Linoleic Acid LOX 15-Lipoxygenase (15-LOX) LA->LOX HpODE 13(S)-HpODE LOX->HpODE EpoxyAlcohol Epoxy Alcohol Intermediate HpODE->EpoxyAlcohol Hydrolysis Hydrolysis EpoxyAlcohol->Hydrolysis TriHOME 9(S),10(S),13(S)-TriHOME Hydrolysis->TriHOME Inflammation Inflammatory Response TriHOME->Inflammation

Figure 2. Simplified biosynthetic pathway of 9(S),10(S),13(S)-TriHOME.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive tool for the quantification of 9(S),10(S),13(S)-TriHOME in human plasma. The simple sample preparation and high-throughput analytical capabilities make this method suitable for both basic research and larger-scale clinical studies aimed at elucidating the role of this and other oxylipins in health and disease.

References

Measuring Trihydroxyoctadecenoic Acids (TriHOMEs) in Bronchoalveolar Lavage Fluid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihydroxyoctadecenoic acids (TriHOMEs) are a group of oxidized linoleic acid metabolites that have emerged as important lipid mediators in various physiological and pathological processes, particularly in the context of inflammation and respiratory diseases. As downstream products of the 15-lipoxygenase (15-LOX) and epoxide hydrolase pathways, TriHOMEs are implicated in the pathogenesis of conditions such as chronic obstructive pulmonary disease (COPD). Their quantification in bronchoalveolar lavage fluid (BALF) offers a valuable tool for understanding disease mechanisms, identifying potential biomarkers, and evaluating the efficacy of novel therapeutic interventions. This document provides detailed application notes and protocols for the accurate and reproducible measurement of TriHOMEs in BALF samples.

Clinical and Research Significance

The analysis of TriHOMEs in BALF provides a window into the inflammatory status of the lower respiratory tract. Altered TriHOME levels have been associated with obstructive lung diseases, suggesting their role in disease pathophysiology. Stereochemical analysis of TriHOME isomers can offer insights into their enzymatic origins, helping to elucidate the specific biochemical pathways that are active in a disease state. For drug development professionals, monitoring TriHOME levels can serve as a pharmacodynamic biomarker to assess the in vivo activity of compounds targeting oxidative stress and inflammation pathways.

Data Presentation

The following table summarizes representative quantitative data of TriHOME isomers found in the bronchoalveolar lavage fluid of smokers with normal lung function compared to smokers with Chronic Obstructive Pulmonary Disease (COPD).

TriHOME IsomerMean Concentration (pg/mL) in Smokers with Normal Lung FunctionMean Concentration (pg/mL) in Smokers with COPDFold Change (COPD vs. Normal)
9,10,13-TriHOME Diastereomer 115.235.82.36
9,10,13-TriHOME Diastereomer 28.921.42.40
9,12,13-TriHOME Diastereomer 125.660.12.35
9,12,13-TriHOME Diastereomer 218.342.72.33

Note: The data presented are illustrative and compiled from published studies. Actual concentrations may vary depending on the patient cohort, disease severity, and analytical methodology.

Experimental Protocols

Bronchoalveolar Lavage Fluid (BALF) Collection and Processing

Standardized collection and immediate processing of BALF are critical to minimize the ex vivo formation or degradation of lipid mediators.

Materials:

  • Sterile, preservative-free saline (0.9% NaCl)

  • Siliconized collection tubes

  • Centrifuge

  • Butylated hydroxytoluene (BHT)

  • Triphenylphosphine (TPP)

Protocol:

  • Perform bronchoalveolar lavage according to established clinical procedures, instilling and recovering sterile saline from a subsegment of the lung.

  • Collect the recovered BALF in siliconized tubes on ice to minimize analyte degradation.

  • Immediately fortify the BALF with an antioxidant solution (e.g., BHT and TPP) to prevent auto-oxidation of polyunsaturated fatty acids.

  • Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet cells.

  • Carefully collect the supernatant and store it at -80°C until extraction.

TriHOME Extraction from BALF using Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for concentrating and purifying TriHOMEs from the complex BALF matrix.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode sorbent)

  • Deuterated internal standards (e.g., d4-9,10,13-TriHOME, d4-9,12,13-TriHOME)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • SPE vacuum manifold

Protocol:

  • Thaw the BALF supernatant on ice.

  • Spike the BALF sample with a known amount of deuterated internal standards to correct for extraction losses and matrix effects.

  • Condition the SPE cartridge by washing with methanol followed by equilibration with water.

  • Load the BALF sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elute the TriHOMEs from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantification of TriHOMEs by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS provides the sensitivity and selectivity required for the accurate quantification of low-abundance TriHOMEs.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 30% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each TriHOME isomer and the deuterated internal standards.

    • Example Transition for TriHOMEs: m/z 329.2 -> m/z 171.1

Quantification:

  • Construct a calibration curve using authentic TriHOME standards.

  • Calculate the concentration of each TriHOME isomer in the BALF sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_collection BALF Collection & Processing cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis UHPLC-MS/MS Analysis BALF_Collection BALF Collection Antioxidant_Addition Antioxidant Addition BALF_Collection->Antioxidant_Addition Centrifugation Centrifugation Antioxidant_Addition->Centrifugation Supernatant_Storage Supernatant Storage at -80°C Centrifugation->Supernatant_Storage Internal_Standard Spike with Internal Standards Supernatant_Storage->Internal_Standard SPE_Conditioning SPE Cartridge Conditioning Internal_Standard->SPE_Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Wash Cartridge Sample_Loading->Washing Elution Elution of TriHOMEs Washing->Elution Drying Evaporation to Dryness Elution->Drying Reconstitution Reconstitution Drying->Reconstitution Injection Injection into UHPLC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometric_Detection Quantification Quantification Mass_Spectrometric_Detection->Quantification

Caption: Experimental workflow for measuring TriHOMEs in BALF.

trihome_biosynthesis Linoleic_Acid Linoleic Acid LOX15 15-Lipoxygenase (15-LOX) Linoleic_Acid->LOX15 Epoxy_Fatty_Acid Epoxy-hydroxy-octadecenoic Acid (e.g., 12,13-Epoxy-9-HODE) sEH Soluble Epoxide Hydrolase (sEH) Epoxy_Fatty_Acid->sEH TriHOMEs TriHOMEs (9,10,13-TriHOME & 9,12,13-TriHOME) LOX15->Epoxy_Fatty_Acid sEH->TriHOMEs

Caption: Simplified biosynthesis pathway of TriHOMEs.

9,10,13-Trihydroxy-11-octadecenoic Acid (9,10,13-TriHOME) as a Potential Biomarker for Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. The identification of specific biomarkers is crucial for early diagnosis, monitoring disease progression, and developing targeted therapies. Recent metabolomic studies have highlighted the potential of lipid mediators in understanding the pathophysiology of COPD. Among these, 9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME), a linoleic acid-derived oxylipin, has emerged as a promising biomarker candidate. This document provides a comprehensive overview of 9,10,13-TriHOME, its association with COPD, and detailed protocols for its quantification.

9,10,13-TriHOME and its Association with COPD

9,10,13-TriHOME is a trihydroxy fatty acid formed from the metabolism of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1] Studies have demonstrated that levels of 9,10,13-TriHOME are significantly elevated in the bronchoalveolar lavage fluid (BALF) of COPD patients compared to smokers with normal lung function.[2][3] This elevation suggests a potential role for this lipid mediator in the inflammatory processes characteristic of COPD.[2]

In a notable study, levels of 9,10,13-TriHOME in the BALF of female COPD patients were found to be significantly higher than in female smokers with normal lung function.[3] Furthermore, in this patient group, 9,10,13-TriHOME levels showed a strong positive correlation with neutrophil abundance, a key inflammatory cell type in COPD.[3] This suggests that 9,10,13-TriHOME may be involved in the recruitment or activation of neutrophils in the airways of COPD patients.

Biosynthesis of 9,10,13-TriHOME

9,10,13-TriHOME is formed from linoleic acid through enzymatic pathways. One proposed pathway involves the action of lipoxygenase (LOX) enzymes.[4] For instance, 9-hydroperoxyoctadecadienoic acid (9-HPODE), a product of LOX activity on linoleic acid, can be further metabolized to 9,10,13-TriHOME via an epoxy-alcohol intermediate.[4]

Linoleic Acid Linoleic Acid 9-HPODE 9-HPODE Linoleic Acid->9-HPODE Lipoxygenase (LOX) 9,10-epoxy-13-hydroxyoctadecenoic acid 9,10-epoxy-13-hydroxyoctadecenoic acid 9-HPODE->9,10-epoxy-13-hydroxyoctadecenoic acid 9,10,13-TriHOME 9,10,13-TriHOME 9,10-epoxy-13-hydroxyoctadecenoic acid->9,10,13-TriHOME

Proposed biosynthetic pathway of 9,10,13-TriHOME from linoleic acid.

Quantitative Data

The following table summarizes the levels of 9,10,13-TriHOME diastereomers in the bronchoalveolar lavage fluid (BALF) of female smokers with normal lung function versus female smokers with COPD.

AnalyteSmoker (ng/mL) (Median [IQR])COPD (ng/mL) (Median [IQR])P-value
9,10,13-TriHOME Diastereomers0.8 [0.5-1.2]1.5 [1.0-2.5]<0.05

Data adapted from a study analyzing lipid mediators in BALF.[3]

Experimental Protocols

Quantification of 9,10,13-TriHOME in Bronchoalveolar Lavage Fluid (BALF) by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of 9,10,13-TriHOME isomers using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

1. Sample Preparation (Solid-Phase Extraction)

  • Thaw BALF samples on ice.

  • Add an internal standard solution (e.g., deuterated 9,10,13-TriHOME) to each sample.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis MAX) with methanol (B129727) followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analytes with an appropriate solvent (e.g., methanol containing 1% formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

2. UHPLC-MS/MS Analysis

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 150 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% acetic acid in water.[2]

  • Mobile Phase B: Acetonitrile/methanol (e.g., 80:20, v/v) with 0.1% acetic acid.

  • Gradient Elution: A suitable gradient to separate the 9,10,13-TriHOME isomers from other lipid mediators.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for 9,10,13-TriHOME: m/z 329.2 > 171.1 (This is a representative transition; specific transitions should be optimized).[5]

cluster_0 Sample Preparation cluster_1 Analysis BALF Sample BALF Sample Add Internal Standard Add Internal Standard BALF Sample->Add Internal Standard Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Add Internal Standard->Solid-Phase Extraction (SPE) Elution Elution Solid-Phase Extraction (SPE)->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC Separation UHPLC Separation Reconstitution->UHPLC Separation Mass Spectrometry (MS/MS) Detection Mass Spectrometry (MS/MS) Detection UHPLC Separation->Mass Spectrometry (MS/MS) Detection Data Analysis Data Analysis Mass Spectrometry (MS/MS) Detection->Data Analysis

Experimental workflow for the quantification of 9,10,13-TriHOME.

3. Data Analysis

  • Integrate the peak areas for 9,10,13-TriHOME and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Generate a calibration curve using standards of known concentrations.

  • Quantify the concentration of 9,10,13-TriHOME in the samples by interpolating from the calibration curve.

Conclusion and Future Directions

9,10,13-TriHOME shows significant promise as a biomarker for COPD, particularly in identifying a subset of patients with heightened neutrophilic inflammation. The detailed analytical methods presented here provide a robust framework for its accurate quantification in clinical research. Further studies are warranted to validate its clinical utility for diagnosing COPD, monitoring disease activity, and as a potential therapeutic target. Investigating the precise signaling pathways through which 9,10,13-TriHOME exerts its effects on inflammatory cells will be a critical next step in understanding its role in the pathogenesis of COPD.

References

Application Notes and Protocols: The Role of 9,10,13-TriHOME in Atopic Dermatitis Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a compromised skin barrier, leading to increased transepidermal water loss (TEWL) and heightened susceptibility to environmental allergens and pathogens. The integrity of the skin barrier is critically dependent on the proper differentiation of keratinocytes and the composition of the extracellular lipid matrix. Recent studies have highlighted the potential role of various lipid metabolites in the pathophysiology of AD. Among these, 9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME), a linoleic acid derivative, has emerged as a molecule of interest. This document provides detailed application notes and experimental protocols to investigate the role of 9,10,13-TriHOME in the context of the atopic dermatitis skin barrier.

The Emerging Role of 9,10,13-TriHOME in Atopic Dermatitis

9,10,13-TriHOME is a tri-hydroxylated metabolite of linoleic acid, an essential fatty acid crucial for skin barrier function. While research on its specific role in AD is ongoing, studies on related lipid molecules provide a strong rationale for its investigation. Structurally similar compounds, such as other hydroxy- and dihydroxy-octadecenoic acids (HODEs and DiHOMEs), have been shown to modulate keratinocyte differentiation and inflammatory signaling pathways relevant to skin health and disease.

One study has shown that the levels of 9,10,13-TriHOME are elevated in the stratum corneum of patients with atopic dermatitis and that these levels positively correlate with the degree of skin barrier dysfunction, as measured by TEWL[1]. This finding suggests that 9,10,13-TriHOME could be a biomarker for barrier impairment or an active participant in the disease process. The following sections provide the methodologies to explore these possibilities.

Quantitative Data Summary

Currently, direct quantitative data on the dose-dependent effects of 9,10,13-TriHOME on skin barrier protein expression is limited in publicly available literature. The tables below are structured to be populated with data generated from the protocols provided in this document.

Table 1: Effect of 9,10,13-TriHOME on Skin Barrier Protein mRNA Expression in an In Vitro Atopic Dermatitis Model

TreatmentFilaggrin (FLG) mRNA Fold ChangeLoricrin (LOR) mRNA Fold ChangeInvolucrin (IVL) mRNA Fold Change
Vehicle Control1.01.01.0
IL-4/IL-13ValueValueValue
IL-4/IL-13 + 9,10,13-TriHOME (1 µM)ValueValueValue
IL-4/IL-13 + 9,10,13-TriHOME (10 µM)ValueValueValue
IL-4/IL-13 + 9,10,13-TriHOME (50 µM)ValueValueValue
9,10,13-TriHOME (50 µM) aloneValueValueValue

Table 2: Effect of 9,10,13-TriHOME on Skin Barrier Protein Levels in an In Vitro Atopic Dermatitis Model

TreatmentFilaggrin (FLG) Protein Level (relative to control)Loricrin (LOR) Protein Level (relative to control)Involucrin (IVL) Protein Level (relative to control)
Vehicle Control100%100%100%
IL-4/IL-13ValueValueValue
IL-4/IL-13 + 9,10,13-TriHOME (1 µM)ValueValueValue
IL-4/IL-13 + 9,10,13-TriHOME (10 µM)ValueValueValue
IL-4/IL-13 + 9,10,13-TriHOME (50 µM)ValueValueValue
9,10,13-TriHOME (50 µM) aloneValueValueValue

Table 3: Effect of 9,10,13-TriHOME on Transepidermal Water Loss (TEWL) in a 3D Human Skin Equivalent Model of Atopic Dermatitis

TreatmentTEWL (g/m²/h)
Vehicle ControlValue
IL-4/IL-13Value
IL-4/IL-13 + 9,10,13-TriHOME (1 µM)Value
IL-4/IL-13 + 9,10,13-TriHOME (10 µM)Value
IL-4/IL-13 + 9,10,13-TriHOME (50 µM)Value

Experimental Protocols

Protocol 1: In Vitro Model of Atopic Dermatitis in Human Keratinocytes

This protocol describes the establishment of an in vitro model of atopic dermatitis using normal human epidermal keratinocytes (NHEKs) and the subsequent treatment with 9,10,13-TriHOME.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEKs)

  • Keratinocyte Growth Medium (KGM)

  • Recombinant Human IL-4 and IL-13

  • 9,10,13-TriHOME (dissolved in a suitable vehicle, e.g., ethanol)

  • Phosphate Buffered Saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for FLG, LOR, IVL, and a housekeeping gene (e.g., GAPDH)

  • Protein lysis buffer

  • Antibodies for Western blotting (anti-Filaggrin, anti-Loricrin, anti-Involucrin, anti-GAPDH)

Procedure:

  • Culture NHEKs in KGM until they reach 70-80% confluency.

  • Induce an atopic dermatitis-like phenotype by treating the cells with a cytokine cocktail of IL-4 (e.g., 50 ng/mL) and IL-13 (e.g., 50 ng/mL) for 48-72 hours. This has been shown to downregulate the expression of key skin barrier proteins[2][3].

  • Prepare different concentrations of 9,10,13-TriHOME (e.g., 1 µM, 10 µM, 50 µM) in KGM containing the IL-4/IL-13 cocktail. A vehicle control (e.g., ethanol) should be included.

  • Replace the medium of the cytokine-treated NHEKs with the 9,10,13-TriHOME-containing medium and incubate for a further 24-48 hours.

  • For qPCR analysis:

    • Wash the cells with PBS and lyse them.

    • Extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using specific primers for FLG, LOR, IVL, and the housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

  • For Western Blot analysis:

    • Wash the cells with PBS and lyse them in protein lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Filaggrin, Loricrin, Involucrin, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

    • Quantify the band intensities to determine the relative protein levels.

cluster_0 In Vitro AD Model Workflow Culture NHEKs Culture NHEKs Induce AD phenotype (IL-4/IL-13) Induce AD phenotype (IL-4/IL-13) Culture NHEKs->Induce AD phenotype (IL-4/IL-13) 70-80% confluency Treat with 9,10,13-TriHOME Treat with 9,10,13-TriHOME Induce AD phenotype (IL-4/IL-13)->Treat with 9,10,13-TriHOME 48-72h Analyze Gene Expression (qPCR) Analyze Gene Expression (qPCR) Treat with 9,10,13-TriHOME->Analyze Gene Expression (qPCR) 24-48h Analyze Protein Expression (Western Blot) Analyze Protein Expression (Western Blot) Treat with 9,10,13-TriHOME->Analyze Protein Expression (Western Blot) 24-48h

Figure 1. Workflow for the in vitro atopic dermatitis model.
Protocol 2: 3D Human Skin Equivalent (HSE) Model of Atopic Dermatitis

This protocol details the use of a 3D HSE model to study the effects of topically applied 9,10,13-TriHOME on skin barrier function.

Materials:

  • Commercially available 3D Human Skin Equivalents (e.g., EpiDerm™, SkinEthic™) or in-house generated HSEs.

  • Assay medium provided with the HSE kit or an appropriate culture medium.

  • Recombinant Human IL-4 and IL-13.

  • 9,10,13-TriHOME formulated in a suitable topical vehicle (e.g., a simple cream base or solvent).

  • Transepidermal Water Loss (TEWL) measurement device.

  • Materials for histology (formalin, paraffin, hematoxylin (B73222), and eosin).

  • Materials for immunofluorescence (antibodies against Filaggrin, Loricrin, Involucrin).

Procedure:

  • Culture the 3D HSEs at the air-liquid interface according to the manufacturer's instructions.

  • Induce an atopic dermatitis-like phenotype by adding IL-4 and IL-13 to the culture medium for several days, as recommended by the HSE provider or based on literature[4][5].

  • Topically apply a defined amount of the 9,10,13-TriHOME formulation (and vehicle control) to the surface of the HSEs.

  • Continue the culture for a specified period (e.g., 48-72 hours), reapplying the topical formulation if necessary.

  • TEWL Measurement:

    • Before harvesting, measure the TEWL from the surface of the HSEs using a TEWL measurement device.

  • Histological and Immunofluorescence Analysis:

    • Fix the HSEs in formalin and embed them in paraffin.

    • Prepare cross-sections of the tissues.

    • Stain some sections with hematoxylin and eosin (B541160) (H&E) to assess the overall morphology.

    • Perform immunofluorescence staining on other sections using antibodies against Filaggrin, Loricrin, and Involucrin to visualize their expression and localization within the epidermis.

cluster_1 3D HSE Model Workflow Culture 3D HSE Culture 3D HSE Induce AD phenotype (IL-4/IL-13) Induce AD phenotype (IL-4/IL-13) Culture 3D HSE->Induce AD phenotype (IL-4/IL-13) Air-liquid interface Topical application of 9,10,13-TriHOME Topical application of 9,10,13-TriHOME Induce AD phenotype (IL-4/IL-13)->Topical application of 9,10,13-TriHOME Several days Measure TEWL Measure TEWL Topical application of 9,10,13-TriHOME->Measure TEWL 48-72h Histology & Immunofluorescence Histology & Immunofluorescence Measure TEWL->Histology & Immunofluorescence After measurement

Figure 2. Workflow for the 3D HSE atopic dermatitis model.

Potential Signaling Pathways

Based on the literature for structurally related lipids, two primary signaling pathways warrant investigation for their potential modulation by 9,10,13-TriHOME in keratinocytes: the NF-κB pathway and the PPARγ pathway.

NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation and has also been implicated in keratinocyte differentiation. The linoleic acid derivative 13(S)-HODE has been shown to induce keratin (B1170402) 1 expression through the activation of NF-κB[1][5]. It is plausible that 9,10,13-TriHOME could exert similar effects.

cluster_2 Hypothesized NF-κB Signaling 9,10,13-TriHOME 9,10,13-TriHOME IKK Complex IKK Complex 9,10,13-TriHOME->IKK Complex Activates IκBα Degradation IκBα Degradation IKK Complex->IκBα Degradation Phosphorylates NF-κB (p65/p50) Translocation NF-κB (p65/p50) Translocation IκBα Degradation->NF-κB (p65/p50) Translocation Releases Gene Transcription Gene Transcription NF-κB (p65/p50) Translocation->Gene Transcription To Nucleus Keratinocyte Differentiation Keratinocyte Differentiation Gene Transcription->Keratinocyte Differentiation e.g., Keratin 1

Figure 3. Hypothesized NF-κB signaling pathway activated by 9,10,13-TriHOME.
PPARγ Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid metabolism and inflammation. PPARγ activation in keratinocytes has been shown to stimulate the expression of key barrier proteins, including filaggrin, loricrin, and involucrin[4]. Dihydroxy-octadecenoic acids (DiHOMEs), which are structurally related to TriHOMEs, have been identified as PPARγ ligands. Therefore, 9,10,13-TriHOME may also function as a PPARγ agonist.

cluster_3 Hypothesized PPARγ Signaling 9,10,13-TriHOME 9,10,13-TriHOME PPARγ Activation PPARγ Activation 9,10,13-TriHOME->PPARγ Activation Binds to RXR Heterodimerization RXR Heterodimerization PPARγ Activation->RXR Heterodimerization In Nucleus PPRE Binding PPRE Binding RXR Heterodimerization->PPRE Binding Forms complex Gene Transcription Gene Transcription PPRE Binding->Gene Transcription On DNA Increased Barrier Proteins Increased Barrier Proteins Gene Transcription->Increased Barrier Proteins FLG, LOR, IVL

References

Application Notes and Protocols for 9(S),10(S),13(S)-TriHOME in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

9(S),10(S),13(S)-Trihydroxy-11E-octadecenoic acid, abbreviated as 9(S),10(S),13(S)-TriHOME, is an oxidized lipid mediator derived from the essential omega-6 fatty acid, linoleic acid. As a member of the oxylipin family, it is emerging as a potential player in the complex signaling networks that govern inflammation. This document provides an overview of its biological context, potential role in inflammatory diseases, and protocols for its investigation.

Biosynthesis of 9(S),10(S),13(S)-TriHOME

9(S),10(S),13(S)-TriHOME is synthesized via enzymatic oxidation of linoleic acid. A key pathway involves the action of 15-lipoxygenase (15-LOX), an enzyme expressed in various immune cells, including eosinophils.[1] This pathway predominantly produces TriHOMEs with a 13(S) stereochemical configuration, suggesting a controlled enzymatic process rather than random auto-oxidation.[1] The biosynthesis is thought to proceed through an epoxy alcohol intermediate.[1]

dot graph "Biosynthesis_of_9S10S13S_TriHOME" { rankdir="LR"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Linoleic_Acid" [label="Linoleic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "Epoxy_Alcohol_Intermediate" [label="Epoxy Alcohol Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; "TriHOME" [label="9(S),10(S),13(S)-TriHOME", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "15_LOX" [label="15-Lipoxygenase\n(15-LOX)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds];

"Linoleic_Acid" -> "Epoxy_Alcohol_Intermediate" [label="15-LOX"]; "Epoxy_Alcohol_Intermediate" -> "TriHOME"; } caption: Biosynthesis of 9(S),10(S),13(S)-TriHOME from linoleic acid via the 15-lipoxygenase pathway.

Role in Inflammatory Diseases

The precise biological functions of 9(S),10(S),13(S)-TriHOME are still under investigation. However, its presence and regulation in inflammatory contexts suggest a potential role in modulating inflammatory responses.

Chronic Obstructive Pulmonary Disease (COPD): Studies have detected elevated levels of all 9,10,13-TriHOME isomers in the bronchoalveolar lavage fluid (BALF) of female smokers with COPD compared to female smokers with normal lung function.[1] This finding points to a potential involvement of 9(S),10(S),13(S)-TriHOME in the pathophysiology of COPD, a chronic inflammatory lung disease.

Chronic Inflammatory Pain: In a mouse model of chronic inflammatory pain, there was a trend towards lower concentrations of 9,10,13-TriHOME in the amygdala of pain-induced animals compared to control animals.[2] This suggests a potential role for this lipid mediator in the central nervous system's response to persistent inflammation.[2]

Quantitative Data Summary

The following table summarizes the reported concentrations of TriHOME isomers in biological samples from inflammatory disease models.

Biological MatrixDisease ModelAnalyteConcentration/ChangeReference
Bronchoalveolar Lavage Fluid (BALF)Female Smokers with COPD vs. Female SmokersAll 9,10,13-TriHOME isomersElevated in COPD patients[1]
AmygdalaMouse Model of Chronic Inflammatory Pain9,10,13-TriHOMETrending lower in pain model[2]

Experimental Protocols

Protocol 1: In Vivo Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice

This protocol describes a general method for inducing systemic inflammation in mice using LPS, which can be adapted to study the role of 9(S),10(S),13(S)-TriHOME.

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • C57BL/6 mice (8-12 weeks old)

  • 9(S),10(S),13(S)-TriHOME (for administration studies)

  • Vehicle control (e.g., ethanol (B145695) in saline)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.

  • LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., 1-5 mg/kg).

  • Administration of 9(S),10(S),13(S)-TriHOME (Optional): For intervention studies, administer 9(S),10(S),13(S)-TriHOME or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, intravenous) at a predetermined time before or after LPS challenge.

  • LPS Challenge: Inject mice intraperitoneally with the prepared LPS solution. A control group should receive an equivalent volume of sterile saline.

  • Monitoring: Monitor the animals for signs of inflammation (e.g., lethargy, piloerection, altered body temperature).

  • Sample Collection: At selected time points (e.g., 2, 6, 24 hours) post-LPS injection, euthanize the mice and collect blood (for plasma) and tissues (e.g., lung, liver, spleen) for analysis.

  • Analysis: Analyze plasma for inflammatory cytokines and tissues for 9(S),10(S),13(S)-TriHOME levels and other relevant markers.

dot graph "In_Vivo_LPS_Model_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Acclimatization" [label="Animal Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; "Grouping" [label="Divide into Control and\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; "Treatment" [label="Administer 9(S),10(S),13(S)-TriHOME\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "LPS_Challenge" [label="LPS or Saline Injection\n(Intraperitoneal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Monitoring" [label="Monitor for Clinical Signs", fillcolor="#FBBC05", fontcolor="#202124"]; "Sample_Collection" [label="Collect Blood and Tissues\nat Time Points", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analysis" [label="Cytokine and Lipid\nMediator Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Acclimatization" -> "Grouping"; "Grouping" -> "Treatment"; "Treatment" -> "LPS_Challenge"; "LPS_Challenge" -> "Monitoring"; "Monitoring" -> "Sample_Collection"; "Sample_Collection" -> "Analysis"; } caption: Experimental workflow for the in vivo LPS-induced inflammation model.

Protocol 2: In Vitro LPS-Induced Inflammation in Macrophages

This protocol details a method to study the effects of 9(S),10(S),13(S)-TriHOME on macrophage activation in vitro.

Materials:

  • RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages (BMDMs)

  • DMEM or RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • 9(S),10(S),13(S)-TriHOME

  • Vehicle control (e.g., ethanol)

  • Reagents for RNA extraction, qRT-PCR, and ELISA

Procedure:

  • Cell Culture: Culture macrophages in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into multi-well plates at a suitable density (e.g., 5 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of 9(S),10(S),13(S)-TriHOME or vehicle for a specified time (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a desired duration (e.g., 6 hours for gene expression, 24 hours for cytokine secretion). A control group should be left unstimulated.

  • Supernatant Collection: Collect the cell culture supernatant for cytokine analysis by ELISA.

  • Cell Lysis and RNA Extraction: Lyse the cells and extract total RNA for gene expression analysis of inflammatory markers (e.g., TNF-α, IL-6, iNOS) by qRT-PCR.

dot graph "In_Vitro_Macrophage_Model_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10];

"Cell_Culture" [label="Culture Macrophages", fillcolor="#F1F3F4", fontcolor="#202124"]; "Seeding" [label="Seed Cells in Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; "Pretreatment" [label="Pre-treat with 9(S),10(S),13(S)-TriHOME\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "LPS_Stimulation" [label="Stimulate with LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sample_Harvest" [label="Collect Supernatant and Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analysis" [label="ELISA for Cytokines\nqRT-PCR for Gene Expression", fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Cell_Culture" -> "Seeding"; "Seeding" -> "Pretreatment"; "Pretreatment" -> "LPS_Stimulation"; "LPS_Stimulation" -> "Sample_Harvest"; "Sample_Harvest" -> "Analysis"; } caption: Workflow for in vitro LPS-induced inflammation in macrophages.

Protocol 3: Extraction and Analysis of 9(S),10(S),13(S)-TriHOME by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of 9(S),10(S),13(S)-TriHOME from biological samples.

Materials:

  • Biological sample (plasma, BALF, tissue homogenate)

  • Internal standard (e.g., deuterated 9,10,13-TriHOME)

  • Methanol (B129727), acetonitrile (B52724), water, formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Thaw the biological sample on ice. For tissues, homogenize in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample.

  • Protein Precipitation: Precipitate proteins by adding cold methanol (e.g., 3 volumes of methanol to 1 volume of sample).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the lipid mediators with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify 9(S),10(S),13(S)-TriHOME using multiple reaction monitoring (MRM) in negative ion mode.

dot graph "LC_MS_Analysis_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10];

"Sample_Prep" [label="Sample Preparation\n(Thawing, Homogenization)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Spiking" [label="Add Internal Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; "Precipitation" [label="Protein Precipitation\n(Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Centrifugation" [label="Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SPE" [label="Solid-Phase Extraction\n(C18)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Evaporation" [label="Solvent Evaporation and\nReconstitution", fillcolor="#FBBC05", fontcolor="#202124"]; "LC_MS_MS" [label="LC-MS/MS Analysis\n(MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Sample_Prep" -> "Spiking"; "Spiking" -> "Precipitation"; "Precipitation" -> "Centrifugation"; "Centrifugation" -> "SPE"; "SPE" -> "Evaporation"; "Evaporation" -> "LC_MS_MS"; } caption: Workflow for the extraction and analysis of 9(S),10(S),13(S)-TriHOME by LC-MS/MS.

Proposed Signaling Pathway of 9(S),10(S),13(S)-TriHOME in Inflammation

Due to the limited direct research on the signaling of 9(S),10(S),13(S)-TriHOME, the following diagram proposes a hypothetical signaling pathway based on the known mechanisms of other lipid mediators and its association with inflammatory cells. This proposed pathway requires experimental validation.

dot graph "Proposed_Signaling_Pathway" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"TriHOME" [label="9(S),10(S),13(S)-TriHOME", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "Receptor" [label="Putative Receptor\n(e.g., GPCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Downstream_Signaling" [label="Downstream Signaling\n(e.g., MAPK, NF-κB)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cellular_Response" [label="Cellular Response", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; "Cytokine_Production" [label="Altered Cytokine Production\n(e.g., TNF-α, IL-6)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "Chemokine_Production" [label="Altered Chemokine Production\n(e.g., CXCL8)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "Cell_Migration" [label="Modulation of\nImmune Cell Migration", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

"TriHOME" -> "Receptor"; "Receptor" -> "Downstream_Signaling"; "Downstream_Signaling" -> "Cellular_Response"; "Cellular_Response" -> "Cytokine_Production"; "Cellular_Response" -> "Chemokine_Production"; "Cellular_Response" -> "Cell_Migration"; } caption: A proposed signaling pathway for 9(S),10(S),13(S)-TriHOME in inflammatory cells.

Disclaimer: The information provided in these Application Notes and Protocols is for research purposes only. The biological activities and signaling pathways of 9(S),10(S),13(S)-TriHOME are areas of active investigation, and the proposed models and protocols may require optimization and validation.

References

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of TriHOME Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of Trihydroxyoctadecenoic acid (TriHOME) isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral High-Performance Liquid Chromatography (HPLC) separation of TriHOME isomers.

Question: I am not seeing any separation of my TriHOME enantiomers. What are the initial steps I should take?

Answer:

When there is a complete lack of separation, it is crucial to verify the fundamental aspects of your chromatographic setup.

  • Confirm Chiral Stationary Phase (CSP): Ensure you are using a chiral column suitable for lipid isomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK series), are often a good starting point for separating hydroxylated fatty acids.[1][2]

  • Verify Mobile Phase Compatibility: Check that your mobile phase is compatible with the column and is of high-performance liquid chromatography (HPLC) grade. For normal-phase chiral separations, a common starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695).[2][3]

  • Column Installation and Equilibration: Confirm that the column is installed correctly and has been thoroughly equilibrated with the mobile phase. Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition.[3]

Question: My peaks are broad and show poor resolution. How can I improve this?

Answer:

Broad peaks and poor resolution can stem from several factors. Consider the following optimization strategies:

  • Optimize Mobile Phase Composition: The percentage of the alcohol modifier in the mobile phase is critical. Decreasing the concentration of the alcohol can increase retention times and often improves resolution. Finding the optimal balance is key, as excessively long retention can lead to peak broadening from diffusion.[2]

  • Adjust the Flow Rate: Chiral separations frequently benefit from lower flow rates than achiral separations.[3] A typical starting point is 1.0 mL/min for a 4.6 mm ID column; try reducing this to 0.5 mL/min to see if resolution improves.[2]

  • Vary the Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Using a column oven to maintain a stable temperature is essential. Experiment with both increasing and decreasing the temperature to find the optimal condition for your specific isomers.[3]

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to broad and tailing peaks. Try diluting your sample and reinjecting it.[2]

  • Ensure Proper Sample Dissolution: Always dissolve your sample in the mobile phase to prevent peak distortion.[2]

Question: I am observing peak tailing in my chromatogram. What could be the cause and how do I fix it?

Answer:

Peak tailing in chiral HPLC can be caused by:

  • Secondary Interactions: Unwanted interactions between the TriHOME isomers and the stationary phase, such as with residual silanols on silica-based CSPs, can cause tailing.[3]

  • System-Level Issues: If all peaks are tailing, it may point to an issue with the HPLC system itself. Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column volume.[3]

  • Column Health: The column might be contaminated or degraded. Flushing the column with a strong solvent, as recommended by the manufacturer, may resolve the issue. If the problem persists, the column may need to be replaced.[2][4]

Question: How can I improve the reproducibility of my results?

Answer:

To enhance the reproducibility of your chiral separations:

  • Consistent Mobile Phase Preparation: Precisely control the composition and pH of the mobile phase for every run.[3]

  • Stable Column Temperature: Employ a column oven to maintain a constant and uniform temperature, as minor fluctuations can impact selectivity and retention times.[3]

  • Thorough Column Equilibration: Allow sufficient time for the chiral stationary phase to equilibrate, particularly after changing the mobile phase.[3]

  • Controlled Sample Preparation: Ensure the sample solvent is consistent and compatible with the mobile phase.[3]

Frequently Asked Questions (FAQs)

Q1: What type of column is best for separating TriHOME isomers?

A1: Polysaccharide-based chiral stationary phases (CSPs), particularly those with amylose or cellulose derivatives, are widely used and have shown success in resolving hydroxy fatty acid isomers like TriHOMEs.[1][2][5] For complex mixtures, multi-dimensional chromatography, combining a reversed-phase column with a chiral column, can provide enhanced selectivity.[5]

Q2: Should I use normal-phase or reversed-phase chromatography?

A2: Both normal-phase (NP) and reversed-phase (RP) chromatography can be used for chiral lipid separation. NP-HPLC is often coupled with atmospheric pressure chemical ionization mass spectrometry (APCI-MS), especially after derivatization, which can provide high sensitivity.[5][6] RP-UHPLC-MS/MS methods have also been developed for the rapid quantification of TriHOME diastereomers.[7] The choice depends on the specific isomers, the available instrumentation, and the goals of the analysis.

Q3: Is derivatization necessary for TriHOME analysis?

A3: While not always mandatory, derivatization can significantly improve analytical sensitivity, especially when using mass spectrometry. Converting hydroxy fatty acids to their 3,5-dinitrophenyl urethane (B1682113) (DU) or pentafluorobenzyl (PFB) ester derivatives can enhance ionization efficiency for techniques like electron capture atmospheric pressure chemical ionization (ECAPCI)/MS.[5][6][8]

Q4: Can the elution order of enantiomers be changed?

A4: Yes, the elution order of enantiomers can sometimes be reversed. This can be achieved by changing the chiral stationary phase, altering the mobile phase composition (e.g., switching from isopropanol to ethanol as the modifier), or adjusting the column temperature.[2]

Q5: What are the challenges in separating lipid isomers?

A5: Lipid isomers present a significant analytical challenge because they often have the same mass, charge, and similar physical properties.[9][10] This includes distinguishing between regioisomers (different positions of hydroxyl groups), diastereomers (multiple chiral centers), and enantiomers (mirror images).[5] Achieving baseline separation often requires highly selective chiral columns and careful optimization of chromatographic conditions.[7]

Experimental Protocols

Protocol 1: Chiral LC-MS Method for Resolution of 16 TriHOME Isomers

This protocol is based on a method capable of resolving sixteen 9,10,13-TriHOME and 9,12,13-TriHOME regio- and stereoisomers.[7]

  • Sample Preparation:

    • Synthesize or procure TriHOME isomer standards.

    • Prepare a standard mix containing all sixteen isomers.

    • For biological samples, perform lipid extraction followed by solid-phase extraction (SPE) for cleanup and enrichment of the TriHOME fraction.

  • Chromatographic Conditions:

    • Column: A suitable polysaccharide-based chiral column (e.g., Chiralpak IA-U or similar).

    • Mobile Phase: An isocratic or gradient system using a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol/methanol).

    • Flow Rate: Optimize in the range of 0.5-1.0 mL/min.[2][3]

    • Column Temperature: Maintain a constant temperature using a column oven, optimized for the best resolution.[3]

  • Mass Spectrometry Conditions:

    • Ionization: Use an appropriate ionization source, such as ESI or APCI. ECAPCI can be used for PFB-derivatized samples to enhance sensitivity.[5][6]

    • Detection: Operate the mass spectrometer in tandem MS (MS/MS) mode for high specificity.

    • MS/MS Transitions:

      • For 9,10,13-TriHOME isomers: m/z 329.1 → 139.0[7]

      • For 9,12,13-TriHOME isomers: m/z 329.1 → 211.0[7]

  • Data Analysis:

    • Identify peaks based on retention times from individual standard injections.

    • Quantify isomers using the area under the curve for the specified MS/MS transitions.

Data Presentation

Table 1: HPLC Method Parameters for Chiral Separations

ParameterNormal Phase RecommendationReversed Phase RecommendationRationale & Notes
Stationary Phase Polysaccharide-based (e.g., Amylose, Cellulose derivatives)Polysaccharide-based, Cyclodextrin-basedPolysaccharide phases are versatile for hydroxylated fatty acids.[2] Cyclodextrins work via an inclusion complexing mechanism.[11]
Mobile Phase Hexane/Isopropanol or Hexane/EthanolAcetonitrile/Water or Methanol/Water with additivesThe choice and concentration of the alcohol modifier are critical for selectivity in NP.[2] Volatile salts (e.g., ammonium (B1175870) acetate) are used for LC-MS compatibility in RP.[11]
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/minLower flow rates often improve resolution in chiral chromatography.[2][3]
Temperature 10 - 40 °C10 - 40 °CTemperature significantly affects selectivity; must be optimized and controlled.[3][12]
Detection UV, MS/MSUV, MS/MSMS/MS provides the highest selectivity and sensitivity for complex biological samples.[7]

Table 2: Analytical Figures of Merit for a TriHOME UHPLC-MS/MS Method [7]

ParameterReported Value
Accuracy 98 - 120%
Precision (CV) ≤ 6.1%
Limit of Detection (LOD) 90 - 98 fg on column
Linearity (R²) 0.998

Visualizations

G cluster_start Start: Chromatographic Issue cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Poor Resolution or No Separation check_basics 1. Verify Basics - Correct Chiral Column? - Correct Mobile Phase? - Column Equilibrated? start->check_basics Initial Checks optimize_mp 2. Optimize Mobile Phase - Adjust % Alcohol Modifier - Try Different Alcohol (IPA vs EtOH) check_basics->optimize_mp If Basics are Correct optimize_flow 3. Adjust Flow Rate - Decrease Flow Rate (e.g., to 0.5 mL/min) optimize_mp->optimize_flow If Still Poor Resolution resolved Separation Achieved optimize_mp->resolved Problem Solved optimize_temp 4. Vary Temperature - Test Higher and Lower Temps optimize_flow->optimize_temp Fine-tuning optimize_flow->resolved Problem Solved check_sample 5. Check Sample & Column - Dilute Sample (Overload?) - Flush Column (Contamination?) optimize_temp->check_sample If Issue Persists optimize_temp->resolved Problem Solved check_sample->resolved Problem Solved

Caption: Troubleshooting workflow for poor resolution in chiral HPLC.

References

Technical Support Center: Analysis of 9,10,13-TriHOME Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) isomers. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation, identification, and quantification of these complex lipid mediators.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing 9,10,13-TriHOME isomers?

A1: The primary challenges in 9,10,13-TriHOME isomer analysis stem from the large number of closely related isomers and their low endogenous concentrations in biological samples.[1][2][3][4][5] Specifically, researchers face difficulties in:

  • Chromatographic Separation: Due to their similar physicochemical properties, separating the numerous regio- and stereoisomers is a significant hurdle. Standard reversed-phase liquid chromatography (LC) can separate diastereomers but fails to resolve enantiomers.[1][6] Chiral chromatography is necessary for complete separation of all 16 possible TriHOME isomers (including 9,12,13-TriHOME isomers), which can be a complex and time-consuming process.[1][5]

  • Mass Spectrometric Identification: While tandem mass spectrometry (MS/MS) can differentiate between regioisomers like 9,10,13-TriHOME and 9,12,13-TriHOME based on unique fragmentation patterns, it cannot distinguish between stereoisomers (enantiomers and diastereomers) which have identical mass spectra.[1][6]

  • Quantification: Accurate and sensitive quantification is challenging due to the low physiological concentrations of these analytes.[4][5] This necessitates highly sensitive instrumentation and robust analytical methods, often requiring stable isotope-labeled internal standards for accuracy.[7]

  • Sample Preparation: The complexity of biological matrices requires effective sample extraction and purification methods to minimize interference and ion suppression during MS analysis.[5][8]

Q2: How can I separate the different stereoisomers of 9,10,13-TriHOME?

A2: A two-step chromatographic approach is often employed for the comprehensive analysis of TriHOME stereoisomers.[1][6]

  • Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC): This technique is used for the rapid separation and quantification of diastereomeric pairs of 9,10,13-TriHOME.[1][3] It provides a good initial separation based on polarity differences.

  • Chiral Liquid Chromatography (Chiral LC): To resolve the enantiomers that co-elute during reversed-phase chromatography, a subsequent analysis on a chiral column is essential.[1][5] This method allows for the separation of all sixteen regio- and stereoisomers of TriHOMEs in a single run.[1]

Q3: What are the characteristic mass spectrometric transitions for 9,10,13-TriHOME?

A3: In negative ion mode electrospray ionization (ESI), 9,10,13-TriHOME is typically detected as the [M-H]⁻ ion at a mass-to-charge ratio (m/z) of 329.1. For identification and quantification using tandem mass spectrometry (MS/MS), a specific precursor-to-product ion transition is monitored. A commonly used transition for 9,10,13-TriHOME is m/z 329.1 → 139.0 .[1][3][6][9] This is distinct from the transition used for its regioisomer, 9,12,13-TriHOME, which is typically m/z 329.1 → 211.0.[1][3][6][9]

Q4: What are the known biological roles of 9,10,13-TriHOME?

A4: 9,10,13-TriHOME is a linoleic acid-derived oxylipin.[1] While research is ongoing, these molecules are implicated in various physiological and pathological processes, including inflammation and the maintenance of the skin barrier.[1][2][3][9] Dysregulation of TriHOME levels has been observed in obstructive lung diseases.[10] They are considered part of the broader family of oxidized lipids that act as signaling molecules.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 9,10,13-TriHOME isomers.

Problem Possible Cause(s) Suggested Solution(s)
Poor Chromatographic Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase composition or pH. 3. Sample overload. 4. Issues with the injection solvent.1. Flush the column with a strong solvent, or replace the column if necessary. 2. Optimize the mobile phase composition, including the organic modifier and acid additive (e.g., 0.1% acetic acid).[1] 3. Reduce the injection volume or dilute the sample. 4. Ensure the injection solvent is compatible with the initial mobile phase conditions.
Inability to Separate Stereoisomers 1. Using a standard reversed-phase column instead of a chiral column. 2. Suboptimal chiral chromatography conditions (e.g., mobile phase, temperature, flow rate).1. Employ a chiral column specifically designed for separating fatty acid isomers. A Chiralpak AD-RH column has been shown to be effective.[5] 2. Systematically optimize the chiral separation method, including mobile phase composition (e.g., acetonitrile/methanol mixtures), column temperature, and flow rate to achieve baseline resolution of all isomers.[1]
Low Signal Intensity or Poor Sensitivity 1. Inefficient ionization in the mass spectrometer. 2. Suboptimal MS/MS parameters (e.g., collision energy). 3. Sample degradation. 4. Ion suppression from the sample matrix.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow rates). Ensure the mobile phase is compatible with efficient ionization. 2. Perform compound tuning to determine the optimal collision energy for the m/z 329.1 → 139.0 transition. A collision energy of 21 eV has been reported to be effective.[3] 3. Store samples at -80°C and minimize freeze-thaw cycles.[8] Prepare samples fresh when possible. 4. Improve sample cleanup using solid-phase extraction (SPE).[4] Dilute the sample if possible. Use a stable isotope-labeled internal standard to compensate for matrix effects.
High Background Noise in Mass Spectra 1. Contamination from solvents, glassware, or the LC-MS system. 2. Presence of co-eluting interfering compounds from the sample matrix.1. Use high-purity solvents and clean all glassware thoroughly. Implement a regular system cleaning and maintenance schedule. 2. Enhance sample preparation with a more rigorous SPE protocol. Optimize the chromatographic gradient to better separate the analytes from interfering compounds.
Inaccurate Quantification Results 1. Lack of an appropriate internal standard. 2. Non-linearity of the calibration curve. 3. Variability in sample extraction recovery.1. Use a stable isotope-labeled internal standard (e.g., d4-9,10,13-TriHOME) to account for variations in sample preparation and matrix effects. 2. Prepare a multi-point calibration curve covering the expected concentration range of the samples.[1][6] Ensure the curve has a good linearity (R² > 0.99).[2][3] 3. Validate the extraction procedure to ensure high and reproducible recovery.

Experimental Protocols & Data

LC-MS/MS Method Parameters for TriHOME Analysis

The following tables summarize typical parameters for the analysis of 9,10,13-TriHOME isomers. These should be considered as a starting point and may require optimization for specific instrumentation and applications.

Table 1: Reversed-Phase UHPLC-MS/MS for Diastereomer Quantification

ParameterValueReference
LC System Waters Acquity UPLC[1]
Column Acquity UPLC BEH C18 (2.1 x 150 mm, 1.7 µm)[1][3]
Mobile Phase A 0.1% Acetic Acid in Water[1]
Mobile Phase B 5% Methanol in Acetonitrile[1]
Elution Isocratic with 30% Mobile Phase B[1]
Flow Rate 0.3 mL/min[3]
Column Temperature 40 °C-
Injection Volume 7.5 µL[1][6]
Mass Spectrometer Waters Xevo TQ-XS Triple Quadrupole[1]
Ionization Mode Negative Electrospray (ESI-)[4]
MRM Transition m/z 329.1 → 139.0[1][3][9]
Cone Voltage 37 V[1][6]
Collision Energy 21 eV[3]

Table 2: Chiral LC-MS for Stereoisomer Separation

ParameterValueReference
LC System Agilent 1290 Infinity-
Column Chiralpak AD-RH (150 x 2.1 mm, 3 µm)[5]
Mobile Phase A 0.1% Acetic Acid in Water[1]
Mobile Phase B Acetonitrile/Methanol (80/15, v/v)[5]
Elution Isocratic or Gradient (requires optimization)[1]
Flow Rate 0.2 mL/min-
Column Temperature 25 °C-
Injection Volume 5 µL-
Mass Spectrometer Triple Quadrupole or High-Resolution MS[1]
Ionization Mode Negative Electrospray (ESI-)[4]
MRM Transition m/z 329.1 → 139.0[1][3][9]

Table 3: Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²) > 0.99[2][3]
Accuracy 98–120%[1][2]
Precision (CV) ≤ 6.1%[1][2]
Limit of Detection (LOD) 90–98 fg on column[1][2]

Visualized Workflows and Pathways

General Workflow for TriHOME Isomer Analysis

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of 9,10,13-TriHOME isomers from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cluster_result Result Sample Biological Sample (e.g., Plasma, BALF) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization RP_LC Reversed-Phase UHPLC (Diastereomer Separation) Derivatization->RP_LC Chiral_LC Chiral LC (Enantiomer Separation) Derivatization->Chiral_LC MS Tandem Mass Spectrometry (Detection & Quantification) RP_LC->MS Quantification of Diastereomers Chiral_LC->MS Separation of all Stereoisomers Processing Peak Integration & Quantification MS->Processing Stats Statistical Analysis Processing->Stats Interpretation Biological Interpretation Stats->Interpretation

A typical workflow for TriHOME isomer analysis.
Biosynthetic Pathway of TriHOMEs

Trihydroxyoctadecenoic acids (TriHOMEs) are synthesized from linoleic acid through enzymatic pathways. The diagram below outlines the key steps in their formation, highlighting the role of lipoxygenase (LOX) enzymes.

signaling_pathway LA Linoleic Acid Enzyme1 15-Lipoxygenase (15-LOX) LA->Enzyme1 HpODE 13(S)-HpODE Epoxy_Alcohol Epoxy Alcohols HpODE->Epoxy_Alcohol leads to TriHOME 9,10,13-TriHOMEs 9,12,13-TriHOMEs Epoxy_Alcohol->TriHOME Hydrolysis Enzyme1->HpODE

Simplified biosynthesis of TriHOMEs from linoleic acid.

This technical support center provides a foundational understanding of the complexities in 9,10,13-TriHOME analysis and offers practical guidance for overcoming common experimental challenges. For more in-depth information, consulting the referenced literature is recommended.

References

Technical Support Center: Analysis of 9(S),10(S),13(S)-TriHOME by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 9(S),10(S),13(S)-Trihydroxy-11(E)-octadecenoic acid (9,10,13-TriHOME).

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for 9(S),10(S),13(S)-TriHOME in mass spectrometry?

A1: For the analysis of trihydroxyoctadecenoic acids (TriHOMEs) like 9,10,13-TriHOME, mass spectrometric detection is typically performed in negative ionization mode.[1][2] Given the presence of a carboxylic acid group, the molecule readily deprotonates. Therefore, you should look for the [M-H]⁻ precursor ion at a mass-to-charge ratio (m/z) of approximately 329.1.

Q2: What are the characteristic product ions for 9,10,13-TriHOME in tandem MS (MS/MS)?

A2: In tandem mass spectrometry, the precursor ion [M-H]⁻ (m/z 329.1) of 9,10,13-TriHOME fragments to produce characteristic product ions. The most commonly used transition for Multiple Reaction Monitoring (MRM) is m/z 329.1 → 139.0.[1][2][3] This specific fragmentation pattern helps distinguish it from other regioisomers, such as 9,12,13-TriHOME, which fragments via the transition m/z 329.1 → 211.0.[1][2][3]

Q3: Why is negative ionization mode preferred for TriHOME analysis?

A3: Negative ionization mode is fundamentally more suitable for fatty acid analysis. The carboxylic acid group on 9,10,13-TriHOME is easily deprotonated, forming a stable [M-H]⁻ ion. In contrast, positive ionization modes can lead to the loss of water from the multiple hydroxyl groups, which can complicate data interpretation and reduce sensitivity.

Q4: Can I distinguish between the different stereoisomers of 9,10,13-TriHOME using mass spectrometry alone?

A4: No, mass spectrometry alone cannot differentiate between stereoisomers as they have the same mass and fragmentation pattern. To resolve and quantify individual stereoisomers of 9,10,13-TriHOME, you must use a chromatographic separation technique, such as chiral liquid chromatography, coupled to the mass spectrometer.[1][3][4]

Mass Spectrometry Fragmentation Data

The following table summarizes the key m/z values for the analysis of 9,10,13-TriHOME and a common regioisomer for differentiation.

CompoundPrecursor Ion [M-H]⁻ (m/z)Key Product Ion (m/z)Collision Energy (CE)
9,10,13-TriHOME 329.1139.0~21 eV[1][2]
9,12,13-TriHOME329.1211.0~25 eV[1][2]

Fragmentation Pathway of 9,10,13-TriHOME

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor 9,10,13-TriHOME [M-H]⁻ m/z 329.1 frag1 Fragment Ion m/z 139.0 precursor->frag1 CID frag2 Neutral Loss precursor->frag2 CID

Caption: Fragmentation of 9,10,13-TriHOME in negative ion mode.

Experimental Protocols

LC-MS/MS Method for Quantification of 9,10,13-TriHOME Diastereomers

This protocol is adapted from established methods for the analysis of TriHOME isomers.[1][2][3]

1. Sample Preparation:

  • Perform lipid extraction from the biological matrix using a suitable method, such as solid-phase extraction (SPE).[5][6]

  • Reconstitute the dried extract in the initial mobile phase composition.

  • Spike with an appropriate internal standard (e.g., a deuterated analog) for accurate quantification.

2. Liquid Chromatography (LC):

  • System: An ultra-high performance liquid chromatography (UHPLC) system.[1][2]

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 150 mm, 1.7 µm).[1][2]

  • Mobile Phase A: 0.1% acetic acid in water.[1][2]

  • Mobile Phase B: 5% methanol (B129727) in acetonitrile.[1][2]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 40°C.[1][2]

  • Elution: Isocratic elution with 30% mobile phase B for 12.5 minutes is often sufficient to separate the 9,10,13-TriHOME diastereomer group from the 9,12,13-TriHOME group.[1][2]

3. Mass Spectrometry (MS):

  • System: A triple quadrupole mass spectrometer.[1][2]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 9,10,13-TriHOME: m/z 329.1 → 139.0[1][2][3]

    • Internal Standard: Use the corresponding transition for the chosen standard (e.g., m/z 332.1 → 213.0 for [¹³C₃] 9(S),12(S),13(S)-TriHOME).[1][2]

  • Cone Voltage: ~37 V[1][2]

  • Collision Energy: ~21 eV for 9,10,13-TriHOME.[1][2]

Experimental Workflow

G Sample Biological Sample (e.g., Plasma, BALF) SPE Solid-Phase Extraction Sample->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution UPLC UHPLC Separation (Reversed-Phase C18) Reconstitution->UPLC MS Mass Spectrometer (Triple Quadrupole) UPLC->MS Ionization ESI (Negative Mode) MS->Ionization Detection MRM Detection (m/z 329.1 → 139.0) Ionization->Detection Data Data Analysis & Quantification Detection->Data

Caption: Workflow for quantitative analysis of 9,10,13-TriHOME.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal Intensity 1. Incorrect ionization mode selected. 2. Suboptimal MS parameters (cone voltage, collision energy). 3. Poor sample recovery during extraction. 4. Analyte degradation.1. Ensure you are operating in negative ion mode . 2. Optimize cone voltage and collision energy using a tuning solution of 9,10,13-TriHOME standard. 3. Validate your extraction protocol for recovery. Consider a different SPE sorbent. 4. Keep samples cold and analyze them promptly. Avoid repeated freeze-thaw cycles.
Poor Peak Shape (Tailing, Broadening) 1. Column degradation or contamination. 2. Incompatible sample solvent. 3. Secondary interactions with the column.1. Flush the column or replace it if necessary. Use a guard column. 2. Ensure the sample is dissolved in a solvent with a composition similar to or weaker than the initial mobile phase. 3. The addition of a small amount of weak acid (e.g., 0.1% acetic acid) to the mobile phase can improve peak shape for carboxylic acids.[1][2]
Inconsistent Retention Times 1. Unstable pump pressure or flow rate. 2. Column temperature fluctuations. 3. Mobile phase composition drift.1. Check the LC system for leaks and ensure proper pump performance. 2. Use a column oven and ensure the temperature is stable.[1][2] 3. Prepare fresh mobile phases daily.
High Background Noise / Contamination 1. Contaminated solvents, vials, or LC system. 2. Carryover from previous injections. 3. Matrix effects from the biological sample.1. Use high-purity, LC-MS grade solvents and reagents.[2] 2. Implement a robust needle wash protocol and inject blank samples between experimental samples. 3. Improve sample cleanup. Dilute the sample if sensitivity allows. Use an internal standard to correct for matrix effects.
Cannot Separate 9,10,13-TriHOME from 9,12,13-TriHOME 1. Insufficient chromatographic resolution.1. While they are regioisomers, a high-efficiency UHPLC C18 column should provide separation.[1][2] Optimize the isocratic percentage of the organic mobile phase. 2. If co-elution occurs, they can still be distinguished by their specific MRM transitions (m/z 329.1 → 139.0 vs. m/z 329.1 → 211.0).[1][2][3]

Troubleshooting Logic

G Start Problem with 9,10,13-TriHOME Analysis CheckSignal Is there a signal peak? Start->CheckSignal CheckShape Is peak shape acceptable? CheckSignal->CheckShape Yes NoSignal No/Low Signal: - Check ionization mode (-) - Optimize MS parameters - Verify sample prep CheckSignal->NoSignal No CheckRT Is retention time stable? CheckShape->CheckRT Yes BadShape Poor Peak Shape: - Check sample solvent - Flush/replace column - Check mobile phase pH CheckShape->BadShape No Success Analysis Successful CheckRT->Success Yes BadRT Unstable RT: - Check LC pumps/pressure - Use column oven - Prepare fresh mobile phase CheckRT->BadRT No

Caption: A decision tree for troubleshooting common LC-MS issues.

References

Technical Support Center: Quantification of 9,10,13-TriHOME

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 9,10,13-Trihydroxy-10E-octadecenoic acid (9,10,13-TriHOME) by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect 9,10,13-TriHOME quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), compromising the accuracy, precision, and sensitivity of quantitative analysis.[2] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, particularly with electrospray ionization (ESI).[2] For 9,10,13-TriHOME, a lipid mediator, these effects can lead to underestimation or overestimation of its true concentration in biological samples.

Q2: How can I determine if my 9,10,13-TriHOME analysis is impacted by matrix effects?

A2: Two primary methods can be used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a 9,10,13-TriHOME standard into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system.[3] Dips or peaks in the baseline signal at the retention time of 9,10,13-TriHOME indicate ion suppression or enhancement, respectively.[3]

  • Post-Extraction Spike: This quantitative method compares the peak area of 9,10,13-TriHOME in a neat solution to the peak area of 9,10,13-TriHOME spiked into an extracted blank matrix sample at the same concentration.[1][2] The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.[2]

Q3: What are the primary strategies to minimize matrix effects in my 9,10,13-TriHOME assay?

A3: A multi-pronged approach is often most effective:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting 9,10,13-TriHOME. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are crucial.[4]

  • Improve Chromatographic Separation: Modifying your LC method to better separate 9,10,13-TriHOME from matrix components can significantly reduce interference.[3] This may involve adjusting the mobile phase gradient, changing the column, or altering the flow rate.

  • Sample Dilution: A simple yet effective strategy is to dilute the sample, which reduces the concentration of interfering matrix components.[3] This is only feasible if the concentration of 9,10,13-TriHOME remains above the lower limit of quantification (LLOQ).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 9,10,13-TriHOME is the ideal tool to compensate for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction during data analysis.

  • Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects across all samples.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity for 9,10,13-TriHOME Significant ion suppression from the sample matrix.- Assess Matrix Effect: Perform post-column infusion or post-extraction spike experiments to confirm ion suppression.[1][3]- Improve Sample Cleanup: Optimize your SPE or LLE protocol to remove more interfering components. Consider a multi-step cleanup approach.[4]- Enhance Chromatography: Modify the LC gradient to better separate 9,10,13-TriHOME from the suppression zone.[3]- Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of matrix components.[3]
High Variability in Results Between Replicate Injections Inconsistent matrix effects between samples.- Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.- Standardize Sample Preparation: Ensure that all sample preparation steps are performed consistently for all samples.- Evaluate Different Biological Lots: Assess the matrix effect across at least six different lots of the biological matrix to understand its variability.
Interfering Peaks at or Near the Retention Time of 9,10,13-TriHOME - Co-elution of isomeric compounds (e.g., 9,12,13-TriHOME).- Co-extraction of other matrix components with similar mass-to-charge ratios.- Optimize Chromatography: A longer gradient, a different column chemistry (e.g., chiral column for stereoisomers), or a smaller particle size column can improve resolution.[6][7]- Refine MS/MS Transitions: Ensure that the selected precursor and product ion transitions are highly specific to 9,10,13-TriHOME.[7]
Poor Recovery of 9,10,13-TriHOME During Sample Preparation - Inefficient extraction from the sample matrix.- Analyte degradation during sample processing.- Optimize Extraction Solvent/Sorbent: For LLE, test different organic solvents and pH conditions. For SPE, evaluate different sorbent types (e.g., reversed-phase, mixed-mode).[4]- Work at Low Temperatures: Perform extraction steps on ice to minimize potential degradation of 9,10,13-TriHOME.- Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.

Data Presentation

The following table provides a representative example of how to quantify the matrix effect on 9,10,13-TriHOME quantification in human plasma using the post-extraction spike method.

Table 1: Quantitative Assessment of Matrix Effect on 9,10,13-TriHOME in Human Plasma

ParameterSample TypeMean Peak Area (n=6)Standard Deviation% CVMatrix Effect (%)
Set 1 9,10,13-TriHOME in Neat Solution (Solvent)1,520,40076,0205.0N/A
Set 2 9,10,13-TriHOME Spiked into Extracted Plasma988,26069,1787.065.0%

Matrix Effect (%) = (Mean Peak Area in Set 2 / Mean Peak Area in Set 1) * 100

In this example, the matrix effect of 65.0% indicates a 35% signal suppression for 9,10,13-TriHOME in the human plasma matrix under the tested conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 9,10,13-TriHOME from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw 200 µL of plasma on ice.

    • Add a stable isotope-labeled internal standard (e.g., 9,10,13-TriHOME-d4).

    • Acidify the plasma to a pH of ~3.5 with 1% formic acid to protonate the carboxylic acid group of 9,10,13-TriHOME.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the 9,10,13-TriHOME and other lipids with 1 mL of methanol or acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Reversed-Phase UHPLC-MS/MS Analysis of 9,10,13-TriHOME

This method is adapted from a published workflow for TriHOME analysis.[6][7]

  • LC System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm particle size[7]

  • Mobile Phase A: 0.1% acetic acid in water[7]

  • Mobile Phase B: 5% methanol in acetonitrile[7]

  • Gradient: Isocratic elution with 30% mobile phase B for 12.5 minutes[7]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 7.5 µL[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS)[6]

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transition: m/z 329.1 → 139.0[7]

  • Collision Energy: 21 eV[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add SIL-IS plasma->add_is acidify Acidify (pH ~3.5) add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute spe->elute dry Dry & Reconstitute elute->dry lc UHPLC Separation dry->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate quantify Quantification vs. Calibration Curve integrate->quantify result Final Concentration quantify->result

Caption: Experimental workflow for 9,10,13-TriHOME quantification.

troubleshooting_logic start Low Signal for 9,10,13-TriHOME check_ms Check MS Performance (e.g., tune, calibration) start->check_ms ms_ok MS OK? check_ms->ms_ok assess_me Assess Matrix Effect (Post-column infusion) ms_ok->assess_me Yes fix_ms Troubleshoot & Fix MS ms_ok->fix_ms No me_present Ion Suppression Present? assess_me->me_present optimize_prep Optimize Sample Prep (e.g., different SPE) me_present->optimize_prep Yes check_recovery Check Sample Prep Recovery me_present->check_recovery No optimize_lc Optimize Chromatography (e.g., gradient) optimize_prep->optimize_lc use_is Use SIL-IS optimize_prep->use_is optimize_lc->use_is check_recovery->optimize_prep

Caption: Troubleshooting logic for low 9,10,13-TriHOME signal.

signaling_pathway la Linoleic Acid cyp Cytochrome P450 (CYP2J, 2C) la->cyp epome 9(10)-EpOME / 12(13)-EpOME cyp->epome Epoxidation seh Soluble Epoxide Hydrolase (sEH) epome->seh Hydrolysis dihome 9,10-DiHOME / 12,13-DiHOME seh->dihome other_enzymes Other Enzymatic Steps dihome->other_enzymes inflammation Inflammation dihome->inflammation Modulates trihome 9,10,13-TriHOME other_enzymes->trihome trihome->inflammation Modulates

Caption: Simplified biosynthetic pathway of 9,10,13-TriHOME.

References

Oxylipin Analysis Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during oxylipin analysis.

I. Pre-Analytical & Sample Handling FAQs

This section addresses common issues that arise during sample collection, storage, and initial handling, which can significantly impact the accuracy and reproducibility of oxylipin measurements.

Question: My oxylipin concentrations are highly variable between samples that should be similar. What could be the cause?

Answer: High variability often originates from pre-analytical factors. Oxylipins are sensitive molecules prone to artificial formation and degradation.[1][2] Key areas to investigate include:

  • Sample Collection: Ensure a standardized and rapid collection protocol. For blood samples, the choice of anticoagulant (EDTA is often preferred) and prompt processing are critical. Delays can lead to platelet activation and enzymatic formation of certain oxylipins.

  • Storage Conditions: Oxylipins are unstable at room temperature. Samples should be processed and frozen at -80°C as quickly as possible. Long-term storage at -20°C can lead to significant degradation.[3][4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples is a major source of variability. By the third cycle, a significant percentage of free oxylipins can be altered.[3][4] It is highly recommended to aliquot samples into single-use volumes before long-term storage.

  • Antioxidant Addition: To prevent auto-oxidation during sample preparation, consider adding antioxidants like butylated hydroxytoluene (BHT).[5][6]

Question: I am concerned about the artificial formation of oxylipins during sample processing. How can I minimize this?

Answer: Artificial oxylipin formation is a common pitfall, primarily due to enzymatic activity and auto-oxidation. To mitigate this:

  • Rapid Processing: Process samples on ice and minimize the time between collection and extraction.

  • Inhibitors: For certain applications, inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX) can be added during sample collection to prevent enzymatic activity.[6]

  • Antioxidants: As mentioned, antioxidants like BHT can quench radical-catalyzed reactions that lead to non-enzymatic oxylipin formation.[6]

Question: How stable are oxylipins during storage and freeze-thaw cycles?

Answer: The stability of oxylipins is highly variable depending on the specific molecule, storage temperature, and the number of freeze-thaw cycles.

  • Storage Temperature: Long-term storage at -80°C is crucial for maintaining the integrity of most oxylipins for extended periods (e.g., up to 98 days).[3][4] Storage at -20°C is not recommended as it can lead to a decrease in oxylipin levels over time.[3][4]

  • Freeze-Thaw Cycles: Free (non-esterified) oxylipins are particularly susceptible to degradation with repeated freeze-thaw cycles. A study showed that after three cycles, approximately 48% of detected free oxylipins were significantly altered.[3][4] Esterified oxylipins appear to be more stable under these conditions.[3][4]

Here is a summary of the impact of freeze-thaw cycles on selected free oxylipins in human plasma:

Oxylipin ClassGeneral Trend After 3 Freeze-Thaw CyclesReference
CYP450-derivedIncrease[3][4]
LOX-derivedIncrease[3][4]
TrihydroxylatedReduction[3][4]

II. Analytical Pitfalls: Extraction & LC-MS/MS

This section focuses on troubleshooting common issues encountered during the analytical workflow, from sample extraction to detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Question: My analyte recovery is low and inconsistent. How can I improve my extraction method?

Answer: Low and inconsistent recovery is often related to the chosen extraction method and its execution. Solid-phase extraction (SPE) is the most commonly used method for oxylipin analysis due to its ability to clean up samples and concentrate analytes.[6][7][8]

  • Method Selection: The choice between SPE and liquid-liquid extraction (LLE) depends on the specific oxylipins of interest and the sample matrix. LLE can have lower recoveries for more hydrophilic analytes.

  • SPE Sorbent: Different SPE sorbents (e.g., C18, mixed-mode) will have varying affinities for different oxylipins. It is crucial to select a sorbent that is appropriate for the target analytes.

  • Protocol Optimization: Ensure each step of the SPE protocol (conditioning, loading, washing, and elution) is optimized and consistently performed. Incomplete elution is a common cause of low recovery.

The following table provides a general comparison of common extraction methods:

Extraction MethodAdvantagesDisadvantagesCommon Issues
Solid-Phase Extraction (SPE) High-throughput, good cleanup and concentrationCan be expensive, requires method developmentIncomplete elution, analyte breakthrough, sorbent drying
Liquid-Liquid Extraction (LLE) Inexpensive, simpleCan be labor-intensive, may have lower recovery for some analytesEmulsion formation, incomplete phase separation

Question: I am having trouble separating isomeric oxylipins. What can I do?

Answer: The presence of numerous isomers is a significant challenge in oxylipin analysis.[9] These molecules often have the same mass and similar fragmentation patterns, making their differentiation difficult.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method is crucial. This includes selecting the appropriate column (e.g., C18), mobile phases, and gradient elution profile to achieve the best possible separation of isomers.[10]

  • Mass Spectrometry: While chromatography is key, specific multiple reaction monitoring (MRM) transitions can sometimes help differentiate co-eluting isomers if they produce unique fragment ions.[9] However, many isomers have identical fragmentation patterns.[9]

  • Chiral Chromatography: For separating enantiomers, specialized chiral columns may be necessary.[9]

Question: I am observing significant ion suppression in my analysis. How can I address this?

Answer: Ion suppression is a common matrix effect in LC-MS/MS analysis where other components in the sample interfere with the ionization of the target analytes, leading to reduced signal intensity.

  • Sample Cleanup: A robust sample extraction and cleanup procedure, such as SPE, is the first line of defense against ion suppression.

  • Chromatography: Improving chromatographic separation can help to resolve analytes from interfering matrix components.

  • Internal Standards: The use of stable isotope-labeled internal standards is essential. These standards co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification by correcting for signal loss.[6]

III. Experimental Protocols & Methodologies

This section provides an overview of a typical experimental protocol for oxylipin analysis from plasma.

Detailed Protocol: Solid-Phase Extraction (SPE) of Oxylipins from Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation:

    • Thaw 100 µL of human plasma on ice.[11]

    • Add 5 µL of an internal standard mixture containing deuterated oxylipins.[11]

  • SPE Cartridge Conditioning:

    • Condition a 96-well SPE cartridge by adding 1 mL of methanol (B129727), followed by 1 mL of deionized water.[11]

  • Sample Loading:

    • Load the plasma and internal standard mixture onto the conditioned SPE cartridge.[11]

  • Washing:

    • Wash the cartridge with 1.5 mL of 5% methanol to remove interfering substances.[11]

  • Elution:

    • Elute the oxylipins with 1.2 mL of methanol and collect the eluent.[11]

  • Drying and Reconstitution:

    • Dry the eluent under a stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS/MS analysis.[11]

Typical LC-MS/MS Parameters for Oxylipin Analysis
  • LC System: A UPLC system is often used for better separation.[12]

  • Column: A reversed-phase C18 column is commonly employed.[12]

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% acetic acid or 0.01% formic acid.[10][12]

    • Mobile Phase B: A mixture of acetonitrile (B52724) and methanol with 0.1% acetic acid or 0.01% formic acid.[10][12]

  • Gradient: A gradient elution is used to separate the wide range of oxylipins.[10][12]

  • MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is typically used.[12]

  • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of target oxylipins.[11][12]

IV. Signaling Pathways & Workflows

Understanding the biosynthetic pathways of oxylipins is crucial for interpreting experimental results. The following diagrams illustrate the major enzymatic pathways for the production of eicosanoids from arachidonic acid and a general experimental workflow for oxylipin analysis.

Eicosanoid_Biosynthesis Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Hydrolysis AA Arachidonic Acid (AA) PLA2->AA COX COX-1, COX-2 AA->COX LOX LOX AA->LOX CYP450 CYP450 AA->CYP450 PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins PG Synthases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes TX Synthase Leukotrienes Leukotrienes (LTB4, etc.) LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs HETEs Hydroxyeicosatetraenoic Acids (HETEs) CYP450->HETEs

Caption: Major enzymatic pathways of eicosanoid biosynthesis from arachidonic acid.

Oxylipin_Analysis_Workflow SampleCollection 1. Sample Collection (e.g., Plasma) SpikeIS 2. Spike with Internal Standards SampleCollection->SpikeIS Extraction 3. Solid-Phase Extraction (SPE) SpikeIS->Extraction Drydown 4. Drydown under Nitrogen Extraction->Drydown Reconstitution 5. Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LCMS 6. LC-MS/MS Analysis (UPLC-QqQ) Reconstitution->LCMS DataProcessing 7. Data Processing and Quantification LCMS->DataProcessing

Caption: A general experimental workflow for the analysis of oxylipins.

References

Technical Support Center: 9(S),10(S),13(S)-TriHOME Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information and troubleshooting advice for researchers, scientists, and drug development professionals working with 9(S),10(S),13(S)-TriHOME. The following recommendations are based on best practices for handling structurally similar polyunsaturated fatty acid metabolites, given the limited specific data on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 9(S),10(S),13(S)-TriHOME?

For maximum stability, 9(S),10(S),13(S)-TriHOME should be stored as a solid or in a suitable organic solvent at -80°C. To prevent oxidation, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen.

Q2: How should I handle 9(S),10(S),13(S)-TriHOME for daily experimental use?

It is highly recommended to prepare fresh solutions for each experiment from a stock that has been stored at -80°C. If a solution must be used throughout the day, it should be kept on ice and protected from light. To maintain the integrity of the compound, avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.

Q3: Which solvents are recommended for dissolving and storing 9(S),10(S),13(S)-TriHOME?

9(S),10(S),13(S)-TriHOME is anticipated to be soluble in organic solvents like ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). Always use high-purity (≥99%) solvents that are free of peroxides, as peroxides can initiate degradation of the compound.

Q4: Is 9(S),10(S),13(S)-TriHOME sensitive to environmental factors like light or pH?

Yes, compounds containing hydroxyl groups and conjugated double bonds can be sensitive to light and non-neutral pH. Therefore, solutions of 9(S),10(S),13(S)-TriHOME should be handled in amber vials or otherwise protected from light. For experiments involving aqueous buffers, it is best to maintain a neutral pH (in the range of 6-8), unless your experimental protocol specifically requires different conditions, as acidic or basic environments can promote degradation or isomerization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Biological Activity The compound has likely degraded due to improper storage or handling.1. Confirm that storage conditions meet the recommended standards (temperature, inert atmosphere).2. For each experiment, prepare new solutions from your stock.3. Verify the purity of your compound using an appropriate analytical technique, such as HPLC-MS.
Inconsistent Experimental Outcomes The compound may be unstable in your experimental medium.1. Evaluate the stability of 9(S),10(S),13(S)-TriHOME in your specific buffer or cell culture medium over the duration of your experiment.2. Reduce the time the compound spends in aqueous solutions before it is used.
Appearance of Unidentified Peaks in Analytical Data (e.g., HPLC, GC-MS) Degradation products have likely formed.1. Use mass spectrometry to identify the parent compound and any new peaks.2. Review your handling and storage procedures to pinpoint potential sources of degradation, such as exposure to air, light, or elevated temperatures.

Data Presentation

Table 1: Summary of Recommended Storage and Handling for 9(S),10(S),13(S)-TriHOME (General Best Practices)

Parameter Recommendation Reasoning
Long-Term Storage Temperature -80°CTo minimize chemical degradation and oxidation.
Short-Term Storage Temperature ≤ 4°C (on ice)For working solutions during an experiment.
Solvent for Stock Solutions High-purity ethanol, methanol, or DMSOTo ensure solubility and reduce the risk of solvent-induced degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the fatty acid structure.
Light Exposure Protect from light (e.g., use amber vials)To prevent photodegradation.
pH of Aqueous Solutions Neutral (pH 6-8)To avoid degradation catalyzed by acid or base.
Freeze-Thaw Cycles AvoidRepeated cycles can introduce moisture and accelerate degradation. It is best to aliquot stock solutions.

Experimental Protocols

Protocol: General Method for Assessing the Stability of 9(S),10(S),13(S)-TriHOME

This protocol provides a framework for determining the stability of 9(S),10(S),13(S)-TriHOME under your specific experimental conditions.

  • Prepare Stock Solution: Dissolve a precisely weighed amount of 9(S),10(S),13(S)-TriHOME in a high-purity organic solvent (e.g., ethanol) to create a concentrated stock solution. Store this solution at -80°C under an inert atmosphere.

  • Prepare Test Solutions: Dilute the stock solution to the final working concentration in the buffer or medium you will be using for your experiment.

  • Incubate: Incubate the test solutions under your intended experimental conditions (e.g., at 37°C in a cell culture incubator). As a control, keep a "time zero" sample at -80°C.

  • Collect Samples: At various time points (e.g., 0, 2, 4, 8, and 24 hours), collect aliquots of the test solutions.

  • Quench and Extract: Immediately halt potential degradation by adding a quenching solution (such as ice-cold methanol) and/or by using solid-phase extraction (SPE) to isolate the lipid.

  • Analyze: Analyze the samples using a suitable analytical method, like liquid chromatography-mass spectrometry (LC-MS), to measure the remaining amount of 9(S),10(S),13(S)-TriHOME and to identify any products of degradation.

  • Analyze Data: Plot the concentration of 9(S),10(S),13(S)-TriHOME against time to determine its stability under the conditions you have tested.

Visualizations

Stability_Testing_Workflow prep_stock Prepare Stock Solution (-80°C, Inert Gas) prep_test Prepare Test Solutions (Experimental Buffer) prep_stock->prep_test Dilute incubate Incubate at Experimental Conditions prep_test->incubate time_points Collect Aliquots at Time Points incubate->time_points extract Quench and Extract Lipid Fraction time_points->extract analyze Analyze by LC-MS extract->analyze data_analysis Determine Stability (Concentration vs. Time) analyze->data_analysis Troubleshooting_Degradation start Inconsistent Results or Loss of Activity Observed check_storage Verify Storage Conditions (-80°C, Inert Gas, Dark) start->check_storage check_handling Review Handling Procedures (Fresh Solutions, On Ice) start->check_handling check_purity Assess Purity of Stock (e.g., by LC-MS) start->check_purity improper_storage Improper Storage check_storage->improper_storage improper_handling Improper Handling check_handling->improper_handling degraded_stock Stock Degraded check_purity->degraded_stock solution_a Correct Storage: Aliquot & Store at -80°C improper_storage->solution_a Yes end_node Problem Resolved improper_storage->end_node No solution_b Refine Handling: Use Fresh Aliquots, Minimize Light/Air improper_handling->solution_b Yes improper_handling->end_node No solution_c Obtain New Compound and Re-evaluate degraded_stock->solution_c Yes degraded_stock->end_node No solution_a->end_node solution_b->end_node solution_c->end_node

Technical Support Center: Derivatization Techniques for TriHOME Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of trihydroxy-octadecenoic acids (TriHOMEs) for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of TriHOMEs.

Problem Potential Cause Recommended Solution
No or Low Peak Response for TriHOME Derivative Incomplete derivatization reaction.- Optimize reaction temperature and time. For silylation, a typical starting point is 60-70°C for 60 minutes.[1][2] - Ensure the derivatizing agent is not expired or degraded and use fresh reagent.[2] - Ensure the sample is completely dry before adding the reagent, as moisture can quench the derivatization reaction.[1][2]
Degradation of the derivative.- Analyze the sample immediately after derivatization, as some derivatives can be unstable.[2] - Avoid excessive heat or exposure to light.[2]
Adsorption in the GC system.- Use a deactivated inlet liner.[2] - Trim the first few centimeters of the analytical column.[2]
Poor Peak Shape (Tailing) Active sites in the GC system.- Replace the inlet liner and septum. - Condition the GC column according to the manufacturer's instructions.[2] - Use a highly inert column.[2]
Incomplete derivatization.- Re-optimize derivatization conditions (temperature, time, reagent volume).[2] For stubborn hydroxyl groups, a catalyst like trimethylchlorosilane (TMCS) can be added to silylation reagents like BSTFA or MSTFA.[1]
Multiple Peaks for a Single TriHOME Isomer Presence of isomers or impurities in the standard.- Verify the purity of the TriHOME reference standard.[2]
Keto-enol tautomerism (if applicable to specific TriHOMEs).- Consistent derivatization parameters are key for reproducible results as reaction conditions can influence the equilibrium.[2]
Side reactions during derivatization.- Use a less aggressive derivatizing agent or milder reaction conditions.[2] For example, diazomethane (B1218177) is effective but also hazardous; BF3-methanol is a safer alternative for methylation.[3]
Non-linear Calibration Curve Incomplete silylation at higher concentrations.- For hydroxy acids like TriHOMEs, incomplete silylation can lead to non-linearity. Using a stronger silylating agent or adding a catalyst can improve the reaction yield.[4] - Consider adding a small amount of a dry, mildly basic solvent like DMF to catalyze the reaction.[4]
Matrix effects.- Matrix components can suppress or enhance the signal.[5] Use of a stable isotope-labeled internal standard specific to the TriHOME being analyzed is highly recommended for accurate quantification.[6]
Low Ionization Efficiency in LC-MS Poor ionization of the native TriHOME molecule.- Derivatize the carboxyl group to enhance ionization in positive ion mode. Picolinoyl esters, for example, can significantly increase the ESI response.[7]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of TriHOMEs?

A1: Derivatization is crucial for the successful GC-MS analysis of TriHOMEs for several reasons:

  • Improved Volatility and Thermal Stability: TriHOMEs are non-volatile due to their polar hydroxyl and carboxylic acid groups. Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, preventing degradation in the hot GC inlet and column.[1]

  • Enhanced Chromatographic Resolution: By reducing the polarity of the molecule, derivatization minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and better separation of isomers.[1]

Q2: What are the most common derivatization methods for TriHOME analysis by GC-MS?

A2: The two most common methods are:

  • Silylation: This is a widely used technique where active hydrogens in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group.[8] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS).[1][9]

  • Esterification followed by Silylation: This two-step process first converts the carboxylic acid group to a methyl ester (FAME) using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[1][3] The hydroxyl groups are then silylated as described above. This can sometimes provide more stable derivatives.

Q3: Which derivatizing agent is the best choice for TriHOME analysis?

A3: The choice depends on the specific analytical needs.

  • For general screening and quantification by GC-MS: A one-step silylation with BSTFA or MSTFA (with 1% TMCS) is often sufficient and efficient.[1]

  • For complex matrices or to improve stability: A two-step esterification and silylation may be preferable.[10]

  • For structural elucidation by MS: Picolinyl ester derivatization can be very useful as the fragmentation pattern of these derivatives in the mass spectrometer can help determine the position of hydroxyl groups and double bonds.[11]

Q4: How can I optimize the derivatization reaction?

A4: Optimization is key to achieving complete and reproducible derivatization.

  • Reaction Time and Temperature: These are critical parameters. For silylation, 60 minutes at 60-70°C is a common starting point, but should be optimized for your specific TriHOMEs and sample matrix.[1]

  • Reagent Volume: The derivatizing reagent should be added in excess to ensure the reaction goes to completion. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is a general guideline.

  • Solvent: The reaction should be carried out in a dry, aprotic solvent like acetonitrile (B52724) or pyridine.[4]

  • Moisture Control: Water will react with the derivatizing reagents and reduce the yield. Ensure all glassware is dry and samples are free of moisture.[1][12]

Q5: Is derivatization necessary for LC-MS analysis of TriHOMEs?

A5: While TriHOMEs can be analyzed by LC-MS without derivatization, derivatization can significantly improve performance.[6] Derivatizing the carboxylic acid group to form, for example, a picolinoyl ester, can enhance ionization efficiency in positive electrospray ionization (ESI) mode, leading to lower detection limits.[7] This can be particularly beneficial for trace-level analysis in biological samples.

Quantitative Data Summary

The following table summarizes common derivatization reagents used for the analysis of hydroxy fatty acids, which are applicable to TriHOMEs.

Derivatization ReagentTarget Functional Group(s)Typical Reaction ConditionsAdvantagesDisadvantages
BSTFA or MSTFA (+1% TMCS) -OH, -COOH, -NH2, -SH60-70°C for 60 min[1]One-step reaction, produces volatile and thermally stable TMS derivatives.[9]Moisture sensitive, derivatives can be susceptible to hydrolysis.[1][13]
BF3-Methanol or HCl-Methanol -COOH50-60°C for 60 min[1]Produces stable Fatty Acid Methyl Esters (FAMEs), mild reaction conditions.[1]Only derivatizes the carboxylic acid group; a second step is needed for hydroxyl groups.
Picolinic Acid -COOH, -OHMixed anhydride (B1165640) method[7]Enhances LC-ESI-MS response (5-10 times), provides structural information through fragmentation.[7][11]More complex derivatization procedure.
Propionic Anhydride -NH2 (and -OH)Room TemperatureNeutralizes charge, can be used for relative quantification with stable isotopes.[14]Primarily used for amine-containing molecules, but can react with hydroxyls.

Experimental Protocols

Protocol 1: One-Step Silylation for GC-MS Analysis

  • Evaporate the sample extract containing TriHOMEs to complete dryness under a stream of nitrogen.

  • Add 50 µL of a silylation reagent mixture (e.g., BSTFA + 1% TMCS) and 50 µL of a dry solvent (e.g., acetonitrile or pyridine).[1]

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 60°C for 60 minutes in an incubator or oven.[1]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Two-Step Esterification and Silylation for GC-MS Analysis

  • Evaporate the sample extract to dryness.

  • Esterification: Add 100 µL of 14% Boron Trifluoride in methanol (BF3-Methanol).[1]

  • Cap the vial and heat at 60°C for 60 minutes.[1]

  • After cooling, add 0.5 mL of saturated NaCl solution and vortex.[1]

  • Extract the Fatty Acid Methyl Esters (FAMEs) by adding 0.6 mL of hexane (B92381), vortexing, and collecting the upper hexane layer. Repeat the extraction twice.

  • Combine the hexane extracts and evaporate to dryness under nitrogen.

  • Silylation: Proceed with the silylation protocol described in Protocol 1 to derivatize the hydroxyl groups.

Visualizations

Derivatization_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample TriHOME Sample Extract Drydown Evaporate to Dryness Sample->Drydown AddReagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) Drydown->AddReagent Reconstitute Heat Heat at 60°C for 60 min AddReagent->Heat Cool Cool to Room Temperature Heat->Cool GCMS GC-MS Analysis Cool->GCMS Inject

Caption: Workflow for one-step silylation of TriHOMEs for GC-MS analysis.

Troubleshooting_Derivatization cluster_solutions Solutions Start Poor Chromatographic Results? Tailing Peak Tailing? Start->Tailing Yes LowResponse Low/No Peak Response? Start->LowResponse No IncompleteDeriv Incomplete Derivatization Tailing->IncompleteDeriv Yes ActiveSites Active Sites in System Tailing->ActiveSites No MultiplePeaks Multiple Peaks? LowResponse->MultiplePeaks No LowResponse->IncompleteDeriv Yes Degradation Derivative Degradation LowResponse->Degradation No ImpureStandard Impure Standard MultiplePeaks->ImpureStandard Yes SideReactions Side Reactions MultiplePeaks->SideReactions No Optimize Optimize Time/Temp IncompleteDeriv->Optimize Catalyst Add Catalyst IncompleteDeriv->Catalyst Maintain System Maintenance ActiveSites->Maintain Moisture Moisture Contamination Degradation->Moisture Check for FreshReagent Use Fresh Reagents Degradation->FreshReagent DrySample Ensure Dry Sample Moisture->DrySample VerifyStandard Verify Standard Purity ImpureStandard->VerifyStandard SideReactions->IncompleteDeriv Check for SideReactions->Optimize

Caption: A troubleshooting decision tree for TriHOME derivatization issues.

References

Technical Support Center: Chiral Chromatography of Oxylipins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral chromatography of oxylipins. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enantioselective analysis of these lipid mediators.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or no resolution between oxylipin enantiomers?

A1: Poor resolution in the chiral separation of oxylipins is a frequent issue that can stem from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for oxylipin analysis.[1][2][3] However, a specific CSP may not be suitable for all oxylipin enantiomers. Screening several columns with different chemistries is often necessary.[2][3][4]

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier (e.g., isopropanol, ethanol (B145695) in normal phase; acetonitrile (B52724), methanol (B129727) in reversed phase) and any additives (e.g., acetic acid, formic acid) are critical.[4][5] Even small changes can significantly impact selectivity.[4][6]

  • Incorrect Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral chromatography, as this can enhance the interactions between the analytes and the CSP.[5]

  • Temperature Fluctuations: Temperature can have a significant and unpredictable effect on chiral separations.[5][7] Maintaining a stable column temperature using an oven is crucial for reproducibility.[5]

Q2: I'm observing peak splitting in my chromatogram. What is the likely cause?

A2: Peak splitting can be caused by several factors, which can be diagnosed by observing whether all peaks or only specific peaks are affected.

  • If all peaks are splitting: This typically points to a system-wide issue. Potential causes include a blocked or contaminated column inlet frit, a void in the column packing material, or improper connections in the flow path creating dead volume.[8][9]

  • If only some peaks are splitting: This is often related to the method parameters or sample. A strong sample solvent effect, where the sample is dissolved in a solvent much stronger than the mobile phase, can cause distortion of early-eluting peaks.[8] It could also indicate the co-elution of two different components.[9] For oxylipins, it's also important to consider that some species can form different structural isomers (anomers) in solution.[8]

Q3: How can I prevent the artificial formation of oxylipins during sample preparation?

A3: Oxylipins can be formed non-enzymatically through autoxidation of polyunsaturated fatty acids (PUFAs), leading to artificially inflated results.[10][11][12] This is a critical issue to control during sample handling and preparation.

  • Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP) to solvents during extraction to quench radical-catalyzed reactions and reduce peroxides.[11]

  • Control Temperature: Keep samples cold (e.g., on ice) throughout the preparation process and store them at -80°C. Even short periods at room temperature can lead to significant changes in oxylipin profiles.[11][12]

  • Minimize Exposure to Air: Work quickly and consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.

  • Proper SPE Cartridge Handling: When using solid-phase extraction (SPE), ensure cartridges are not dried excessively, as this can promote autoxidation of PUFAs present in high concentrations.[13]

Q4: My retention times are drifting and my results are not reproducible. What should I check?

A4: Lack of reproducibility is a common problem in chiral chromatography, which is highly sensitive to small changes.

  • Mobile Phase Preparation: Ensure the mobile phase composition is prepared precisely and consistently for every run. For reversed-phase methods, the pH of the aqueous phase must be carefully controlled.[5][14]

  • Column Equilibration: Chiral stationary phases can require significantly longer equilibration times than standard achiral phases, especially when the mobile phase has been changed.[5]

  • Column Temperature: Use a column oven to maintain a constant, stable temperature. Fluctuations in ambient temperature can cause retention time shifts.[5]

  • Irreversible Adsorption: Components from the sample matrix can irreversibly adsorb to the stationary phase, altering its properties over time.[6] This "additive memory effect" can be more prevalent in isocratic separations.[6] Flushing the column with a strong solvent may help, but re-developing the method might be necessary in some cases.[15]

Troubleshooting Guides

Guide 1: Improving Poor Enantiomeric Resolution

This guide provides a systematic approach to improving the separation between oxylipin enantiomers when resolution is suboptimal.

G start Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csp Screen alternative CSPs (e.g., different polysaccharide derivative or vendor) check_csp->screen_csp No / Unsure optimize_mp Optimize Mobile Phase check_csp->optimize_mp  Yes   screen_csp->optimize_mp adjust_modifier Adjust organic modifier concentration (e.g., IPA, MeOH) optimize_mp->adjust_modifier adjust_additive Vary additive type/ concentration (e.g., Acetic Acid) adjust_modifier->adjust_additive optimize_conditions Optimize Physical Conditions adjust_additive->optimize_conditions adjust_temp Vary column temperature (e.g., screen 10°C, 25°C, 40°C) optimize_conditions->adjust_temp adjust_flow Reduce flow rate adjust_temp->adjust_flow end_ok Resolution Achieved adjust_flow->end_ok

A workflow for troubleshooting poor enantiomeric resolution.
Guide 2: Diagnosing and Resolving Peak Shape Problems

Use this decision tree to identify the root cause of peak splitting and find the appropriate solution.

G start Peak Splitting Observed check_peaks Are all peaks splitting? start->check_peaks system_issue System Issue Likely check_peaks->system_issue  Yes   method_issue Method/Sample Issue Likely check_peaks->method_issue No, only some check_frit Check for blocked inlet frit system_issue->check_frit check_column Inspect for column void or contamination check_frit->check_column check_connections Verify all connections for dead volume check_column->check_connections solution_system Reverse flush column or replace frit/column check_connections->solution_system check_solvent Is sample solvent stronger than mobile phase? method_issue->check_solvent solution_solvent Dissolve sample in mobile phase check_solvent->solution_solvent Yes check_coelution Possible co-elution? check_solvent->check_coelution No solution_coelution Adjust mobile phase or temperature to improve separation check_coelution->solution_coelution Yes

A decision tree for diagnosing the cause of peak splitting.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the chiral analysis of oxylipins, derived from published methods.

Table 1: Comparison of Common Chiral Stationary Phases (CSPs) for Oxylipin Analysis

CSP TypeDerivative ExampleTypical ApplicationElution Mode
Cellulose-based Cellulose tris(3,5-dimethylphenylcarbamate)Separation of monoepoxides[1]Reversed-Phase
Amylose-based Amylose tris(3,5-dimethylphenylcarbamate)Separation of monohydroxides and mid-chain monoepoxides[1]Reversed-Phase
Immobilized Polysaccharide CHIRALPAK IG, IA, IB, ICBroad-spectrum screening for various oxylipins[2][3]Normal, Reversed, SFC

Table 2: Example Mobile Phase Conditions for Oxylipin Separation

Chromatography ModeColumn ExampleMobile Phase CompositionTarget AnalytesReference
Reversed-Phase Lux-Cellulose-3Linear gradient of Methanol/Water/Acetic Acid (from 70:30:0.05 to 80:20:0.05)Monoepoxy & monohydroxy metabolites[1]
Reversed-Phase (2D-LC) Amylose-based tris(3,5-dimethylphenylcarbamate)Acetonitrile and acidified water45 pairs of (di-)hydroxy-fatty acids[10][16]
Normal-Phase Chiralpak AD-HHeptane/IsopropanolHETE, HODE, EET enantiomers (as PFB esters)[17]

Experimental Protocols

Protocol: Multiple Heart-Cutting (MHC) 2D-LC-MS/MS for Oxylipin Enantiomer Analysis

This protocol outlines a powerful method for both quantifying oxylipins and determining their enantiomeric composition, which is crucial for distinguishing between enzymatic and autoxidative formation pathways.[10][18]

Objective: To achieve sensitive and selective quantification of oxylipin enantiomers from a complex biological sample.

Workflow Diagram:

G sample_prep 1. Sample Preparation (SPE with antioxidants) dim1 2. First Dimension (1D) Separation (Achiral RP-C18 Column) sample_prep->dim1 heart_cut 3. Multiple Heart-Cutting (Target oxylipin peaks are transferred to sample loops) dim1->heart_cut dim2 4. Second Dimension (2D) Separation (Chiral Column, e.g., Amylose CSP) heart_cut->dim2 ms_detect 5. MS/MS Detection (Triple Quadrupole in MRM mode) dim2->ms_detect data_analysis 6. Data Analysis (Quantification and Enantiomeric Ratio Calculation) ms_detect->data_analysis

Experimental workflow for 2D-LC-MS/MS analysis of oxylipins.

Methodology:

  • Sample Preparation:

    • Extract oxylipins from the biological matrix (e.g., plasma, tissue homogenate) using solid-phase extraction (SPE) on a suitable mixed-mode or reversed-phase cartridge.[11][13][19]

    • Crucially, perform all steps at low temperatures and use solvents fortified with antioxidants (e.g., 0.1% BHT) to prevent autoxidation.[11]

  • First Dimension (1D) LC Separation:

    • Column: Use a standard high-resolution achiral reversed-phase column (e.g., C18, 2.1 x 150 mm, <2 µm particles).[16][17]

    • Mobile Phase: Employ a gradient of acidified water and an organic solvent mixture (e.g., acetonitrile/methanol).[16][19]

    • Function: This dimension separates oxylipins based on their hydrophobicity, resolving positional isomers and separating them from the bulk of the sample matrix.[17][18]

  • Multiple Heart-Cutting (MHC):

    • As the separated oxylipins elute from the 1D column, a 2-position/10-port valve diverts the specific segments of the chromatogram ("heart-cuts") containing the target analytes into storage loops.[10][16] This process is repeated for all target oxylipin peaks throughout the 1D gradient.

  • Second Dimension (2D) Chiral Separation:

    • Column: Use a short, high-efficiency chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 3.0 x 50 mm, <2 µm particles).[16][17]

    • Mobile Phase: A fast gradient using, for example, acetonitrile and acidified water is used to elute the trapped analytes from the sample loops onto the chiral column.[16]

    • Function: This dimension separates the enantiomers (R and S forms) of each oxylipin transferred from the first dimension. A full gradient separation can be achieved in under 2 minutes per heart-cut.[10][12]

  • Mass Spectrometry (MS/MS) Detection:

    • Instrument: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for its high sensitivity and selectivity.[20][21]

    • Ionization: Electrospray ionization (ESI) in negative mode is standard for oxylipins.[16]

    • Data Acquisition: Specific precursor-to-product ion transitions are monitored for each oxylipin to ensure accurate quantification.

  • Data Analysis:

    • Integrate the peak areas for each enantiomer from the 2D chromatogram.

    • Calculate the total concentration of the oxylipin and the enantiomeric excess or ratio (e.g., % S-enantiomer) to determine its likely origin (enzymatic vs. non-enzymatic).[10][12]

References

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in LC-MS/MS experiments.

Troubleshooting Guides

Issue 1: Poor Signal Intensity and High Variability in Results

Question: My analyte signal is weak and inconsistent across injections, what could be the cause and how can I fix it?

Answer: Weak and variable signal intensity is a classic symptom of ion suppression. This phenomenon occurs when molecules in your sample matrix co-elute with your analyte and interfere with its ionization in the mass spectrometer's source, leading to a reduced signal.[1][2][3] The variability arises from differences in the matrix composition from sample to sample.[4][5]

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow for Poor Signal Intensity start Start: Poor Signal Intensity & High Variability confirm_is Confirm Ion Suppression (See Protocol 1) start->confirm_is optimize_sp Optimize Sample Preparation (SPE, LLE, PPT) confirm_is->optimize_sp Suppression Confirmed optimize_chrom Optimize Chromatography (Gradient, Column, Flow Rate) optimize_sp->optimize_chrom use_is Implement Internal Standard (SIL-IS Recommended) optimize_chrom->use_is dilute_sample Dilute Sample use_is->dilute_sample end End: Signal Improved dilute_sample->end

Caption: Troubleshooting workflow for addressing poor signal intensity and variability.

Recommended Actions:

  • Confirm Ion Suppression: The first step is to confirm that ion suppression is indeed the problem. You can do this using a post-column infusion experiment.

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS/MS system.[2][6]

    • Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences.

    • Liquid-Liquid Extraction (LLE): A good alternative for removing highly non-polar or polar interferences.

    • Protein Precipitation (PPT): A simpler but generally less clean method compared to SPE and LLE.

  • Optimize Chromatography: If sample preparation is not sufficient, you can often chromatographically separate your analyte from the interfering components.

    • Modify the Gradient: A shallower gradient can increase the separation between your analyte and co-eluting matrix components.[7]

    • Change the Column: Using a column with a different stationary phase can alter the elution profile and separate the analyte from interferences.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression.[5][6] Since it has nearly identical chemical properties to the analyte, it will be affected by ion suppression to the same degree, allowing for accurate quantification.

  • Dilute the Sample: A straightforward approach is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components.[5][8] This is only a viable option if your analyte concentration is high enough to be detected after dilution.

Issue 2: Inconsistent Results for Quality Control (QC) Samples

Question: My quality control samples are showing high variability and failing acceptance criteria. What could be the reason?

Answer: Inconsistent results for QC samples often point towards variable matrix effects between samples.[5] Even with a consistent sample preparation method, slight differences in the biological matrix of individual samples can lead to varying degrees of ion suppression.

Troubleshooting Steps:

  • Evaluate Sample Preparation: Ensure your sample preparation method is robust and consistently applied. Any variability in the extraction process can lead to different levels of matrix components in the final extract.

  • Implement Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[5]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for sample-to-sample variations in ion suppression.[5]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2] This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[8]

Q2: What are the common causes of ion suppression?

A2: Ion suppression can be caused by a variety of endogenous and exogenous substances that co-elute with the analyte of interest.

Source of Interference Examples
Endogenous Matrix Components Salts, proteins, lipids (especially phospholipids), and other small molecules.[7]
Exogenous Substances Dosing vehicles, anticoagulants, plasticizers from lab consumables, and mobile phase additives.[1][7]
High Analyte Concentration The analyte itself can cause self-suppression at high concentrations.[7]
Co-eluting Metabolites Metabolites of the target analyte that have similar structures and retention times.[7]

Q3: How can I determine if my analysis is affected by ion suppression?

A3: There are two primary methods to assess ion suppression:

  • Post-Column Infusion (PCI): This is a qualitative technique used to identify regions in the chromatogram where ion suppression occurs.[7][9] A solution of the analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the analyte's baseline signal indicates the retention time of interfering components.

  • Post-Extraction Spike Analysis: This is a quantitative method to determine the extent of ion suppression or enhancement. The response of an analyte spiked into a clean solvent is compared to the response of the analyte spiked into an extracted blank matrix sample at the same concentration.

Q4: Which ionization technique is less prone to ion suppression, ESI or APCI?

A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[1] ESI has a more complex ionization mechanism, making it more sensitive to interferences from matrix components.[10]

Q5: Can my HPLC column contribute to ion suppression?

A5: Yes, for certain compounds, interactions with the metal surfaces of a standard stainless steel HPLC column can lead to the formation of metal salts that cause ion suppression.[11] This is particularly relevant for chelating compounds. In such cases, using a metal-free column should be considered.[11]

Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) for Identifying Ion Suppression Zones

Objective: To qualitatively identify the retention time regions where ion suppression occurs in your LC method.

Methodology:

  • Prepare Analyte Solution: Prepare a solution of your analyte in a suitable solvent at a concentration that gives a stable and moderate signal on your mass spectrometer.

  • Set up the Infusion: Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done via a T-fitting placed between the analytical column and the MS ion source.

  • Equilibrate the System: Start the LC flow with your initial mobile phase conditions and allow the infusion to proceed until a stable baseline signal for your analyte is observed in the data acquisition software.

  • Inject Blank Matrix Extract: Inject a prepared blank matrix sample that has undergone your standard sample preparation procedure.

  • Analyze the Chromatogram: Monitor the analyte's MRM transition. Any significant drop in the baseline signal indicates a region of ion suppression.[7] Compare the retention time of the suppression zone with the retention time of your analyte peak from a standard injection to see if they overlap.

cluster_1 Post-Column Infusion (PCI) Workflow lc LC System column Analytical Column lc->column tee T-fitting column->tee ms Mass Spectrometer tee->ms syringe Syringe Pump with Analyte Solution syringe->tee

Caption: Experimental setup for Post-Column Infusion (PCI).

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Analysis

Objective: To quantify the degree of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of your analyte into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same amount of analyte as in Set A into the final, extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the same amount of analyte as in Set A into the blank biological matrix before the extraction procedure. (This set is used to assess recovery).

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for your analyte.

  • Calculate the Matrix Effect: The matrix effect (ME) can be calculated as follows:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Summary of Strategies to Minimize Ion Suppression

Strategy Principle General Effectiveness
Sample Dilution Reduces the concentration of interfering matrix components.Simple but may compromise sensitivity.[5][8]
Protein Precipitation (PPT) Removes proteins from the sample matrix.Quick and easy, but may not remove other interferences like phospholipids.[6]
Liquid-Liquid Extraction (LLE) Separates the analyte from interferences based on their differential solubility in two immiscible liquids.More effective than PPT for removing certain interferences.[2][6]
Solid-Phase Extraction (SPE) Provides selective removal of interferences based on the analyte's and interferences' affinity for a solid sorbent.Highly effective and can be tailored for specific analytes and matrices.[2][6]
Chromatographic Separation Optimizes the separation of the analyte from co-eluting matrix components.Effective, especially when combined with good sample preparation.[2][8]
Use of a Divert Valve Diverts the early, unretained, and often "dirty" part of the eluent to waste, preventing it from entering the MS source.Simple and effective for reducing source contamination.[12]
Stable Isotope-Labeled Internal Standard (SIL-IS) Compensates for ion suppression by having an internal standard that behaves almost identically to the analyte.Considered the "gold standard" for accurate quantification in the presence of matrix effects.[5][6]
Matrix-Matched Calibration Prepares calibration standards in the same matrix as the samples to account for consistent matrix effects.A good approach when a SIL-IS is not available.[5]
Change of Ionization Source Switching from ESI to APCI can reduce susceptibility to ion suppression.Dependent on the analyte's properties and whether it can be ionized by APCI.[1]

References

Validation & Comparative

Validating the Biological Activity of 9,10,13-TriHOME: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 9,10,13-trihydroxy-10E-octadecenoic acid (9,10,13-TriHOME), a linoleic acid-derived oxylipin. We will objectively compare its performance with alternative lipid mediators, presenting supporting experimental data and detailed protocols to aid in the validation and exploration of its therapeutic potential.

Introduction to 9,10,13-TriHOME

9,10,13-TriHOME is an oxidized metabolite of linoleic acid, an essential omega-6 fatty acid. It is produced in various biological systems, including plants and human immune cells like eosinophils and mast cells.[1] Emerging research suggests that 9,10,13-TriHOME possesses anti-inflammatory properties and may act as a vaccine adjuvant, highlighting its potential as a modulator of immune responses.[1] This guide will delve into the experimental validation of these activities, comparing it with structurally related and well-characterized linoleic acid metabolites, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME).

Biosynthetic Pathway of 9,10,13-TriHOME

9,10,13-TriHOME is synthesized from linoleic acid through a series of enzymatic reactions. The initial step involves the oxygenation of linoleic acid by lipoxygenase (LOX) or cytochrome P450 (CYP) enzymes, leading to the formation of hydroperoxy and epoxy intermediates, respectively. Subsequent enzymatic hydrolysis yields the trihydroxy fatty acid. In human eosinophils, the formation of 9,10,13-TriHOME has been shown to be dependent on 15-lipoxygenase (15-LOX).[1]

Biosynthetic Pathway of 9,10,13-TriHOME Linoleic Acid Linoleic Acid Epoxy/Hydroperoxy Intermediates Epoxy/Hydroperoxy Intermediates Linoleic Acid->Epoxy/Hydroperoxy Intermediates 15-LOX 15-LOX 15-LOX 9,10,13-TriHOME 9,10,13-TriHOME Epoxy/Hydroperoxy Intermediates->9,10,13-TriHOME Hydrolases Hydrolases Hydrolases

Caption: Biosynthesis of 9,10,13-TriHOME from linoleic acid.

Comparative Analysis of Biological Activity

To provide a clear comparison of the anti-inflammatory and immunomodulatory activities of 9,10,13-TriHOME and its alternatives, the following table summarizes key quantitative data from in vitro assays.

CompoundAssayCell LineEndpointResult (IC50/EC50)
9(S),12(S),13(S)-TriHOME Inhibition of β-Hexosaminidase ReleaseRBL-2H3 (Rat Basophilic Leukemia)Mast Cell Degranulation28.7 µg/mL[1]
9(S),12(S),13(S)-TriHOME Inhibition of Nitric Oxide (NO) ProductionBV-2 (Mouse Microglia)Inflammatory Response40.95 µM[1]
9,10-DiHOME PPARγ ActivationN/ANuclear Receptor ActivationData not available
12,13-DiHOME PPARγ ActivationN/ANuclear Receptor ActivationData not available

Signaling Pathway of Related Oxylipins

While the direct receptor and signaling pathway for 9,10,13-TriHOME has not been fully elucidated, its structural analogs, 9,10-DiHOME and 12,13-DiHOME, have been identified as ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Activation of PPARγ by ligands like the DiHOMEs can lead to the transcription of genes with anti-inflammatory functions. It is hypothesized that 9,10,13-TriHOME may exert its biological effects through a similar mechanism.

Hypothetical Signaling Pathway of 9,10,13-TriHOME cluster_extracellular Extracellular cluster_cellular Cellular cluster_nucleus Nucleus 9_10_13_TriHOME 9,10,13-TriHOME PPARg PPARγ 9_10_13_TriHOME->PPARg Hypothesized Activation Cell_Membrane Cytoplasm Nucleus PPRE PPRE PPARg->PPRE RXR RXR RXR->PPRE Gene_Transcription Anti-inflammatory Gene Transcription PPRE->Gene_Transcription

Caption: Hypothetical signaling pathway of 9,10,13-TriHOME via PPARγ activation.

Experimental Protocols

β-Hexosaminidase Release Assay for Mast Cell Degranulation

This protocol is used to quantify the release of the granular enzyme β-hexosaminidase from RBL-2H3 mast cells, a marker for degranulation.

Experimental Workflow:

Beta-Hexosaminidase Release Assay Workflow Seed_Cells 1. Seed RBL-2H3 cells in 96-well plate Sensitize 2. Sensitize cells with anti-DNP IgE Seed_Cells->Sensitize Treat 3. Treat with 9,10,13-TriHOME or vehicle Sensitize->Treat Stimulate 4. Stimulate with DNP-HSA Treat->Stimulate Collect_Supernatant 5. Collect supernatant Stimulate->Collect_Supernatant Add_Substrate 6. Add p-nitrophenyl-N-acetyl- β-D-glucosaminide Collect_Supernatant->Add_Substrate Incubate 7. Incubate at 37°C Add_Substrate->Incubate Stop_Reaction 8. Add stop solution Incubate->Stop_Reaction Measure_Absorbance 9. Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance

Caption: Workflow for the β-Hexosaminidase Release Assay.

Methodology:

  • Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Sensitization: Wash the cells with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2) and then sensitize with 0.5 µg/mL of anti-dinitrophenyl (DNP) immunoglobulin E (IgE) for 2 hours at 37°C.

  • Treatment: After washing, treat the cells with various concentrations of 9,10,13-TriHOME or vehicle control for 1 hour at 37°C.

  • Stimulation: Induce degranulation by adding 100 ng/mL of DNP-human serum albumin (HSA) and incubate for 1 hour at 37°C.

  • Enzyme Assay:

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Data Analysis: Stop the reaction by adding 200 µL of 0.1 M Na2CO3/NaHCO3 buffer (pH 10.0). Measure the absorbance at 405 nm using a microplate reader. The percentage of β-hexosaminidase release is calculated relative to the total release from cells lysed with 0.5% Triton X-100.

Nitric Oxide (NO) Assay in Microglia

This protocol measures the production of nitric oxide (NO) by BV-2 microglial cells, an indicator of the inflammatory response, using the Griess reagent.

Experimental Workflow:

Nitric Oxide Assay Workflow Seed_Cells 1. Seed BV-2 cells in 96-well plate Pretreat 2. Pretreat with 9,10,13-TriHOME or vehicle Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS Pretreat->Stimulate Incubate_24h 4. Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant 5. Collect supernatant Incubate_24h->Collect_Supernatant Add_Griess_Reagent 6. Add Griess Reagent Collect_Supernatant->Add_Griess_Reagent Incubate_RT 7. Incubate at room temperature Add_Griess_Reagent->Incubate_RT Measure_Absorbance 8. Measure absorbance at 540 nm Incubate_RT->Measure_Absorbance

Caption: Workflow for the Nitric Oxide Assay.

Methodology:

  • Cell Culture: Maintain BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Plate the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with different concentrations of 9,10,13-TriHOME or vehicle for 1 hour.

  • Stimulation: Induce NO production by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.

Conclusion

This guide provides a framework for validating the biological activity of 9,10,13-TriHOME. The presented data and protocols offer a starting point for researchers to explore its anti-inflammatory and immunomodulatory potential. While direct quantitative comparisons with its structural analogs, 9,10-DiHOME and 12,13-DiHOME, are currently limited by the available data, the established link of these related compounds to PPARγ signaling provides a strong rationale for investigating this pathway as a primary mechanism of action for 9,10,13-TriHOME. Further research is warranted to fully elucidate its signaling pathways and to establish a more comprehensive comparative profile with other oxylipins.

References

A Comparative Guide to 9(S),10(S),13(S)-TriHOME and Other Oxylipins for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the biological activities of 9(S),10(S),13(S)-Trihydroxy-11(E)-octadecenoic acid (9,10,13-TriHOME) with other prominent oxylipins, including 9(S),12(S),13(S)-TriHOME and the dihydroxy-octadecenoic acids (DiHOMEs), 9,10-DiHOME and 12,13-DiHOME. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of these lipid mediators in inflammation and immune regulation.

Executive Summary

Oxylipins, a class of oxygenated fatty acids, are critical signaling molecules in a variety of physiological and pathological processes. While structurally similar, subtle variations in their hydroxylation and stereochemistry can lead to profoundly different biological effects. This guide synthesizes available experimental data to facilitate a comparative understanding of 9(S),10(S),13(S)-TriHOME and its counterparts, focusing on their anti-inflammatory versus pro-inflammatory activities, their interactions with key cellular receptors, and their potential as therapeutic targets.

Comparative Biological Activities

The biological activities of TriHOMEs and DiHOMEs are diverse, ranging from anti-inflammatory and immune-modulatory effects to pro-inflammatory and pain-sensitizing actions. The following table summarizes key quantitative data from published studies.

OxylipinBiological ActivityAssay SystemQuantitative Data (IC50 or Effect)Reference
9(S),10(S),13(S)-TriHOME Detected in beer and bronchoalveolar lavage fluid (BALF) from female smokers. Biological activity is still under extensive investigation.LC-MS/MSNot Applicable[1]
9(S),12(S),13(S)-TriHOME Inhibition of Nitric Oxide (NO) ProductionLipopolysaccharide (LPS)-stimulated BV-2 microgliaIC50 = 40.95 µM[2]
Inhibition of β-hexosaminidase releaseAntigen-stimulated RBL-2H3 mast cellsIC50 = 28.7 µg/ml[2]
Adjuvant ActivityNasal influenza hemagglutinin (HA) vaccine in mice5.2-fold (IgA) and 2-fold (IgG) enhancement of antibody responses[2]
9,10-DiHOME PPARγ LigandNot SpecifiedActivates PPARγ[3]
12,13-DiHOME PPARγ LigandDendritic cellsInhibits PPARγ signaling[3]
Pro-inflammatoryMacrophagesPromotes inflammatory macrophage polarization[4]
Pain SensitizationSensory neuronsMediates thermal hyperalgesia[3]
Pro-allergic Immune DysfunctionDendritic cellsDecreases IL-10 secretion, reduces regulatory T cells (Tregs)[3]

Signaling Pathways and Mechanisms of Action

The signaling pathways initiated by these oxylipins are central to their biological effects. While the precise mechanisms of 9(S),10(S),13(S)-TriHOME are still being elucidated, related compounds offer insights into potential pathways.

Biosynthesis of TriHOMEs and DiHOMEs

Both TriHOMEs and DiHOMEs are derived from the essential omega-6 fatty acid, linoleic acid. Their biosynthesis, however, proceeds through distinct enzymatic pathways.

  • TriHOMEs (e.g., 9,12,13-TriHOME): Primarily synthesized via the lipoxygenase (LOX) pathway.[2]

  • DiHOMEs (9,10-DiHOME and 12,13-DiHOME): Formed through the cytochrome P450 (CYP) epoxygenase pathway, followed by hydrolysis by soluble epoxide hydrolase (sEH) .[3][5]

Oxylipin Biosynthesis from Linoleic Acid cluster_0 Lipoxygenase (LOX) Pathway cluster_1 Cytochrome P450 (CYP) Pathway Linoleic Acid_LOX Linoleic Acid TriHOMEs TriHOMEs (e.g., 9,12,13-TriHOME) Linoleic Acid_LOX->TriHOMEs LOX Linoleic Acid_CYP Linoleic Acid EpOMEs EpOMEs (9,10-EpOME, 12,13-EpOME) Linoleic Acid_CYP->EpOMEs CYP DiHOMEs DiHOMEs (9,10-DiHOME, 12,13-DiHOME) EpOMEs->DiHOMEs sEH

Biosynthesis of TriHOMEs and DiHOMEs from Linoleic Acid.
Receptor Interactions

The interaction of oxylipins with cellular receptors dictates their downstream signaling cascades.

  • Peroxisome Proliferator-Activated Receptor gamma (PPARγ): Both 9,10-DiHOME and 12,13-DiHOME have been identified as ligands for PPARγ, a nuclear receptor that plays a key role in adipogenesis and inflammation.[3][6] Notably, they appear to have opposing effects, with 9,10-DiHOME acting as an activator and 12,13-DiHOME as an inhibitor of PPARγ signaling in certain contexts.[3] The interaction of 9(S),10(S),13(S)-TriHOME with PPARγ has not yet been reported.

  • G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of cell surface receptors that mediate responses to a wide variety of external stimuli.[1][7][8] While some lipid mediators signal through GPCRs, there is currently no direct evidence to suggest that 9(S),10(S),13(S)-TriHOME or the other oxylipins discussed here utilize this pathway. Further research is needed to explore this possibility.

Oxylipin Receptor Interactions cluster_0 Oxylipins cluster_1 Receptors 9_10_DiHOME 9,10-DiHOME PPARg PPARγ 9_10_DiHOME->PPARg Activates 12_13_DiHOME 12,13-DiHOME 12_13_DiHOME->PPARg Inhibits 9_10_13_TriHOME 9(S),10(S),13(S)-TriHOME 9_10_13_TriHOME->PPARg ? GPCR GPCRs 9_10_13_TriHOME->GPCR ?

Known and potential receptor interactions of select oxylipins.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of oxylipin bioactivities. The following are protocols for key experiments cited in this guide.

Quantification of Oxylipins by LC-MS/MS

Objective: To separate and quantify TriHOME isomers in biological samples.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Procedure:

  • Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, cell culture supernatant) using a suitable method, such as solid-phase extraction.

  • Chromatographic Separation:

    • Reversed-Phase UHPLC: For separation of 9,10,13-TriHOME and 9,12,13-TriHOME diastereomers.

    • Chiral LC: For resolution of all sixteen 9,10,13-TriHOME and 9,12,13-TriHOME regio- and stereoisomers.[9]

  • Mass Spectrometric Detection:

    • Utilize electrospray ionization (ESI) in negative ion mode.

    • Monitor specific multiple reaction monitoring (MRM) transitions for each isomer. For example:

      • 9,10,13-TriHOME: m/z 329.1 → 139.0[9]

      • 9,12,13-TriHOME: m/z 329.1 → 211.0[9]

  • Quantification: Generate a standard curve using synthetic standards of known concentrations to quantify the amount of each isomer in the samples.

LC-MS/MS Workflow for Oxylipin Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction UHPLC UHPLC Separation (Reversed-Phase or Chiral) Extraction->UHPLC MSMS Tandem Mass Spectrometry (ESI-, MRM) UHPLC->MSMS Quantification Quantification MSMS->Quantification

Workflow for the analysis of oxylipins using LC-MS/MS.
Nitric Oxide (NO) Production Assay in BV-2 Microglia

Objective: To assess the anti-inflammatory activity of an oxylipin by measuring its effect on NO production in LPS-stimulated microglial cells.

Materials:

  • BV-2 murine microglial cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Test oxylipin

Procedure:

  • Cell Culture: Plate BV-2 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test oxylipin for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24-48 hours.

  • NO Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess Reagent.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite (B80452) (a stable product of NO) from a sodium nitrite standard curve. Determine the IC50 value of the test oxylipin.

β-Hexosaminidase Release Assay in RBL-2H3 Mast Cells

Objective: To evaluate the effect of an oxylipin on mast cell degranulation.

Materials:

  • RBL-2H3 rat basophilic leukemia cells

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)

Procedure:

  • Sensitization: Sensitize RBL-2H3 cells with anti-DNP IgE overnight.

  • Treatment: Wash the cells and pre-incubate with different concentrations of the test oxylipin.

  • Stimulation: Challenge the cells with DNP-BSA to induce degranulation.

  • Enzyme Assay:

    • Collect the supernatant.

    • Incubate the supernatant with the substrate solution.

    • Stop the reaction and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to total cellular content (lysed cells). Determine the IC50 value of the test oxylipin.

In Vivo Adjuvant Activity Assay

Objective: To assess the ability of an oxylipin to enhance the immune response to a vaccine in an animal model.

Materials:

  • Mice (e.g., BALB/c)

  • Influenza vaccine (e.g., hemagglutinin)

  • Test oxylipin (as adjuvant)

Procedure:

  • Immunization: Immunize mice intranasally or intramuscularly with the vaccine alone or in combination with the test oxylipin.

  • Booster: Administer a booster immunization at a specified time point (e.g., 2-3 weeks after the primary immunization).

  • Sample Collection: Collect blood samples at various time points post-immunization.

  • Antibody Titer Measurement:

    • Separate the serum from the blood samples.

    • Measure the levels of vaccine-specific IgG and IgA antibodies in the serum using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Compare the antibody titers between the group that received the vaccine with the adjuvant and the group that received the vaccine alone.

Conclusion and Future Directions

The available data highlight the distinct and sometimes opposing biological activities of closely related oxylipins. While 9(S),12(S),13(S)-TriHOME demonstrates anti-inflammatory and immune-enhancing properties, 12,13-DiHOME exhibits pro-inflammatory and pro-allergic effects. The role of 9(S),10(S),13(S)-TriHOME remains an important area for future investigation.

Key research questions that need to be addressed include:

  • What are the specific molecular targets and signaling pathways of 9(S),10(S),13(S)-TriHOME?

  • Does 9(S),10(S),13(S)-TriHOME interact with PPARγ or other nuclear receptors?

  • How does the stereochemistry of TriHOMEs influence their biological activity?

  • What are the therapeutic potentials of modulating the biosynthesis or signaling of these oxylipins in inflammatory and immune-related diseases?

A deeper understanding of the comparative biology of these oxylipins will be instrumental in the development of novel therapeutic strategies for a range of human diseases.

References

A Comparative Analysis of TriHOME Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities and therapeutic potential of trihydroxy-octadecenoic acid (TriHOME) isomers, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative performance.

Trihydroxy-octadecenoic acids (TriHOMEs) are a group of oxidized lipids derived from linoleic acid that have garnered increasing interest in the scientific community for their diverse biological activities. As oxylipins, they are involved in a variety of physiological and pathological processes, particularly in inflammation and immune modulation. TriHOME isomers, which include both regioisomers and stereoisomers, exhibit distinct biological effects, making a comparative analysis crucial for their development as potential therapeutic agents. This guide provides an in-depth comparison of TriHOME isomers, supported by experimental data and detailed methodologies, to aid in the advancement of research and drug discovery in this area.

Comparative Biological Activity of TriHOME Isomers

The biological activity of TriHOME isomers can vary significantly based on the position of the hydroxyl groups (regioisomers) and their spatial arrangement (stereoisomers). The two primary regioisomers of interest are 9,10,13-TriHOME and 9,12,13-TriHOME. Within these, numerous stereoisomers exist, each with potentially unique pharmacological profiles.

One of the most studied stereoisomers is 9(S),12(S),13(S)-TriHOME, also known as Pinellic acid.[1] This compound has demonstrated notable anti-inflammatory and immunomodulatory properties. For instance, it has been shown to inhibit antigen-induced β-hexosaminidase release from RBL-2H3 mast cells with a half-maximal inhibitory concentration (IC50) of 28.7 µg/ml.[2] Furthermore, it inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglia with an IC50 of 40.95 µM.[2]

While comprehensive comparative data for all isomers is still emerging, the available information suggests that the specific stereochemistry of TriHOMEs is a critical determinant of their biological function.

Table 1: Comparative Anti-Inflammatory and Immunomodulatory Activity of TriHOME Isomers

IsomerBiological AssayCell Line/ModelIC50 / Effect
9(S),12(S),13(S)-TriHOME (Pinellic acid) Inhibition of antigen-induced β-hexosaminidase releaseRBL-2H3 mast cells28.7 µg/ml[2]
Inhibition of LPS-induced nitric oxide (NO) productionBV-2 microglia40.95 µM[2]
Other IsomersData not yet available in comparative studies

Interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation. Several studies have indicated that TriHOME isomers can act as ligands for PPARγ, suggesting a potential mechanism for their anti-inflammatory effects.

Pinellic acid has been identified as a dual PPARα and PPARγ transactivator.[3] The activation of PPARγ by certain TriHOME isomers could lead to the downregulation of pro-inflammatory genes and the promotion of an anti-inflammatory cellular phenotype. However, a comparative analysis of the binding affinities and activation potentials of different TriHOME isomers for PPARγ is an area that requires further investigation to fully elucidate their structure-activity relationships.

Experimental Protocols

Accurate and reproducible experimental methods are paramount for the comparative analysis of TriHOME isomers. Below are detailed methodologies for key experiments cited in this guide.

Separation and Quantification of TriHOME Isomers by LC-MS/MS

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the separation and quantification of the various TriHOME isomers from biological matrices. A previously described workflow allows for the characterization of 16 different regio- and stereoisomeric TriHOMEs.[1][4][5]

Sample Preparation:

  • Biological samples (e.g., plasma, cell lysates) are subjected to solid-phase extraction (SPE) to enrich for oxylipins.

  • The eluate is concentrated and reconstituted in an appropriate solvent for LC-MS/MS analysis.

Liquid Chromatography:

  • Column: A chiral column is used for the separation of stereoisomers. For diastereomer separation, a reversed-phase C18 column can be employed.[4][5]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., formic acid or acetic acid) is typically used.[4]

  • Flow Rate: Optimized for the specific column and separation.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative mode is commonly used for the detection of oxylipins.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification of each isomer, using specific precursor-to-product ion transitions.

In Vitro Anti-Inflammatory Assays

1. Inhibition of Antigen-Induced Degranulation in RBL-2H3 Mast Cells: [2]

  • RBL-2H3 cells are sensitized with anti-dinitrophenyl (DNP) IgE.

  • The sensitized cells are then pre-incubated with various concentrations of the TriHOME isomers for a specified time.

  • Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

  • The release of β-hexosaminidase, a marker of degranulation, is measured using a colorimetric assay.

  • The IC50 value is calculated from the dose-response curve.

2. Inhibition of LPS-Induced Nitric Oxide (NO) Production in BV-2 Microglia: [2]

  • BV-2 microglial cells are seeded in a 96-well plate.

  • The cells are pre-treated with different concentrations of TriHOME isomers for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS).

  • After a 24-hour incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of TriHOME isomers are mediated through complex signaling pathways. Understanding these pathways is crucial for identifying potential drug targets and designing effective therapeutic strategies.

TriHOME_Signaling_Pathway cluster_synthesis Biosynthesis cluster_action Mechanism of Action Linoleic Acid Linoleic Acid LOX/CYP450 LOX/CYP450 Linoleic Acid->LOX/CYP450 TriHOME Isomers TriHOME Isomers LOX/CYP450->TriHOME Isomers PPARγ PPARγ TriHOME Isomers->PPARγ Activation Other Receptors Other Receptors TriHOME Isomers->Other Receptors Gene Expression Gene Expression PPARγ->Gene Expression Modulation Anti-inflammatory Effects Anti-inflammatory Effects Gene Expression->Anti-inflammatory Effects Cellular Responses Cellular Responses Other Receptors->Cellular Responses

Caption: Biosynthesis and proposed signaling pathway of TriHOME isomers.

The diagram above illustrates the general pathway for the biosynthesis of TriHOME isomers from linoleic acid via lipoxygenase (LOX) and cytochrome P450 (CYP450) enzymes. It also depicts a key proposed mechanism of action, which involves the activation of PPARγ, leading to the modulation of gene expression and subsequent anti-inflammatory effects. Other potential receptor-mediated pathways may also contribute to their cellular responses.

Experimental_Workflow Start Start Isomer Synthesis/Isolation Isomer Synthesis/Isolation Start->Isomer Synthesis/Isolation Structural Characterization Structural Characterization Isomer Synthesis/Isolation->Structural Characterization Biological Screening Biological Screening Structural Characterization->Biological Screening In Vitro Assays In Vitro Assays Biological Screening->In Vitro Assays In Vivo Models In Vivo Models Biological Screening->In Vivo Models Lead Identification Lead Identification In Vitro Assays->Lead Identification In Vivo Models->Lead Identification Pharmacokinetic Studies Pharmacokinetic Studies Lead Identification->Pharmacokinetic Studies Toxicology Studies Toxicology Studies Lead Identification->Toxicology Studies Preclinical Development Preclinical Development Pharmacokinetic Studies->Preclinical Development Toxicology Studies->Preclinical Development

Caption: A generalized experimental workflow for the development of TriHOME isomers as therapeutic agents.

This workflow outlines the key stages in the research and development of TriHOME isomers, from their initial synthesis or isolation and structural confirmation to biological screening, lead identification, and preclinical evaluation. This systematic approach is essential for the successful translation of basic research findings into clinically viable drug candidates.

References

A Comparative Guide to the Functional Differences Between Erythro and Threo Trihydroxyoctadecenoic Acids (TriHOMEs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihydroxyoctadecenoic acids (TriHOMEs) are oxidized metabolites of linoleic acid, a ubiquitous omega-6 fatty acid. These lipid mediators are implicated in a range of physiological and pathophysiological processes, including inflammation and the maintenance of the skin barrier. TriHOMEs exist as multiple regio- and stereoisomers, with the 9,10,13-TriHOMEs and 9,12,13-TriHOMEs being the most studied. Each of these regioisomers can exist as eight different stereoisomers due to the presence of three chiral centers. These stereoisomers are further classified into diastereomeric pairs, designated as erythro and threo, based on the relative configuration of the hydroxyl groups on adjacent carbon atoms.

While the biological activities of specific TriHOME isomers are beginning to be elucidated, a direct functional comparison between the erythro and threo diastereomers is not yet well-documented in the scientific literature. However, the principles of stereochemistry dictate that such structural differences are likely to translate into distinct biological activities. This guide provides a comprehensive overview of the known biosynthesis and biological activities of TriHOMEs, highlights the potential for functional differences between erythro and threo isomers, and presents detailed experimental protocols to investigate these differences.

Biosynthesis of TriHOMEs

TriHOMEs are synthesized in mammals primarily through enzymatic pathways. Eosinophils, key immune cells in allergic inflammation and parasitic infections, have been identified as a significant source of TriHOMEs.[1] Their synthesis is dependent on the activity of 15-lipoxygenase (15-LOX), which stereoselectively introduces a hydroxyl group at the C13 position, leading to a predominance of the 13(S) configuration in the resulting TriHOME isomers.[1] This enzymatic control suggests that specific stereoisomers are produced for distinct biological functions.

The formation of erythro and threo dihydroxy-polyunsaturated fatty acids, which are related to TriHOMEs, has also been observed during conditions of oxidative stress, with a more pronounced increase in the erythro isomers. This suggests that non-enzymatic pathways may also contribute to the generation of these lipid mediators, potentially with different isomeric profiles compared to enzymatic synthesis.

Known Biological Activities of a Specific TriHOME Isomer

To date, the most well-characterized biological activities have been attributed to the 9(S),12(S),13(S)-TriHOME isomer. This specific stereoisomer has demonstrated a range of immunomodulatory effects:

Biological ActivityCell TypeEffective ConcentrationReference
Inhibition of antigen-induced β-hexosaminidase releaseRBL-2H3 mast cellsIC50 = 28.7 µg/ml--INVALID-LINK--
Inhibition of LPS-induced nitric oxide (NO) productionBV-2 microgliaIC50 = 40.95 µM--INVALID-LINK--
Enhancement of antiviral IgA and IgG antibody responses to influenza vaccineMice (in vivo)1 µ g/animal --INVALID-LINK--

These findings underscore the potential of TriHOMEs as modulators of immune responses. However, it remains to be determined whether the corresponding erythro and other threo isomers share these activities or possess distinct, or even opposing, functions. The principle of stereospecificity in pharmacology suggests that different diastereomers will likely exhibit varying potencies and efficacies.

Proposed Experimental Workflows to Determine Functional Differences

Given the lack of direct comparative data, the following experimental workflows are proposed to elucidate the functional differences between erythro and threo TriHOME isomers.

Experimental Workflow for Comparing Anti-Inflammatory Activity

experimental_workflow cluster_synthesis Isomer Preparation cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Synthesize or Procure Erythro and Threo TriHOME Isomers characterization Characterize Isomers by LC-MS/MS synthesis->characterization mast_cell Mast Cell Degranulation Assay characterization->mast_cell Treat cells with erythro vs. threo microglia Microglial Nitric Oxide Production Assay characterization->microglia Treat cells with erythro vs. threo cytokine Cytokine Profiling in Immune Cells characterization->cytokine Treat cells with erythro vs. threo ic50 Calculate IC50/EC50 Values mast_cell->ic50 microglia->ic50 statistics Statistical Comparison of Potency and Efficacy cytokine->statistics ic50->statistics

Caption: Proposed workflow for comparing the anti-inflammatory effects of erythro and threo TriHOME isomers.

Detailed Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay determines the ability of TriHOME isomers to inhibit the release of granular contents from activated mast cells.

  • Cell Culture: Culture RBL-2H3 mast cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.

  • Sensitization: Sensitize the cells by overnight incubation with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL).

  • Treatment: Wash the sensitized cells with Tyrode's buffer and resuspend. Pre-incubate the cells with various concentrations of the individual erythro and threo TriHOME isomers or vehicle control for 15 minutes at 37°C.

  • Activation: Trigger degranulation by adding DNP-BSA (0.1 µg/mL).

  • Quantification: After 30 minutes of incubation at 37°C, centrifuge the plate and collect the supernatant. Measure the β-hexosaminidase activity in the supernatant by adding p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate and measuring the absorbance at 405 nm.

  • Data Analysis: Express the percentage of degranulation relative to the total β-hexosaminidase content of the cells (lysed with Triton X-100). Calculate and compare the IC50 values for the erythro and threo isomers.

Nitric Oxide (NO) Production Assay in Microglia

This assay assesses the inhibitory effect of TriHOME isomers on NO production in lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics.

  • Treatment: Plate the cells and allow them to adhere. Pre-treat the cells with various concentrations of the individual erythro and threo TriHOME isomers or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Quantification of Nitrite (B80452): Collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent system. Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the percentage of inhibition of NO production for each TriHOME isomer concentration and determine the IC50 values for comparison.

Potential Signaling Pathways for Investigation

The precise signaling pathways modulated by TriHOMEs are not yet fully understood. However, based on the activities of structurally related lipids, the following pathways are prime candidates for investigation into the stereospecific effects of erythro and threo TriHOMEs.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Dihydroxyoctadecenoic acids (DiHOMEs) are known agonists of PPARγ, a nuclear receptor that plays a key role in lipid metabolism and inflammation. Given their structural similarity, TriHOMEs may also act as PPAR ligands. The stereochemistry of the hydroxyl groups could significantly influence the binding affinity and activation of different PPAR isoforms (α, δ, and γ).

ppar_pathway cluster_ligands TriHOME Isomers cluster_receptor Nuclear Receptor cluster_downstream Cellular Response erythro Erythro-TriHOME ppar PPARγ erythro->ppar Binds with different affinity? threo Threo-TriHOME threo->ppar Binds with different affinity? gene_expression Altered Gene Expression (e.g., anti-inflammatory genes) ppar->gene_expression inflammation Modulation of Inflammation gene_expression->inflammation

Caption: Hypothetical PPARγ signaling pathway modulated by erythro and threo TriHOME isomers.

G-Protein Coupled Receptor (GPCR) Signaling

Many fatty acid metabolites exert their effects through cell surface GPCRs. Several GPCRs have been identified as receptors for free fatty acids, and it is plausible that TriHOMEs could also signal through this class of receptors. The specific three-dimensional shape of the erythro and threo isomers would likely lead to differential binding and activation of specific GPCRs, resulting in distinct downstream signaling cascades (e.g., involving cAMP or intracellular calcium).

Conclusion

While direct experimental evidence for the functional differences between erythro and threo TriHOME isomers is currently lacking, the principles of stereochemistry strongly suggest that these diastereomers will exhibit distinct biological activities. The immunomodulatory effects observed for a specific TriHOME isomer highlight the potential of this class of lipid mediators as therapeutic targets. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research aimed at elucidating the specific roles of erythro and threo TriHOMEs. Such studies are crucial for a comprehensive understanding of their physiological functions and for the potential development of stereospecific drugs for inflammatory and other diseases.

References

comparing 9,10,13-TriHOME and DiHOME signaling

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 9,10,13-TriHOME and DiHOME Signaling for Researchers

This guide provides a detailed, objective comparison of the signaling pathways and biological activities of two classes of linoleic acid-derived lipid mediators: 9,10,13-trihydroxyoctadecenoic acid (9,10,13-TriHOME) and dihydroxyoctadecenoic acids (DiHOMEs). It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct and overlapping roles of these molecules in physiology and pathophysiology. The content is supported by experimental data, detailed protocols, and visual diagrams to facilitate comprehension and further research.

Biosynthesis: Distinct Enzymatic Origins

While both TriHOMEs and DiHOMEs originate from the essential fatty acid linoleic acid, their biosynthetic pathways are catalyzed by different enzyme families, leading to structurally distinct molecules with different biological functions.

DiHOMEs (9,10-DiHOME and 12,13-DiHOME) are primarily synthesized via a two-step process involving the cytochrome P450 (CYP) epoxygenase and soluble epoxide hydrolase (sEH) pathways.[1][2] Linoleic acid is first converted by CYP enzymes (such as CYP2J2, CYP2C8, and CYP2C9) into epoxy-octadecenoic acids (EpOMEs), specifically 9(10)-EpOME and 12(13)-EpOME.[1][2] These epoxide intermediates are then hydrolyzed by sEH into the corresponding vicinal diols, 9,10-DiHOME and 12,13-DiHOME.[1][2] This pathway is notably active in brown adipose tissue (BAT), where it is stimulated by cold or exercise.[3][4][5][6] Additionally, certain bacteria within the gut microbiome can produce DiHOMEs.[2]

9,10,13-TriHOME , in contrast, is synthesized in humans primarily by a pathway dependent on 15-lipoxygenase (15-LOX).[7][8][9] Studies on human eosinophils have shown that these cells produce TriHOMEs from linoleic acid in a manner that is largely independent of CYP and sEH activity.[7] The process involves the formation of epoxy alcohol intermediates from 13-hydroperoxyoctadecadienoic acid (13-HpODE).[7] This fundamental difference in biosynthesis suggests that the regulation and cellular sources of TriHOMEs and DiHOMEs are distinct.

G cluster_di DiHOME Pathway cluster_tri TriHOME Pathway LA Linoleic Acid CYP Cytochrome P450 (CYP2J2, 2C8, 2C9) LA->CYP LOX 15-Lipoxygenase (15-LOX) LA->LOX EpOME 9(10)-EpOME & 12(13)-EpOME CYP->EpOME sEH Soluble Epoxide Hydrolase (sEH) EpOME->sEH DiHOME 9,10-DiHOME & 12,13-DiHOME sEH->DiHOME HpODE 13-HpODE LOX->HpODE Intermediates Epoxy Alcohol Intermediates HpODE->Intermediates TriHOME 9,10,13-TriHOME Intermediates->TriHOME

Caption: Biosynthetic pathways of DiHOMEs and 9,10,13-TriHOME.

Comparative Signaling and Biological Functions

The structural differences between TriHOMEs and DiHOMEs translate into distinct signaling activities, particularly in the realms of metabolism and immunology.

Metabolic Regulation

DiHOMEs , particularly 12,13-DiHOME, have emerged as significant lipokines in metabolic regulation.[10] Released by brown adipose tissue (BAT) in response to cold or exercise, 12,13-DiHOME acts as a signaling molecule to enhance fuel uptake for thermogenesis.[4][6][11]

  • Brown Adipose Tissue (BAT): In an autocrine and paracrine fashion, 12,13-DiHOME stimulates the translocation of fatty acid transporters, such as CD36 and FATP1, to the plasma membrane of brown adipocytes.[1][6][11] This increases the uptake of fatty acids, providing the necessary substrate for heat production.[4]

  • Skeletal Muscle: 12,13-DiHOME also promotes fatty acid uptake and oxidation in skeletal muscle, suggesting a role in enhancing energy utilization during exercise.[5][12]

  • Cardiac Function: Studies have shown that 12,13-DiHOME can directly increase contractility and mitochondrial respiration in cardiomyocytes.[13]

9,10,13-TriHOME has not been as extensively studied in the context of metabolic regulation. While it is classified as a fatty acid metabolite, its specific roles in tissues like BAT and skeletal muscle remain an area for future investigation.

G Stimulus Cold / Exercise BAT Brown Adipocyte Stimulus->BAT stimulates DiHOME 12,13-DiHOME (Lipokine) BAT->DiHOME releases Transporters CD36 / FATP1 Translocation BAT->Transporters promotes DiHOME->BAT acts on FA_uptake Increased Fatty Acid Uptake Transporters->FA_uptake Thermogenesis Fuel for Thermogenesis FA_uptake->Thermogenesis G Sample Biological Sample (Plasma, Cells) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (LLE or SPE) Spike->Extract Dry Dry Down (Nitrogen) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (e.g., C18 column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (vs. Standard Curve) MS->Quant

References

Stereospecific Effects of TriHOME Isomers: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

Trihydroxyoctadecenoic acids (TriHOMEs) are oxidized metabolites of linoleic acid, a highly abundant polyunsaturated fatty acid in humans.[1] These molecules exist as numerous regio- and stereoisomers, each with the potential for distinct biological activities.[1] This guide provides a comparative overview of the in vitro effects of TriHOME isomers, focusing on their anti-inflammatory properties. Due to the limited availability of direct comparative studies, this guide centers on the most extensively studied isomer, 9(S),12(S),13(S)-TriHOME, also known as pinellic acid.

Comparative Analysis of In Vitro Bioactivity

While numerous stereoisomers of TriHOMEs exist, the 9(S),12(S),13(S) isomer has been identified as possessing the most potent adjuvant activity in in vivo studies, suggesting its significant biological relevance.[2] In vitro studies have further elucidated its anti-inflammatory potential by examining its effects on mast cell degranulation and microglial cell activation.

Below is a summary of the quantitative data on the in vitro inhibitory activities of 9(S),12(S),13(S)-TriHOME.

IsomerCell LineAssayEndpointIC50 Value
9(S),12(S),13(S)-TriHOME RBL-2H3 (Rat Basophilic Leukemia)Inhibition of β-hexosaminidase releaseMast Cell Degranulation28.7 µg/mL
9(S),12(S),13(S)-TriHOME BV-2 (Mouse Microglia)Inhibition of LPS-induced nitric oxide (NO) productionMicroglial Activation40.95 µM

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate reproducibility and further investigation.

Inhibition of β-Hexosaminidase Release from RBL-2H3 Mast Cells

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

  • Cell Culture and Sensitization: RBL-2H3 cells are cultured in the appropriate medium. For IgE-mediated degranulation, cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

  • Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of the TriHOME isomer for a specified period.

  • Induction of Degranulation: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

  • Quantification of β-Hexosaminidase: An aliquot of the cell supernatant is collected and incubated with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a buffered solution (e.g., sodium citrate (B86180) buffer, pH 4.5).

  • Measurement: The enzymatic reaction is stopped, and the absorbance of the product is measured using a microplate reader. The percentage of β-hexosaminidase release is calculated relative to a positive control (e.g., cells lysed with Triton X-100).

Inhibition of LPS-Induced Nitric Oxide (NO) Production in BV-2 Microglia

This assay assesses the anti-inflammatory effect of TriHOME isomers on microglia by measuring the inhibition of nitric oxide, a key inflammatory mediator.

  • Cell Culture: BV-2 microglial cells are seeded in multi-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with different concentrations of the TriHOME isomer for a defined time.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Nitrite (B80452) Measurement (Griess Assay): After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Analysis: The absorbance is read at the appropriate wavelength, and the concentration of nitrite is determined by comparison with a standard curve. The inhibitory effect of the TriHOME isomer is calculated relative to the LPS-stimulated control.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_degranulation cluster_workflow β-Hexosaminidase Release Assay Workflow culture 1. Culture & Sensitize RBL-2H3 cells with IgE wash 2. Wash cells culture->wash treat 3. Pre-incubate with TriHOME isomer wash->treat induce 4. Induce degranulation with antigen (DNP-HSA) treat->induce collect 5. Collect supernatant induce->collect assay 6. Perform β-hexosaminidase colorimetric assay collect->assay measure 7. Measure absorbance assay->measure experimental_workflow_no_production cluster_workflow Nitric Oxide Production Assay Workflow seed 1. Seed BV-2 microglial cells treat 2. Pre-treat with TriHOME isomer seed->treat stimulate 3. Stimulate with LPS treat->stimulate incubate 4. Incubate for 24h stimulate->incubate collect 5. Collect supernatant incubate->collect griess 6. Perform Griess assay for nitrite collect->griess measure 7. Measure absorbance griess->measure signaling_pathway cluster_pathway Plausible Anti-Inflammatory Signaling Pathway of TriHOME Isomers TriHOME TriHOME Isomer Receptor Cellular Target (e.g., PPARγ) TriHOME->Receptor binds to/activates Cell Immune Cell (e.g., Microglia, Mast Cell) NFkB NF-κB Pathway MAPK MAPK Pathway Receptor->NFkB inhibits Receptor->MAPK inhibits iNOS iNOS Expression NFkB->iNOS activates Degranulation Mast Cell Degranulation MAPK->Degranulation activates NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammatory Response NO->Inflammation contributes to Degranulation->Inflammation contributes to

References

A Comparative Guide to the Biological Activities of 9(R)- vs. 9(S)-TriHOME Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the 9(R) and 9(S) enantiomers of 9,12,13-trihydroxy-10-octadecenoic acid (TriHOME). Direct comparative studies on these specific enantiomers are limited in publicly available literature. Therefore, this guide leverages extensive data from the closely related and well-studied 9-hydroxy-10,12-octadecadienoic acid (9-HODE) enantiomers to infer and project the likely differential bioactivities of the 9-TriHOME enantiomers. This approach is grounded in the established principle that stereochemistry plays a pivotal role in the biological function of lipid mediators.

Executive Summary

Stereoisomers of oxidized linoleic acid metabolites, such as TriHOMEs and HODEs, often exhibit distinct and sometimes opposing biological effects. This stereospecificity arises from their differential interactions with cellular receptors and enzymes. Based on studies of 9-HODE enantiomers, it is hypothesized that 9(S)-TriHOME may exhibit pro-apoptotic and anti-proliferative effects, potentially through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Conversely, 9(R)-TriHOME is predicted to promote cell proliferation and survival by activating alternative signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways.

Comparative Biological Activities: Insights from 9-HODE Enantiomers

The following table summarizes the observed differential effects of 9(R)-HODE and 9(S)-HODE, which provides a framework for predicting the activities of 9(R)-TriHOME and 9(S)-TriHOME.

Biological Process9(S)-HODE9(R)-HODEInferred Activity for 9(S)-TriHOME (Hypothesized)Inferred Activity for 9(R)-TriHOME (Hypothesized)
Cell Proliferation Decreases proliferation of Caco-2 cells[1]Increases proliferation of Caco-2 cells in the absence of FBS[1]Likely anti-proliferativeLikely pro-proliferative
Apoptosis Induces apoptosis in Caco-2 cells[1]No significant effect on apoptosis observed in the same study[1]Likely pro-apoptoticLikely anti-apoptotic or no effect
PPARγ Activation Acts as a ligand and activator[1]Not a direct ligand for PPARγ[1]Potential PPARγ agonistUnlikely to be a direct PPARγ agonist
ERK/CREB Signaling No reported activationActivates ERK and CREB signaling pathways[1]Unlikely to activate ERK/CREBPotential activator of ERK/CREB pathways
Inflammatory Response Generally considered to have anti-inflammatory properties[2][3]Can exhibit pro-inflammatory effects[4]Potential anti-inflammatory effectsPotential pro-inflammatory effects

Signaling Pathways: A Tale of Two Enantiomers

The distinct biological outcomes of the 9-HODE enantiomers are a direct consequence of their selective engagement with different signaling cascades.

The 9(S)-HODE-PPARγ Pathway

9(S)-HODE has been identified as a ligand for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and insulin (B600854) sensitization.[1] The activation of PPARγ by 9(S)-HODE is believed to mediate its anti-proliferative and pro-apoptotic effects.

G cluster_0 Cytoplasm cluster_1 Nucleus 9(S)-TriHOME 9(S)-TriHOME PPARγ PPARγ 9(S)-TriHOME->PPARγ Binds and Activates Gene Transcription Gene Transcription PPARγ->Gene Transcription Translocates and Modulates Nucleus Nucleus Anti-proliferative Effects Anti-proliferative Effects Gene Transcription->Anti-proliferative Effects Pro-apoptotic Effects Pro-apoptotic Effects Gene Transcription->Pro-apoptotic Effects

Hypothesized signaling pathway for 9(S)-TriHOME.
The 9(R)-HODE-ERK/CREB Pathway

In contrast, 9(R)-HODE does not appear to interact directly with PPARγ. Instead, it has been shown to activate the ERK and CREB signaling pathways, which are known to be involved in cell proliferation and survival.[1]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus 9(R)-TriHOME 9(R)-TriHOME Cell Surface Receptor Cell Surface Receptor 9(R)-TriHOME->Cell Surface Receptor Binds and Activates ERK ERK Cell Surface Receptor->ERK Activates CREB CREB ERK->CREB Phosphorylates and Activates Gene Transcription Gene Transcription CREB->Gene Transcription Modulates Pro-proliferative Effects Pro-proliferative Effects Gene Transcription->Pro-proliferative Effects Anti-apoptotic Effects Anti-apoptotic Effects Gene Transcription->Anti-apoptotic Effects

Hypothesized signaling pathway for 9(R)-TriHOME.

Experimental Protocols

To definitively characterize the biological activities of 9(R)- and 9(S)-TriHOME, the following experimental protocols are recommended.

Cell Proliferation Assay (MTT Assay)
  • Cell Culture: Plate cells (e.g., Caco-2, RAW 264.7 macrophages) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of 9(R)-TriHOME and 9(S)-TriHOME (e.g., 1-100 µM) for 24, 48, and 72 hours. Include a vehicle control (ethanol).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Culture and Treatment: Plate cells in a 6-well plate and treat with 9(R)-TriHOME and 9(S)-TriHOME as described above for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

PPARγ Transactivation Assay (Luciferase Reporter Assay)
  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).

  • Treatment: After 24 hours, treat the transfected cells with 9(R)-TriHOME, 9(S)-TriHOME, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

  • Lysis and Luciferase Assay: After 24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalization: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

Western Blot Analysis for ERK and CREB Phosphorylation
  • Cell Culture and Treatment: Plate cells and treat with 9(R)-TriHOME and 9(S)-TriHOME for short time points (e.g., 5, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-ERK, total ERK, phospho-CREB, and total CREB. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Diagram

G Cell_Culture Cell Culture (e.g., Caco-2, RAW 264.7) Treatment Treatment with 9(R)-TriHOME & 9(S)-TriHOME Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (MTT) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot, Reporter Assay) Treatment->Signaling_Assay Data_Analysis Data Analysis and Comparison Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Assay->Data_Analysis

General experimental workflow for comparing enantiomer bioactivity.

Conclusion

While direct comparative data for 9(R)- and 9(S)-TriHOME are not yet abundant, the established differential activities of the analogous 9-HODE enantiomers provide a strong rationale for anticipating distinct biological profiles for the TriHOME stereoisomers. The 9(S) enantiomer is hypothesized to be an anti-proliferative and pro-apoptotic agent, likely acting through PPARγ, whereas the 9(R) enantiomer is predicted to have opposing effects mediated by pathways such as ERK/CREB. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate the specific biological functions of these intriguing lipid mediators, which could have significant implications for drug development in the fields of inflammation, cancer, and metabolic diseases.

References

Navigating the Analytical Maze: A Comparative Guide to 9,10,13-TriHOME Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of 9,10,13-trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) in inflammatory processes and other biological pathways, accurate and reliable quantification is paramount. This guide provides an objective comparison of analytical methodologies for 9,10,13-TriHOME, with a focus on providing supporting experimental data and detailed protocols to aid in methodological selection and implementation.

Performance Comparison of Analytical Methods

The quantification of 9,10,13-TriHOME, a linoleic acid-derived oxylipin, is predominantly achieved through sophisticated chromatographic techniques coupled with mass spectrometry. While various methods exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity and specificity. The following table summarizes the quantitative performance of different LC-MS/MS methods.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Accuracy (%)Precision (CV%)
UHPLC-MS/MS [1][2][3]90-98 fg on columnNot explicitly stated, but method is highly sensitive0.99898-120≤6.1
Micro-Flow LC-MS/MS [4]0.1-91.9 pM0.3-306.2 pMNot explicitly statedNot explicitly statedNot explicitly stated
LC-MS/MS for Baijiu [5]0.4 ppb1.0 ppb>0.999087.25-119.44 (Recovery)<6.96

It is important to note that while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of oxylipins, it necessitates a multi-step derivatization process to enhance the volatility and stability of the analytes, making it a more laborious approach.[6] Currently, there are no commercially available ELISA kits specifically for the quantification of 9,10,13-TriHOME. However, ELISA kits for structurally related dihydroxy-octadecenoic acids (DiHOMEs) are available, suggesting the potential for future development of immunoassays for TriHOMEs.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for the key LC-MS/MS methods cited.

Reversed-Phase UHPLC-MS/MS for TriHOME Diastereomers[3]
  • Instrumentation: Waters Acquity UPLC coupled to a Waters Xevo TQ-XS triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: Reversed-phase Acquity UPLC BEH C18 column (2.1 × 150 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% acetic acid in water.

    • Mobile Phase B: 5% methanol (B129727) in acetonitrile (B52724).

    • Elution: Isocratic elution with 30% mobile phase B for 12.5 minutes.

  • Mass Spectrometry:

    • MS/MS Transitions: The specific transitions for 9,10,13-TriHOME and its regioisomer 9,12,13-TriHOME are used for distinction.[3]

Micro-Flow LC-MS/MS for Oxylipins[4]
  • Instrumentation: Waters nanoAcquity LC system coupled to a Sciex triple quad 7500 mass spectrometer with an OptiFlow ionization source.

  • Chromatographic Separation:

    • Column: Phenomenex Kinetex C18 column (2.6 µm, 150 × 0.3 mm) maintained at 40°C.

    • Mobile Phase A: 0.1% acetic acid in water.

    • Mobile Phase B: 0.1% acetic acid in a mixture of 90% acetonitrile and 10% methanol.

    • Flow Rate: 4 µL/min.

    • Gradient: A detailed gradient elution profile is utilized over a 40-minute run time.

  • Injection Volume: 3 µL.

Visualizing the Pathways and Processes

To better understand the biological context and analytical workflow, the following diagrams have been generated.

9_10_13_TriHOME_Biosynthesis Linoleic_Acid Linoleic Acid Epoxy_Alcohol_Intermediate Epoxy Alcohol Intermediate Linoleic_Acid->Epoxy_Alcohol_Intermediate 15-Lipoxygenase (15-LOX) 9_10_13_TriHOME 9,10,13-TriHOME Epoxy_Alcohol_Intermediate->9_10_13_TriHOME Soluble Epoxide Hydrolase (sEH) Independent Pathway

Biosynthesis of 9,10,13-TriHOME from Linoleic Acid.

The biosynthesis of 9,10,13-TriHOME in humans can occur through enzymatic pathways. One significant route involves the action of 15-lipoxygenase (15-LOX) on linoleic acid, leading to the formation of an epoxy alcohol intermediate, which is then converted to 9,10,13-TriHOME.[3] This process has been observed in eosinophils.[3]

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma, BALF) Extraction Solid-Phase or Liquid-Liquid Extraction Biological_Sample->Extraction UHPLC UHPLC Separation (Reversed-Phase) Extraction->UHPLC Mass_Spectrometry Tandem Mass Spectrometry (Detection & Quantification) UHPLC->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Quantification Quantification using Internal Standards Data_Acquisition->Quantification

A typical analytical workflow for 9,10,13-TriHOME quantification.

The analytical workflow for 9,10,13-TriHOME typically begins with extraction from a biological matrix, followed by separation using ultra-high-performance liquid chromatography and subsequent detection and quantification by tandem mass spectrometry.

References

A Comparative Guide to Analytical Methods for TriHOME Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the primary analytical methodologies for the quantification of trihydroxy-octadecenoic acids (TriHOMEs), a class of linoleic acid-derived oxylipins relevant in inflammatory processes. Given the absence of a formal, publicly available inter-laboratory comparison study for TriHOMEs, this document focuses on a methodological comparison between the two most prevalent and powerful techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The comparison is supported by performance data from published, validated methods.

This document is intended for researchers, scientists, and drug development professionals who require sensitive and accurate quantification of these lipid mediators in various biological matrices.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical technique is critically dependent on its performance characteristics. LC-MS/MS is generally favored for its high sensitivity and ability to analyze thermally labile molecules without derivatization, while GC-MS provides excellent chromatographic resolution for volatile compounds, which requires a derivatization step for fatty acids like TriHOMEs.

Table 1: Comparison of Quantitative Performance for TriHOME Analysis

Validation ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) >0.998[1][2]≥0.998[3]
Accuracy (% Recovery) 98 - 120%[1][2]80 - 115%[3]
Precision (RSD %) ≤6.1%[1][2]≤12%[3]
Limit of Detection (LOD) 90 - 98 fg on column[1][2]Typically in the low ng to high pg range (analyte dependent)
Limit of Quantitation (LOQ) 0.01 - 1.25 ng/mL[4]Typically higher than LC-MS/MS; analyte dependent
Derivatization Required? NoYes (e.g., silylation, esterification)

Note: GC-MS data is based on methods for similar compounds, as specific TriHOME validation data is less common. Performance can vary based on the specific isomer, matrix, and instrumentation.

Experimental Protocols

A clear understanding of the experimental methodology is crucial for method selection and replication. Below are detailed protocols for the key stages of TriHOME quantification using LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS Quantification of TriHOMEs

This method is highly suitable for complex biological samples like plasma or bronchoalveolar lavage fluid (BALF) and offers high sensitivity and specificity.[1][2][5][6]

1. Sample Preparation & Lipid Extraction:

  • Internal Standard Spiking: Thaw biological samples (e.g., 0.5 mL plasma) on ice. Add a deuterated internal standard (e.g., d4-PGF2α) to facilitate accurate quantification.[5][6]

  • Protein Precipitation: Add 2 mL of cold methanol (B129727) to the sample to precipitate proteins. Vortex thoroughly.

  • Centrifugation: Centrifuge the sample at 1,500 x g for 10 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the TriHOMEs and other lipids with an organic solvent like methyl formate (B1220265) or ethyl acetate.

  • Solvent Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.

2. Chromatographic Separation & Mass Spectrometric Detection:

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[2]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is commonly used.[2]

  • Mobile Phase: A typical gradient involves:

    • Mobile Phase A: Water with 0.01% acetic or formic acid.

    • Mobile Phase B: Acetonitrile/Methanol mixture.

  • Detection Mode: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

  • Quantification: Use Multiple Reaction Monitoring (MRM) to achieve high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each TriHOME isomer (e.g., m/z 329.1 → 211.0 for 9,12,13-TriHOME).[2]

Protocol 2: GC-MS Quantification of TriHOMEs (General Approach)

While less common for native TriHOMEs due to their low volatility, GC-MS can be used after derivatization. This protocol is adapted from general methods for fatty acid analysis.[3][7]

1. Sample Preparation & Derivatization:

  • Lipid Extraction: Perform lipid extraction from the biological matrix as described in the LC-MS/MS protocol (steps 1.1-1.4).

  • Saponification: Release free fatty acids by hydrolyzing the lipid extract with a base (e.g., methanolic KOH).

  • Derivatization: Convert the non-volatile TriHOMEs into volatile derivatives. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • Extraction: Extract the derivatized TriHOMEs into a non-polar solvent such as hexane (B92381).

  • Concentration: Concentrate the hexane layer before injection into the GC-MS system.

2. Chromatographic Separation & Mass Spectrometric Detection:

  • Instrumentation: Use a Gas Chromatograph coupled to a triple quadrupole or single quadrupole mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is typically employed.[8]

  • Carrier Gas: Helium is used as the carrier gas.

  • Injection: Inject the sample in splitless mode to maximize sensitivity.

  • Oven Program: A temperature gradient is used to separate the analytes (e.g., initial temp of 60°C, ramped to 300°C).[9]

  • Detection Mode: Operate the mass spectrometer in Electron Ionization (EI) mode.

  • Quantification: Use Selected Ion Monitoring (SIM) or MRM (with a triple quadrupole) to monitor characteristic fragment ions of the derivatized TriHOMEs for quantification.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the analytical methods described.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Evaporate Evaporate & Reconstitute SPE->Evaporate LC UHPLC Separation (C18 Column) Evaporate->LC MS Tandem MS Detection (ESI-, MRM Mode) LC->MS Data Data Quantification MS->Data

Caption: Generalized workflow for TriHOME quantification using LC-MS/MS.

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Extract Lipid Extraction Derivatize Derivatization (e.g., Silylation) Extract->Derivatize Extract2 Solvent Extraction (Hexane) Derivatize->Extract2 Concentrate Concentrate Sample Extract2->Concentrate GC GC Separation (Capillary Column) Concentrate->GC MS MS Detection (EI, SIM/MRM Mode) GC->MS Data Data Quantification MS->Data

Caption: Generalized workflow for TriHOME quantification using GC-MS.

cluster_pathway TriHOME Biosynthesis Pathway LA Linoleic Acid Epoxide Epoxy-octadecenoic Acid (EpOME) LA->Epoxide Epoxygenase Diol Dihydroxy-octadecenoic Acid (DiHOME) Epoxide->Diol Epoxide Hydrolase TriHOME Trihydroxy-octadecenoic Acid (TriHOME) Diol->TriHOME Hydroxylation

Caption: Simplified biosynthetic pathway leading to TriHOME formation.

References

A Comparative Guide to the Lipidomics of Linoleic Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a crucial component of cellular membranes and a precursor to a diverse array of signaling molecules. However, its susceptibility to oxidation, both enzymatically and non-enzymatically, gives rise to a complex family of bioactive lipids known as oxidized linoleic acid metabolites (OXLAMs). These molecules, including hydroxyoctadecadienoic acids (HODEs), keto-octadecadienoic acids (oxo-ODEs), and hydroperoxyoctadecadienoic acids (HpODEs), are implicated in a wide range of physiological and pathological processes, from inflammation and pain perception to cardiovascular disease and cancer.[1][2][3] This guide provides a comparative overview of the major LA oxidation products, their formation pathways, and the analytical strategies for their study, supported by quantitative data and detailed experimental protocols.

Pathways of Linoleic Acid Oxidation

Linoleic acid can be oxidized through several distinct pathways, each yielding a specific profile of OXLAMs. These pathways can be broadly categorized as enzymatic and non-enzymatic.

Enzymatic Oxidation:

  • Lipoxygenases (LOX): 12/15-LOX is a key enzyme that catalyzes the insertion of molecular oxygen into linoleic acid to form 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) and, to a lesser extent, 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE).[2][4] These hydroperoxides are then rapidly reduced to their corresponding stable hydroxy derivatives, 13(S)-HODE and 9(S)-HODE.

  • Cyclooxygenases (COX): COX enzymes can also oxygenate linoleic acid, contributing to the formation of HODEs.[2][4]

  • Cytochrome P450 (CYP) Enzymes: CYP monooxygenases metabolize linoleic acid to form various epoxy and hydroxy derivatives.[2][5]

Non-Enzymatic Oxidation (Autoxidation): This process involves the free radical-mediated oxidation of linoleic acid, leading to a racemic mixture of hydroperoxides, which are subsequently converted to a variety of products, including HODEs, oxo-ODEs, and volatile aldehydes like 4-hydroxynonenal (B163490) (4-HNE).

Below is a diagram illustrating the major enzymatic and non-enzymatic oxidation pathways of linoleic acid.

Linoleic_Acid_Oxidation LA Linoleic Acid (LA) Enzymatic Enzymatic Oxidation LA->Enzymatic LOX, COX, CYP450 NonEnzymatic Non-Enzymatic Autoxidation LA->NonEnzymatic Free Radicals HpODEs Hydroperoxyoctadecadienoic acids (9- & 13-HpODE) Enzymatic->HpODEs NonEnzymatic->HpODEs Other Other Products (e.g., 4-HNE, epoxy fatty acids) NonEnzymatic->Other HODEs Hydroxyoctadecadienoic acids (9- & 13-HODE) HpODEs->HODEs Reduction oxoODEs Oxo-octadecadienoic acids (9- & 13-oxoODE) HODEs->oxoODEs Oxidation

Major pathways of linoleic acid oxidation.

Comparative Abundance of Linoleic Acid Oxidation Products

The relative abundance of different OXLAMs can vary significantly depending on the biological matrix, the underlying physiological or pathological state, and dietary factors. The following tables summarize quantitative data from lipidomics studies, providing a comparative view of OXLAM concentrations in different contexts.

Table 1: Concentration of OXLAMs in Rat Plasma [4]

MetaboliteMean Concentration (nmol/L)
9-HODE57.8 - 84.0
13-HODE123.2 - 138.6
9-oxoODE218.1 - 263.0
13-oxoODE57.8 - 69.5

Table 2: Linoleic Acid-Derived Metabolites in Various Edible Oils (nM) [6]

MetaboliteSoybean OilCorn OilOlive OilCanola Oil
9-HODE3.23.576.22.5
13-HODE3.84.392.12.8
9-oxo-ODE1.82.127.31.6
13-oxo-ODE1.92.230.51.7
9,10-DiHOME2.12.30.20.2
12,13-DiHOME2.42.60.20.2

DiHOME: Dihydroxyoctadecamonoenoic acid

These tables highlight the differential distribution of OXLAMs. For instance, in rat plasma, 9-oxoODE and 13-HODE are the most abundant metabolites. In edible oils, olive oil shows significantly higher levels of HODEs and oxo-ODEs compared to other common vegetable oils, despite having a lower overall linoleic acid content.[6]

Experimental Protocols for OXLAM Analysis

The accurate quantification of OXLAMs is challenging due to their low abundance and the presence of isomeric forms. Mass spectrometry-based lipidomics, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose.[7][8][9]

Key Experimental Steps:
  • Sample Preparation: This is a critical step to ensure accurate results and prevent artificial oxidation.[10]

    • Collection: Collect biological samples (e.g., plasma, tissue) in the presence of antioxidants like butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP) to minimize ex vivo oxidation.[10]

    • Extraction: Perform lipid extraction using methods like liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE).[9][10] For total OXLAMs (free and esterified), a hydrolysis step (e.g., with potassium hydroxide) is required before extraction.[4]

    • Internal Standards: Add a suite of deuterated internal standards corresponding to the analytes of interest at the beginning of the extraction process for accurate quantification.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the different OXLAM isomers using reverse-phase liquid chromatography (e.g., with a C18 column).[2][11]

    • Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode and employing multiple reaction monitoring (MRM).[4][11] The MRM transitions are specific for each analyte and its corresponding internal standard.

Below is a workflow diagram for a typical lipidomics analysis of OXLAMs.

OXLAM_Analysis_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standards & Antioxidants Sample->Spike Extraction Lipid Extraction (LLE or SPE) Spike->Extraction Hydrolysis Hydrolysis (optional) for total OXLAMs Spike->Hydrolysis LCMS LC-MS/MS Analysis (Reverse Phase LC, ESI-MS/MS in MRM mode) Extraction->LCMS Hydrolysis->Extraction Data Data Processing & Quantification LCMS->Data

Workflow for OXLAM lipidomics analysis.

Signaling and Biological Relevance

OXLAMs are not merely byproducts of oxidative stress but are now recognized as potent signaling molecules that can modulate various cellular processes. For example, 9-HODE and 13-HODE are endogenous activators of the transient receptor potential vanilloid 1 (TRPV1), a key receptor involved in pain sensation.[2] In the context of cardiovascular disease, OXLAMs are major components of oxidized low-density lipoprotein (LDL) and are implicated in the formation of foam cells and the development of atherosclerotic plaques.[2][3] Furthermore, elevated levels of OXLAMs have been associated with nonalcoholic steatohepatitis (NASH).[3]

The diagram below illustrates a simplified signaling pathway involving OXLAMs.

OXLAM_Signaling LA Linoleic Acid Oxidation Oxidation (Enzymatic/Non-enzymatic) LA->Oxidation OXLAMs OXLAMs (e.g., 9-HODE, 13-HODE) Oxidation->OXLAMs Receptor Receptor Activation (e.g., TRPV1) OXLAMs->Receptor Downstream Downstream Signaling Cascades Receptor->Downstream Response Cellular Response (e.g., Inflammation, Pain) Downstream->Response

Simplified OXLAM signaling pathway.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 9(S),10(S),13(S)-TriHOME

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for the Proper Disposal of 9(S),10(S),13(S)-TriHOME

Navigating the complexities of laboratory waste management is critical for ensuring a safe and compliant research environment. This document provides a comprehensive guide to the proper disposal procedures for 9(S),10(S),13(S)-TriHOME, a trihydroxy-octadecenoic acid derivative. By adhering to these protocols, you can mitigate risks, ensure regulatory compliance, and contribute to a culture of safety within your organization.

Understanding the Compound: Safety and Hazard Profile

Key Safety Considerations:

  • Ethanol (B145695) Hazards: Ethanol is a flammable liquid.[2] The primary risks are fire and explosion, especially in the presence of ignition sources.

  • Personal Protective Equipment (PPE): When handling 9(S),10(S),13(S)-TriHOME in its ethanol solution, appropriate PPE should be worn, including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes the key quantitative data related to 9(S),10(S),13(S)-TriHOME and its common solvent, ethanol.

PropertyValueReference
Chemical Formula C₁₈H₃₄O₅--INVALID-LINK--
Molecular Weight 330.46 g/mol --INVALID-LINK--
Storage Temperature -20°CManufacturer's Product Information
Ethanol Concentration Varies by supplier (check product label and SDS)Supplier Documentation
Ethanol Flash Point ~13°C (for pure ethanol)Standard Chemical Data

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of 9(S),10(S),13(S)-TriHOME. This procedure is based on the assumption that the compound itself is non-hazardous and the primary concern is the ethanol solvent.

Step 1: Assess the Waste Stream

  • Determine the total volume and concentration of the 9(S),10(S),13(S)-TriHOME ethanol solution to be disposed of.

  • Identify any other chemicals that may be present in the waste stream. If the solution has been mixed with other hazardous materials, it must be treated as hazardous waste.

Step 2: Segregate the Waste

  • Collect the 9(S),10(S),13(S)-TriHOME ethanol solution in a designated, properly labeled hazardous waste container for flammable liquids.[3][4]

  • Do not mix this waste with other waste streams, especially acids, bases, or oxidizing agents, to prevent dangerous chemical reactions.[4]

Step 3: Neutralization (If Applicable)

  • For a pure solution of 9(S),10(S),13(S)-TriHOME in ethanol, neutralization is not necessary as the compound is not acidic or basic.

Step 4: Disposal of Small Quantities (Under 100mL)

  • For very small quantities, some institutional guidelines may permit disposal down the drain with copious amounts of water, provided the final concentration of ethanol is less than 10%.[5] However, it is crucial to consult and strictly follow your institution's specific policies on solvent disposal.

Step 5: Disposal of Large Quantities

  • For larger volumes, the waste must be collected for disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Ensure the waste container is securely sealed and clearly labeled with its contents, including "Ethanol Waste" and the name of the solute.[3]

Step 6: Decontamination of Empty Containers

  • Empty containers that held 9(S),10(S),13(S)-TriHOME should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • The rinsate should be collected and disposed of as hazardous waste along with the bulk solution.

  • After thorough cleaning, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced or removed.

Experimental Workflow and Decision Diagram

To further clarify the disposal process, the following diagram illustrates the decision-making workflow.

G start Begin Disposal Process for 9(S)10(S)13(S)-TriHOME assess_waste Assess Waste: - Volume? - Concentration? - Mixed with other chemicals? start->assess_waste is_mixed Is the solution mixed with hazardous chemicals? assess_waste->is_mixed treat_hazardous Treat as Hazardous Waste: Follow institutional protocol for mixed hazardous waste. is_mixed->treat_hazardous Yes is_small_quantity Is the quantity < 100mL? is_mixed->is_small_quantity No decontaminate_container Triple-rinse empty container. Dispose of rinsate as hazardous waste. treat_hazardous->decontaminate_container check_policy Consult Institutional Policy: Does it allow for drain disposal of small quantity ethanol solutions? is_small_quantity->check_policy Yes collect_waste Collect in a designated, labeled flammable liquid waste container. is_small_quantity->collect_waste No drain_disposal Dispose down drain with copious amounts of water (>10x volume). check_policy->drain_disposal Yes check_policy->collect_waste No drain_disposal->decontaminate_container arrange_pickup Arrange for pickup by EHS or a licensed hazardous waste contractor. collect_waste->arrange_pickup arrange_pickup->decontaminate_container end End of Disposal Process decontaminate_container->end

Caption: Disposal Decision Workflow for this compound.

By implementing these procedures, you will ensure the safe and responsible management of 9(S),10(S),13(S)-TriHOME waste in your laboratory, fostering a secure and compliant research environment. Always prioritize safety and consult your institution's specific guidelines.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.